molecular formula C4H6O3 B1201916 2-Methyl-3-oxopropanoic acid CAS No. 6236-08-4

2-Methyl-3-oxopropanoic acid

Katalognummer: B1201916
CAS-Nummer: 6236-08-4
Molekulargewicht: 102.09 g/mol
InChI-Schlüssel: VOKUMXABRRXHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-oxopropanoic acid is the 2-methyl-3-oxo derivative of propanoic acid. It is a 3-oxo monocarboxylic acid and an aldehyde. It derives from a propionic acid. It is a conjugate acid of a 2-methyl-3-oxopropanoate.
2-Methyl-3-oxo-propanoic acid, also known as methylmalonate semialdehyde or 3-oxo-2-methylpropanoate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. 2-Methyl-3-oxo-propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 2-methyl-3-oxo-propanoic acid is primarily located in the mitochondria and cytoplasm. 2-Methyl-3-oxo-propanoic acid can be biosynthesized from propionic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKUMXABRRXHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274265
Record name Methylmalonic acid semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-oxopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6236-08-4
Record name 2-Methyl-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6236-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmalonaldehydic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylmalonic acid semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMALONALDEHYDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-3-oxopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key metabolic intermediates is paramount. This guide provides an in-depth overview of 2-Methyl-3-oxopropanoic acid, a significant molecule in cellular metabolism.

Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for effective database searching and cross-referencing of research.

The most common synonyms include:

  • Methylmalonate semialdehyde[1][2][3][4]

  • Methylmalonaldehydic acid[1]

  • 3-Oxo-2-methylpropanoic acid[1][2]

  • Methylmalonic acid semialdehyde[1][3]

  • (S)-methylmalonate-semialdehyde[5]

  • (R)-methylmalonate-semialdehyde

  • Malonaldehydic acid, methyl-[1]

  • Propanoic acid, 2-methyl-3-oxo-[1]

  • Propionic acid, beta-formyl-[1]

  • 2-Formylpropionic acid

  • 2-methyl-3-oxopropanoate (conjugate base)[2][3][5]

  • 3-Oxo-2-methylpropanoate (conjugate base)[2][3][5]

The compound is uniquely identified by its CAS Registry Number: 6236-08-4 .[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C4H6O3PubChem[1]
Molecular Weight 102.09 g/mol PubChem[1]
Melting Point 165-166 °CLookChem[6]
Boiling Point 216.5°C at 760 mmHgLookChem[6][7]
pKa (Strongest Acidic) 3.74±0.10 (Predicted)LookChem[6]
Physical Description SolidHuman Metabolome Database

Metabolic Significance and Signaling Pathway

This compound, as methylmalonate semialdehyde, is a key intermediate in the catabolic pathways of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine.[4] The central enzyme responsible for its metabolism is Methylmalonate-semialdehyde dehydrogenase (MMSDH) , encoded by the ALDH6A1 gene. This mitochondrial enzyme catalyzes the irreversible oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA.[8] This reaction is critical for funneling carbon skeletons from amino acid and nucleotide breakdown into the central energy metabolism.

Below is a diagram illustrating the metabolic fate of this compound.

MetabolicPathway cluster_enzyme Mitochondrial Matrix Valine Valine MMSA This compound (Methylmalonate Semialdehyde) Valine->MMSA Multiple Steps Thymine Thymine Thymine->MMSA Multiple Steps PropionylCoA Propionyl-CoA MMSA->PropionylCoA MMSDH Methylmalonate-semialdehyde Dehydrogenase (MMSDH) MMSA->MMSDH TCA TCA Cycle PropionylCoA->TCA MMSDH->PropionylCoA

Metabolic conversion of this compound.

Experimental Protocols

Activity Assay of Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)

This protocol details the spectrophotometric measurement of MMSDH activity by monitoring the reduction of NAD⁺, a key reaction in which this compound serves as the substrate.

Materials:

  • Sodium pyrophosphate buffer (30 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Coenzyme A (CoA)

  • This compound (Methylmalonate semialdehyde) solution

  • Purified MMSDH enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail consisting of 30 mM sodium pyrophosphate buffer (pH 8.0), 2 mM DTT, 2 mM NAD⁺, and 0.5 mM CoA.

  • Substrate Addition: Add 0.5 mM of this compound to the reaction cocktail.

  • Reaction Initiation: Initiate the reaction by adding a known amount of purified MMSDH enzyme to the mixture.

  • Spectrophotometric Measurement: Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the quantification of short-chain keto acids like this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method typically requires derivatization to enhance the volatility and thermal stability of the analyte.

Materials:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Protein precipitation agent (e.g., ice-cold acetonitrile)

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (B92270) (for methoximation of the keto group)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation of the carboxylic acid group)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a known amount of the internal standard.

    • For plasma or tissue homogenates, precipitate proteins by adding ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C to protect the keto group.

    • Silylation: After cooling, add MSTFA and incubate at 60°C to derivatize the carboxylic acid group.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use an appropriate GC column and temperature program to separate the derivatized analyte from other components in the sample.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound that have been prepared and derivatized in the same manner as the samples.

    • Determine the concentration of the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This technical guide provides a foundational understanding of this compound, its various identifiers, physicochemical properties, metabolic role, and methods for its study. This information is intended to support further research and development in related scientific fields.

References

An In-depth Technical Guide to the Chemical Properties of Methylmalonate Semialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonate semialdehyde (MMSA), systematically named 2-methyl-3-oxopropanoic acid, is a critical intermediate in the catabolic pathways of the amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[1][2] As a dicarbonyl compound, its unique structure, featuring both an aldehyde and a carboxylic acid functional group, dictates its chemical reactivity and biological role.[3] This molecule is primarily found within the mitochondrial matrix, where it is enzymatically converted to propionyl-CoA by the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH).[4][5] Due to its inherent instability, studying MMSA presents significant challenges, making a thorough understanding of its properties crucial for researchers in metabolism, enzymology, and related fields.[6]

This guide provides a comprehensive overview of the chemical and physical properties of methylmalonate semialdehyde, its biological significance, and detailed experimental protocols for its study.

Chemical and Physical Properties

The fundamental physicochemical properties of methylmalonate semialdehyde are summarized in the table below. These values are primarily computationally derived due to the compound's instability, which complicates empirical measurement.

PropertyValueSource
Molecular Formula C4H6O3[7]
Molar Mass 102.09 g/mol [2][7]
Exact Mass 102.031694049 Da[7]
IUPAC Name (2R)-2-methyl-3-oxopropanoic acid[7]
Synonyms Methylmalonic acid semialdehyde[2]
pKa (Strongest Acidic) 3.98 (Predicted)[3]
logP -0.21 (Predicted)[3]
Water Solubility 303 g/L (Predicted)[3]
Polar Surface Area 57.2 Ų[3][8]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1 (for the neutral form)[8]
Rotatable Bond Count 2[3]

(S)-Methylmalonate semialdehyde is the conjugate base of (S)-methylmalonaldehydic acid and an enantiomer of (R)-methylmalonate semialdehyde.[8] The deprotonated form has a molecular formula of C4H5O3- and a molar mass of 101.08 g/mol .[8]

Structure and Stereoisomerism

Methylmalonate semialdehyde is a chiral molecule existing as two enantiomers: (S)-methylmalonate semialdehyde and (R)-methylmalonate semialdehyde. The stereochemistry is determined by the configuration at the C2 carbon, which is bonded to the methyl group, the carboxyl group, and the aldehyde group.

  • (S)-Methylmalonate semialdehyde is an intermediate in the catabolism of valine.[1]

  • (R)-Methylmalonate semialdehyde is formed during the degradation of thymine.[1]

Despite the distinct metabolic origins of the enantiomers, the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) in mammals is capable of processing both stereoisomers.[9] This may be due to spontaneous racemization of the substrate.[4]

Reactivity and Stability

The reactivity of MMSA is governed by its two functional groups: the aldehyde and the carboxylic acid. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo deprotonation. The molecule's instability is a significant factor in experimental design, with recommendations to store it in small aliquots at -70°C.[4][6]

Spectroscopic Properties

Detailed experimental spectroscopic data for isolated methylmalonate semialdehyde is scarce in the literature due to its instability. However, its structure allows for the prediction of its NMR spectrum.

  • ¹H NMR Spectroscopy : A predicted ¹H NMR spectrum for the related malonic semialdehyde in D₂O suggests the presence of signals corresponding to the aldehydic proton, the alpha-proton, and any associated coupling.[10] For MMSA, one would expect to see a doublet for the methyl protons, a quartet for the alpha-proton, a singlet for the aldehydic proton, and a broad singlet for the carboxylic acid proton (which would exchange in D₂O).

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the carboxyl carbon, the aldehydic carbonyl carbon, the alpha-carbon, and the methyl carbon.

For metabolomic studies, NMR spectroscopy is a powerful tool for identifying and quantifying metabolites in biofluids, though sample preparation, such as pH adjustment, is critical for accurate results.[11]

Biological Role and Metabolic Pathways

Methylmalonate semialdehyde is a key node in the degradation pathways of valine and thymine, leading to the production of propionyl-CoA, which can then enter the citric acid cycle via conversion to succinyl-CoA.

Valine and Thymine Catabolism

The degradation of both valine and thymine converges at the formation of methylmalonate semialdehyde.

  • From Valine : The catabolism of the branched-chain amino acid valine produces (S)-3-hydroxyisobutyrate, which is oxidized to (S)-methylmalonate semialdehyde.[1]

  • From Thymine : The pyrimidine thymine is broken down to (R)-aminoisobutyric acid, which is then deaminated to form (R)-methylmalonate semialdehyde.[1]

The enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) then catalyzes the irreversible oxidative decarboxylation of MMSA to propionyl-CoA.[4][5]

Valine and Thymine Catabolism Valine Valine S_3_hydroxyisobutyrate (S)-3-Hydroxyisobutyrate Valine->S_3_hydroxyisobutyrate Thymine Thymine R_Aminoisobutyric_acid (R)-Aminoisobutyric acid Thymine->R_Aminoisobutyric_acid S_MMSA (S)-Methylmalonate Semialdehyde S_3_hydroxyisobutyrate->S_MMSA 3-hydroxyisobutyrate dehydrogenase R_MMSA (R)-Methylmalonate Semialdehyde R_Aminoisobutyric_acid->R_MMSA Deamination Propionyl_CoA Propionyl-CoA S_MMSA->Propionyl_CoA MMSDH R_MMSA->Propionyl_CoA MMSDH

Catabolic pathways of valine and thymine to propionyl-CoA.
Enzymatic Conversion by MMSDH

The conversion of MMSA is catalyzed by methylmalonate-semialdehyde dehydrogenase (acylating), also known as ALDH6A1.[1][12] This enzyme belongs to the aldehyde dehydrogenase superfamily and is unique in its requirement for coenzyme A (CoA) to produce a CoA ester.[4] The reaction proceeds via an oxidative decarboxylation.

The overall reaction is: 2-methyl-3-oxopropanoate (B1259668) + CoA + H₂O + NAD⁺ ⇌ propanoyl-CoA + HCO₃⁻ + NADH[12]

MMSDH Reaction sub Methylmalonate Semialdehyde + CoA + NAD+ prod Propionyl-CoA + NADH + HCO3- sub->prod MMSDH (ALDH6A1) MMSDH Assay Workflow A Prepare Reaction Cocktail (Buffer, DTT, NAD+, CoA) B Add MMSA Substrate (0.5 mM final concentration) A->B C Initiate with Enzyme (MMSDH) B->C D Monitor Absorbance at 340 nm (NADH production) C->D E Calculate Enzyme Activity D->E

References

The Critical Role of 2-Methyl-3-Oxopropanoic Acid in Valine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential branched-chain amino acid valine is a critical metabolic pathway that ultimately feeds into the tricarboxylic acid (TCA) cycle. A pivotal, yet often overlooked, intermediate in this pathway is 2-methyl-3-oxopropanoic acid, more commonly known as methylmalonic semialdehyde. This compound sits (B43327) at a crucial junction, the integrity of which is vital for normal metabolic function. Dysregulation at this node, caused by genetic deficiencies in the enzymes responsible for its synthesis and degradation, leads to rare but serious inborn errors of metabolism. This technical guide provides an in-depth exploration of the valine catabolism pathway with a specific focus on the formation, conversion, and clinical relevance of this compound. It includes a detailed overview of the enzymatic steps, quantitative data on metabolite concentrations, comprehensive experimental protocols for pathway analysis, and visual diagrams to elucidate the complex relationships within this metabolic route.

Introduction to the Valine Catabolism Pathway

The breakdown of valine, primarily occurring within the mitochondria of various tissues including skeletal muscle, liver, and kidney, is a multi-step process.[1] The pathway begins with the transamination of valine to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA.[2][3] Subsequent reactions involve dehydrogenation, hydration, and hydrolysis, leading to the formation of 3-hydroxyisobutyric acid.[2] This intermediate is the direct precursor to the central molecule of this guide: this compound.

The core segment of the pathway involving this compound is governed by two key enzymes:

  • 3-Hydroxyisobutyrate (B1249102) Dehydrogenase (HIBADH): This NAD⁺-dependent enzyme catalyzes the reversible oxidation of 3-hydroxyisobutyrate to form this compound.[4][5]

  • Methylmalonate-Semialdehyde Dehydrogenase (MMSDH), encoded by the ALDH6A1 gene: This enzyme catalyzes the CoA- and NAD⁺-dependent oxidative decarboxylation of this compound to propionyl-CoA.[6][7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the TCA cycle.[2]

Deficiencies in either HIBADH or ALDH6A1 disrupt this pathway, leading to the accumulation of upstream metabolites and a range of severe clinical phenotypes.[8][9]

The Central Role of this compound (Methylmalonic Semialdehyde)

This compound is a transient but vital intermediate. Its efficient conversion is crucial for maintaining metabolic flux. The accumulation of its precursor, 3-hydroxyisobutyric acid, is a key diagnostic marker for deficiencies in either HIBADH or ALDH6A1.[9][10] In ALDH6A1 deficiency, not only does 3-hydroxyisobutyric acid accumulate, but other metabolites such as β-alanine and 3-aminoisobutyric acid are also found in elevated concentrations due to the enzyme's role in other catabolic pathways.[6][11]

Inborn Errors of Metabolism
  • 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Deficiency: Caused by mutations in the HIBADH gene, this rare autosomal recessive disorder leads to an isolated elevation of 3-hydroxyisobutyric acid in urine and plasma.[9][12] Clinical presentation can be variable, but may include developmental delay and other neurological symptoms.[9] Treatment with a low-valine diet has been shown to reduce the excretion of 3-hydroxyisobutyric acid.[12]

  • Methylmalonate Semialdehyde Dehydrogenase (MMSDH/ALDH6A1) Deficiency: This is another rare autosomal recessive disorder resulting from mutations in the ALDH6A1 gene.[8][10] It is characterized by a more complex biochemical profile, including elevated levels of 3-hydroxyisobutyric acid, 3-hydroxypropionic acid, β-alanine, and 3-aminoisobutyric acid.[7] The clinical phenotype is also highly variable, ranging from asymptomatic to severe developmental delay, dysmyelination, and neurological issues.[5][8]

Quantitative Data

The precise quantification of pathway intermediates is essential for diagnosing and monitoring metabolic disorders. The following tables summarize available data on metabolite concentrations in physiological and pathological states and the kinetic properties of the key enzymes.

Metabolite Condition Fluid Concentration (μM) Reference
3-Hydroxyisobutyric Acid (3-OHIB)Normal (overnight fasted)Plasma21 ± 2[13]
3-Hydroxyisobutyric Acid (3-OHIB)Diabetic (overnight fasted)Plasma38 ± 5[13]
3-Hydroxyisobutyric Acid (3-OHIB)Normal (72-h fasted)Plasma97 ± 4[13]
ValineHIBCH/ECHS1 Deficiency (Pre-diet)PlasmaRange: ~150 - ~400[14]
ValineHIBCH/ECHS1 Deficiency (Post-diet)PlasmaRange: ~50 - ~150[14]
3-Hydroxy-isobutyryl-carnitine (C4OH)HIBCH Deficiency (Pre-diet)PlasmaRange: ~1.5 - ~12[14]
3-Hydroxy-isobutyryl-carnitine (C4OH)HIBCH Deficiency (Post-diet)PlasmaRange: ~0.5 - ~2[14]
Table 1: Concentrations of Key Valine Catabolism Intermediates.
Enzyme Organism/Source Substrate Km kcat/Km Optimal pH Reference
3-Hydroxyisobutyrate Dehydrogenase (HIBADH)Rabbit LiverS-3-Hydroxyisobutyrate--9.0 - 11.0
3-Hydroxyisobutyrate Dehydrogenase (HIBADH)Rabbit LiverR-3-Hydroxyisobutyrate-~350-fold lower than S-isomer9.0 - 11.0
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)Rat LiverMethylmalonate Semialdehyde---
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)Rat LiverMalonate Semialdehyde---
Table 2: Kinetic Properties of Valine Catabolism Enzymes. (Note: Specific kinetic values for human enzymes are not readily available in the literature)..

Experimental Protocols

Enzyme Activity Assays

4.1.1. Protocol for 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Activity Assay

This protocol is adapted from spectrophotometric methods used to measure HIBADH activity in tissue or cell lysates.[4]

  • Principle: The enzymatic activity is determined by monitoring the production of NADH, which absorbs light at 340 nm, during the oxidation of S-3-hydroxyisobutyrate.

  • Reagents:

    • Assay Buffer: 25 mM ammonium (B1175870) chloride/ammonium hydroxide, pH 10.0

    • 100 mM NAD⁺ solution

    • 100 mM Dithiothreitol (DTT)

    • 200 mM S-3-hydroxyisobutyrate

    • Sample: Cell or tissue homogenate/lysate containing HIBADH

  • Procedure:

    • Prepare the reaction cocktail in a cuvette. For a 1 mL final volume, add:

      • Sufficient Assay Buffer

      • 10 µL of 100 mM NAD⁺ (final concentration: 1 mM)

      • 10 µL of 100 mM DTT (final concentration: 1 mM)

      • 10 µL of 200 mM S-3-hydroxyisobutyrate (final concentration: 2 mM)

    • Add the sample (e.g., 50-100 µg of total protein) to the cuvette to initiate the reaction.

    • Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 20°C or 37°C).

    • Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

    • One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.[4]

4.1.2. Protocol for Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay

This protocol is based on established methods for measuring MMSDH activity.

  • Principle: The CoA-dependent oxidative decarboxylation of methylmalonate semialdehyde is coupled to the reduction of NAD⁺ to NADH, which is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0

    • 50 mM NAD⁺ solution

    • 50 mM Dithiothreitol (DTT)

    • 25 mM Coenzyme A (CoA) solution

    • 25 mM Methylmalonate semialdehyde (substrate)

    • Sample: Purified enzyme or cell/tissue lysate

  • Procedure:

    • Prepare the reaction cocktail in a cuvette. For a 1 mL final volume, add:

      • Sufficient Assay Buffer

      • 40 µL of 50 mM NAD⁺ (final concentration: 2 mM)

      • 40 µL of 50 mM DTT (final concentration: 2 mM)

      • 20 µL of 25 mM CoA (final concentration: 0.5 mM)

      • 20 µL of 25 mM methylmalonate semialdehyde (final concentration: 0.5 mM)

    • Initiate the reaction by adding the enzyme-containing sample.

    • Monitor the increase in absorbance at 340 nm.

    • Calculate activity as described for the HIBADH assay.

Metabolite Quantification by LC-MS/MS

4.2.1. Protocol for Quantification of 3-Hydroxyisobutyric Acid and other Organic Acids in Urine/Plasma

  • Principle: Stable isotope-labeled internal standards are added to a biological sample, which is then subjected to extraction and derivatization (if necessary). The target analytes are separated by liquid chromatography and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Sample Preparation:

    • Thaw urine or plasma samples on ice.

    • To a 100 µL aliquot of the sample, add an internal standard mixture containing known concentrations of isotopically labeled organic acids (e.g., 3-hydroxyisobutyric acid-d6).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 15% methanol (B129727) with 0.4% formic acid).[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly used.[3]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A gradient from low to high organic phase is used to elute the organic acids.

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For example, for MMA, a transition of m/z 116.8 to m/z 72.9 can be used.[3]

    • Quantification: Create a calibration curve using known concentrations of unlabeled standards. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Metabolic Flux Analysis using 13C-Valine
  • Principle: Cells or organisms are cultured with a stable isotope-labeled substrate, such as uniformly labeled [U-13C5]valine. The label is incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative or absolute flux through the metabolic pathways can be calculated.[8][10]

  • Experimental Workflow:

    • Cell Culture: Culture cells (e.g., patient-derived fibroblasts) in a defined medium. For the experiment, switch the cells to a medium where unlabeled valine is replaced with [U-13C5]valine.

    • Time Course: Harvest cells and media at different time points to achieve isotopic steady state. This can range from minutes for central carbon metabolism to several hours for amino acid pathways.

    • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

    • Derivatization (for GC-MS): Metabolites are often derivatized (e.g., silylation) to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Mass Spectrometry Analysis: Analyze the extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key intermediates (e.g., 3-hydroxyisobutyrate, propionyl-CoA derivatives, TCA cycle intermediates).

    • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model, which allows for the calculation of intracellular fluxes.[10]

Mandatory Visualizations

Figure 1: The mitochondrial valine catabolism pathway.

Figure 2: Workflow for investigating valine catabolism defects.

Figure 3: Logic of enzyme defects and metabolite accumulation.

Conclusion

This compound, or methylmalonic semialdehyde, represents a critical metabolic node in the valine catabolism pathway. While its direct measurement is challenging due to its reactive nature, the consequences of its impaired metabolism are significant. Understanding the function and regulation of the enzymes HIBADH and ALDH6A1 is paramount for the diagnosis and potential therapeutic intervention in related inborn errors of metabolism. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate this pathway, identify novel therapeutic targets, and develop improved diagnostic strategies for patients with these rare but debilitating metabolic disorders.

References

The Role of 2-Methyl-3-oxopropanoic Acid in Propanoate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a critical intermediate in the mitochondrial metabolism of propanoate. This technical guide provides a comprehensive overview of its biochemical significance, the enzymatic reactions it undergoes, and its relevance in human health and disease. The document details the catalytic mechanism of methylmalonate-semialdehyde dehydrogenase (MMSDH), the primary enzyme responsible for its conversion, and presents quantitative data on enzyme kinetics. Furthermore, it outlines detailed experimental protocols for the analysis of this pathway and discusses the clinical implications of its dysregulation, particularly in the context of inborn errors of metabolism.

Introduction

Propanoate metabolism is a central metabolic pathway that facilitates the entry of three-carbon units, derived from the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine), into the tricarboxylic acid (TCA) cycle. A key intermediate in this pathway is this compound. This molecule stands at a crucial metabolic crossroads, and its efficient processing is vital for cellular energy homeostasis. Dysregulation of this pathway can lead to serious metabolic disorders. This guide aims to provide an in-depth technical resource for professionals engaged in metabolic research and drug development.

Biochemical Pathway of this compound

This compound is formed from the catabolism of L-valine and thymine (B56734). In the valine catabolic pathway, L-valine is converted through a series of steps to (S)-3-hydroxyisobutyrate, which is then oxidized to form (S)-methylmalonate semialdehyde. In thymine catabolism, a similar pathway leads to the formation of (R)-methylmalonate semialdehyde.

The primary fate of this compound is its irreversible oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the mitochondrial enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH), encoded by the ALDH6A1 gene.[1][2] This reaction is unique as it is CoA-dependent and involves a decarboxylation step.[3][4] The resulting propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA.[5][6]

A deficiency in MMSDH leads to the accumulation of upstream metabolites, including 3-hydroxyisobutyric acid and 3-aminoisobutyric acid, and can result in the rare autosomal recessive disorder known as methylmalonate semialdehyde dehydrogenase deficiency (MMSDHD).[7][8]

Mandatory Visualization

propanoate_metabolism cluster_valine Valine Catabolism cluster_thymine Thymine Catabolism L-Valine L-Valine S-3-Hydroxyisobutyrate S-3-Hydroxyisobutyrate L-Valine->S-3-Hydroxyisobutyrate Multiple Steps 2-Methyl-3-oxopropanoic_acid This compound (Methylmalonate Semialdehyde) S-3-Hydroxyisobutyrate->2-Methyl-3-oxopropanoic_acid 3-Hydroxyisobutyrate Dehydrogenase Thymine Thymine R-Aminoisobutyrate R-Aminoisobutyrate Thymine->R-Aminoisobutyrate Multiple Steps R-Aminoisobutyrate->2-Methyl-3-oxopropanoic_acid Deamination Propionyl-CoA Propionyl-CoA 2-Methyl-3-oxopropanoic_acid->Propionyl-CoA Methylmalonate-semialdehyde Dehydrogenase (MMSDH) (ALDH6A1) + NAD+, + CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Figure 1. Overview of the metabolic pathway involving this compound.

Quantitative Data

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is methylmalonate-semialdehyde dehydrogenase (MMSDH). The kinetic parameters of this enzyme have been characterized in different species.

OrganismEnzymeSubstrateKm (µM)Vmax (units/mg protein)Reference
Rat (Liver)MMSDHMethylmalonate semialdehyde5.32.5[3]
Rat (Liver)MMSDHMalonate semialdehyde4.59.4[3]
Bacillus subtilisMSDHMethylmalonate semialdehyde--[9]
Bacillus subtilisMSDHMalonate semialdehyde--[9]

Note: A unit of enzyme activity is defined as 1 µmol of product formed per minute.

Metabolite Concentrations

Direct quantification of this compound in biological fluids is challenging due to its reactive aldehyde group and relatively low physiological concentrations. The Human Metabolome Database lists it as "Expected but not Quantified". However, inborn errors of metabolism affecting this pathway can lead to the accumulation of related metabolites. For instance, in propionic acidemia, elevated levels of propionylcarnitine, methylcitrate, and 3-hydroxypropionic acid are observed.[10] In cases of MMSDH deficiency, increased urinary excretion of 3-hydroxyisobutyric acid is a key diagnostic marker.[7]

Experimental Protocols

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay

This protocol is adapted from studies on rat liver MMSDH.[3]

Principle: The activity of MMSDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is dependent on the presence of the substrate (methylmalonate semialdehyde) and coenzyme A.

Reagents:

  • Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0, adjusted with HCl.

  • 20 mM Dithiothreitol (DTT)

  • 20 mM NAD+

  • 5 mM Coenzyme A (CoA)

  • 5 mM Methylmalonate semialdehyde (substrate)

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Substrate Preparation (Methylmalonate Semialdehyde):

  • The ethyl ester diethyl acetal (B89532) of methylmalonate semialdehyde is synthesized.

  • Hydrolysis is carried out at 50°C for 4 hours with H2SO4.

  • The product is neutralized on ice with 6 N KOH, brought to pH 6.4 with 1 M KH2CO3, filtered, and stored at -70°C.[3]

Procedure:

  • Prepare a reaction cocktail containing:

    • Assay Buffer

    • 2 mM DTT (final concentration)

    • 2 mM NAD+ (final concentration)

    • 0.5 mM CoA (final concentration)

    • 0.5 mM Methylmalonate semialdehyde (final concentration)

  • Pre-incubate the reaction mixture at 30°C.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Mandatory Visualization

mmsdh_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Prep Prepare Methylmalonate Semialdehyde Substrate Mix_Reagents Combine Assay Buffer, Cofactors, and Substrate in a Cuvette Substrate_Prep->Mix_Reagents Reagent_Prep Prepare Assay Buffer, Cofactors (NAD+, CoA, DTT) Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Sample (e.g., Mitochondrial Extract) Initiate_Reaction Add Enzyme Preparation to Initiate Reaction Enzyme_Prep->Initiate_Reaction Pre_Incubate Pre-incubate at 30°C Mix_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor NADH Production (Absorbance at 340 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 2. Experimental workflow for the MMSDH activity assay.
Quantification of this compound by LC-MS/MS

This protocol is a general guideline for the quantification of short-chain keto acids in biological samples and may require optimization.[11]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. Derivatization is often employed to improve chromatographic retention and ionization efficiency.

Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., plasma, urine), add an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube.

Derivatization (optional but recommended):

  • Derivatization with agents such as O-benzylhydroxylamine (O-BHA) can be used to stabilize the keto group and enhance detection.

LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent and daughter ion transitions for the derivatized this compound and the internal standard need to be determined.

Data Analysis:

  • A calibration curve is generated using known concentrations of the analyte.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Regulation of this compound Metabolism

The metabolism of this compound is primarily regulated at the level of the enzyme MMSDH, which is encoded by the ALDH6A1 gene.

  • Transcriptional Regulation: The expression of ALDH6A1 is regulated by the transcription factor HNF4A. Downregulation of ALDH6A1 has been observed in clear cell renal cell carcinoma, suggesting a role as a tumor suppressor.[12] Studies have also indicated that the expression of ALDH6A1 is downregulated in the skeletal muscle of individuals with type 2 diabetes mellitus, implicating it in insulin (B600854) resistance.[13]

  • Enzymatic Regulation: Long-chain fatty acyl-CoA esters have been proposed to inactivate MMSDH by acylation of its active site cysteine residue, suggesting a potential mechanism for regulation by the overall fatty acid metabolic state of the cell.[3]

Clinical Significance

Defects in the propanoate metabolism pathway, including the step involving this compound, can lead to severe inborn errors of metabolism.

  • Methylmalonate Semialdehyde Dehydrogenase Deficiency (MMSDHD): This rare autosomal recessive disorder is caused by mutations in the ALDH6A1 gene.[1][7] Clinical presentation is variable and can include developmental delay, dysmyelination, and transient methylmalonic aciduria.[8] Diagnosis is confirmed by genetic testing and analysis of urinary organic acids, which typically show elevated levels of 3-hydroxyisobutyric acid.[7]

  • Propionic Acidemia: This is a more common inborn error of metabolism caused by a deficiency in propionyl-CoA carboxylase, the enzyme that acts on the product of the MMSDH reaction.[14] This leads to the accumulation of propionyl-CoA and its byproducts, resulting in metabolic acidosis, hyperammonemia, and other severe complications.[6]

Conclusion

This compound is a pivotal metabolite in the propanoate pathway. Its efficient conversion by methylmalonate-semialdehyde dehydrogenase is essential for normal cellular function. Understanding the biochemistry, regulation, and clinical implications of this metabolic step is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this field. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore its potential as a therapeutic target.

References

Unveiling 2-Methyl-3-oxopropanoic Acid: A Key Intermediate in Metabolic Crossroads

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a critical intermediate metabolite situated at the intersection of amino acid and pyrimidine (B1678525) catabolism. Its discovery and subsequent characterization have provided valuable insights into cellular metabolism and the pathophysiology of several inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, metabolic roles, and analytical methodologies related to this compound, with a focus on its significance in human health and disease.

Discovery and Historical Context

The identification of this compound is intrinsically linked to the elucidation of the catabolic pathway of the branched-chain amino acid, valine. Early studies in the mid-20th century focused on understanding the breakdown of amino acids to key metabolic intermediates. While a definitive singular "discovery" paper is not readily apparent in the historical literature, the work of Sokatch and colleagues in the late 1960s on the enzyme methylmalonate-semialdehyde dehydrogenase was pivotal. Their research on the oxidation of methylmalonate semialdehyde to propionyl-CoA in Pseudomonas aeruginosa provided crucial evidence for the existence and metabolic fate of this aldehyde-containing carboxylic acid.[1] Subsequent research in mammalian systems further solidified its role as a key intermediate in the valine degradation pathway.[2]

Metabolic Pathways Involving this compound

This compound is a central molecule in two major catabolic pathways: the degradation of L-valine and the breakdown of the pyrimidine base, thymine (B56734).

L-Valine Catabolism

The breakdown of the essential amino acid L-valine converges on the formation of propionyl-CoA, which can then enter the citric acid cycle. This compound is a key intermediate in this multi-step process. The pathway involves the initial transamination and oxidative decarboxylation of valine to isobutyryl-CoA. A series of subsequent reactions, including dehydrogenation, hydration, and hydrolysis, lead to the formation of 3-hydroxyisobutyric acid, which is then oxidized to this compound. Finally, the enzyme methylmalonate-semialdehyde dehydrogenase catalyzes the oxidative decarboxylation of this compound to propionyl-CoA.[3][4]

valine_catabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase beta_Hydroxyisobutyrate beta_Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde This compound (Methylmalonate Semialdehyde) beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde 3-Hydroxyisobutyrate dehydrogenase Propionyl_CoA Propionyl_CoA Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde dehydrogenase (ALDH6A1) Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase

Diagram 1: L-Valine Catabolism Pathway
Pyrimidine Degradation

This compound also plays a role in the catabolism of pyrimidines, specifically thymine. The breakdown of pyrimidine bases is essential for nucleotide turnover and salvage. In this pathway, thymine is reduced to dihydrothymine, which is then hydrolyzed to β-ureidoisobutyrate. This compound is further metabolized to β-aminoisobutyrate, which can be transaminated to form this compound. As in the valine pathway, it is then converted to propionyl-CoA.[5]

pyrimidine_degradation Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydropyrimidine dehydrogenase beta_Ureidoisobutyrate beta_Ureidoisobutyrate Dihydrothymine->beta_Ureidoisobutyrate Dihydropyrimidinase beta_Aminoisobutyrate beta_Aminoisobutyrate beta_Ureidoisobutyrate->beta_Aminoisobutyrate Beta-ureidopropionase Methylmalonate_Semialdehyde This compound (Methylmalonate Semialdehyde) beta_Aminoisobutyrate->Methylmalonate_Semialdehyde Transaminase Propionyl_CoA Propionyl_CoA Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde dehydrogenase (ALDH6A1)

Diagram 2: Pyrimidine Degradation Pathway (Thymine)

Clinical Significance: Inborn Errors of Metabolism

Deficiencies in the enzymes involved in the metabolism of this compound can lead to serious inherited metabolic disorders.

Propionic Acidemia

Propionic acidemia is an autosomal recessive disorder caused by a deficiency of propionyl-CoA carboxylase, the enzyme that converts propionyl-CoA to methylmalonyl-CoA. While this defect occurs downstream of this compound, the backup of propionyl-CoA and its precursors can lead to the accumulation of various upstream metabolites. Although not the primary accumulating metabolite, altered levels of compounds related to the valine degradation pathway can be observed. Urinary organic acid analysis in patients with propionic acidemia typically reveals high levels of 3-hydroxypropionate (B73278) and methylcitrate.[6][7]

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Deficiency

A deficiency in the ALDH6A1 gene, which codes for methylmalonate-semialdehyde dehydrogenase, leads to the accumulation of this compound and its precursors. This rare autosomal recessive disorder has a variable clinical presentation, ranging from asymptomatic to severe neurological impairment, developmental delay, and dysmorphic features.[8][9][10] Laboratory findings in affected individuals often show elevated urinary concentrations of 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and β-alanine.[11][12] Transient methylmalonic aciduria may also be observed.[12]

Quantitative Data

Quantitative data for this compound in biological fluids is not as extensively documented as for other organic acids like methylmalonic acid. The high reactivity of the aldehyde group and its transient nature as a metabolic intermediate make its quantification challenging. However, the analysis of related, more stable metabolites provides diagnostic clues for underlying metabolic disorders. The following table summarizes the expected findings for key metabolites in relevant conditions. It is important to note that these are general findings, and the specific concentrations can vary widely between individuals.

MetaboliteBiological FluidConditionTypical Concentration Range
This compound Urine / PlasmaHealthy Control Not routinely quantified; expected to be very low or undetectable.
MMSDH Deficiency Elevated, but rarely reported directly due to analytical challenges.
3-Hydroxyisobutyric acid UrineHealthy Control Low, trace amounts.
MMSDH Deficiency Significantly elevated.[11]
Methylmalonic acid UrineHealthy Control < 5 µmol/mmol creatinine (B1669602)
Propionic Acidemia Normal to slightly elevated.
Methylmalonic Acidemia Markedly elevated (>100 µmol/mmol creatinine).
Propionylcarnitine (C3) Dried Blood Spot / PlasmaHealthy Control Low.
Propionic Acidemia Markedly elevated.[13]
Methylmalonic Acidemia Markedly elevated.[13]

Experimental Protocols

The analysis of this compound and related metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used method for the comprehensive profiling of urinary organic acids. The following is a generalized protocol; specific parameters may need to be optimized for individual laboratory setups.

5.1.1. Sample Preparation and Derivatization

  • Urine Collection: A random urine sample is collected in a preservative-free container and stored frozen (-20°C or lower) until analysis.[14]

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled organic acid not present in urine) is added to a defined volume of urine (often normalized to creatinine concentration) to correct for variations in extraction efficiency and instrument response.[15]

  • Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step separates the organic acids from the aqueous matrix.[15][16]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: To increase their volatility for GC analysis, the polar functional groups (carboxyl and hydroxyl) of the organic acids are chemically modified. A common two-step derivatization process is used:

    • Methoximation: The sample is treated with methoxyamine hydrochloride to protect the keto and aldehyde groups and prevent the formation of multiple derivatives from tautomers.[17]

    • Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert the acidic protons on carboxyl and hydroxyl groups to trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[16][17][18]

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection (& Storage at -20°C) Add_IS Addition of Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Methoximation Methoximation (Protection of C=O groups) Drying->Methoximation Silylation Silylation (TMS) (Increases Volatility) Methoximation->Silylation GC_Separation Gas Chromatography (Separation) Silylation->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Diagram 3: GC-MS Workflow for Urinary Organic Acid Analysis

5.1.2. GC-MS Analysis

  • Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The different organic acid derivatives are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting fragments are measured, creating a unique mass spectrum for each compound.

  • Data Analysis: The identity of each compound is confirmed by comparing its retention time and mass spectrum to those of known standards or a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of short-chain fatty acids and keto acids.

5.2.1. Sample Preparation

  • Sample Collection: Plasma, serum, or urine can be used. Samples should be stored frozen.

  • Protein Precipitation: For plasma or serum, proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol, often containing an internal standard. The sample is then centrifuged, and the supernatant is collected.[19]

  • Derivatization (Optional but often necessary): To improve chromatographic retention and ionization efficiency, a derivatization step is often employed. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target the carboxylic acid group.[20][21]

5.2.2. LC-MS/MS Analysis

  • Liquid Chromatography: The prepared sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient of an aqueous mobile phase (often with a formic acid modifier) and an organic solvent like acetonitrile.[20]

  • Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. In a tandem MS (or MS/MS) instrument, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity and reduces background noise.

  • Data Analysis: Quantification is performed by creating a calibration curve using standards of known concentrations and comparing the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a metabolite of significant biochemical and clinical interest. Its position as a key intermediate in the catabolism of both valine and thymine highlights the interconnectedness of metabolic pathways. While its direct quantification can be challenging, the analysis of its metabolic precursors and downstream products provides crucial diagnostic information for inborn errors of metabolism such as methylmalonate-semialdehyde dehydrogenase deficiency. Continued advancements in analytical techniques, particularly mass spectrometry, will further enhance our ability to study this and other transient metabolites, leading to a deeper understanding of metabolic regulation in health and disease and paving the way for the development of novel therapeutic strategies.

References

Inborn Errors of Metabolism Associated with 2-Methyl-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with the accumulation of metabolites derived from 2-methyl-3-oxopropanoic acid. This compound, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the essential amino acid isoleucine. Deficiencies in the enzymes responsible for its downstream processing lead to a group of serious organic acidurias. This document details the pathophysiology, biochemical markers, diagnostic methodologies, and genetic basis of three primary disorders: Beta-ketothiolase deficiency, Propionic Acidemia, and Methylmalonic Acidemia. Quantitative data on key biomarkers are presented in structured tables, and detailed experimental protocols for their analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of these complex metabolic diseases.

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in deficient activity of specific enzymes or transporters involved in metabolic pathways. A subset of these disorders, known as organic acidurias, are characterized by the accumulation of organic acids in biological fluids. This guide focuses on a specific cluster of organic acidurias linked to the metabolic pathway of isoleucine, where this compound is a central, albeit often transient, intermediate.

The catabolism of isoleucine converges with the degradation pathways of valine, methionine, threonine, odd-chain fatty acids, and cholesterol at the level of propionyl-CoA. Defects in the enzymes that process propionyl-CoA and its downstream metabolite, methylmalonyl-CoA, lead to the accumulation of toxic upstream metabolites, including derivatives of this compound. The primary disorders discussed herein are:

  • Beta-ketothiolase Deficiency: A defect in the final step of isoleucine catabolism.

  • Propionic Acidemia: A deficiency in the enzyme that converts propionyl-CoA to methylmalonyl-CoA.

  • Methylmalonic Acidemia: A group of disorders affecting the conversion of methylmalonyl-CoA to succinyl-CoA.

Understanding the intricate biochemical and genetic basis of these disorders is paramount for the development of effective diagnostic tools and novel therapeutic strategies.

The Isoleucine Catabolic Pathway and Associated Enzymatic Defects

The breakdown of the branched-chain amino acid isoleucine is a multi-step process occurring within the mitochondria. A critical juncture in this pathway involves the formation and subsequent metabolism of this compound.

// Enzymes BCAT [label="BCAT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BCKDH [label="BCKDH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ACADSB [label="ACADSB", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ECHS1 [label="ECHS1", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HADH [label="HADH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ACAT1 [label="β-Ketothiolase\n(ACAT1)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCC [label="Propionyl-CoA\nCarboxylase (PCC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MCEE [label="MCEE", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MUT [label="Methylmalonyl-CoA\nMutase (MUT)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway connections Isoleucine -> alpha_keto_beta_methylvalerate [label=" Transamination"]; alpha_keto_beta_methylvalerate -> alpha_methylbutyryl_CoA [label=" Oxidative\n Decarboxylation"]; alpha_methylbutyryl_CoA -> Tiglyl_CoA; Tiglyl_CoA -> alpha_methyl_beta_hydroxybutyryl_CoA; alpha_methyl_beta_hydroxybutyryl_CoA -> alpha_methylacetoacetyl_CoA; alpha_methylacetoacetyl_CoA -> Propionyl_CoA; alpha_methylacetoacetyl_CoA -> Acetyl_CoA; Propionyl_CoA -> Methylmalonyl_CoA; Methylmalonyl_CoA -> Succinyl_CoA; Succinyl_CoA -> TCA_Cycle;

// Enzyme connections BCAT -> Isoleucine [dir=none, style=dashed]; BCKDH -> alpha_keto_beta_methylvalerate [dir=none, style=dashed]; ACADSB -> alpha_methylbutyryl_CoA [dir=none, style=dashed]; ECHS1 -> Tiglyl_CoA [dir=none, style=dashed]; HADH -> alpha_methyl_beta_hydroxybutyryl_CoA [dir=none, style=dashed]; ACAT1 -> alpha_methylacetoacetyl_CoA [dir=none, style=dashed]; PCC -> Propionyl_CoA [dir=none, style=dashed]; MCEE -> Methylmalonyl_CoA [dir=none, style=dashed, label=" Epimerization to\n (R)-Methylmalonyl-CoA"]; MUT -> Methylmalonyl_CoA [dir=none, style=dashed];

// Invisible nodes for layout {rank=same; Isoleucine; BCAT} {rank=same; alpha_keto_beta_methylvalerate; BCKDH} {rank=same; alpha_methylbutyryl_CoA; ACADSB} {rank=same; Tiglyl_CoA; ECHS1} {rank=same; alpha_methyl_beta_hydroxybutyryl_CoA; HADH} {rank=same; alpha_methylacetoacetyl_CoA; ACAT1} {rank=same; Propionyl_CoA; PCC} {rank=same; Methylmalonyl_CoA; MCEE; MUT} {rank=same; Succinyl_CoA; TCA_Cycle} } end_dot Figure 1: Simplified Isoleucine Catabolism Pathway with Associated Enzymatic Defects.

Beta-ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency)

Beta-ketothiolase deficiency is an autosomal recessive disorder caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[1] This enzyme catalyzes the final step in isoleucine catabolism, the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[2][3] Deficiency of T2 leads to the accumulation of 2-methylacetoacetyl-CoA and its derivatives.

Pathophysiology and Clinical Presentation

The accumulation of 2-methylacetoacetyl-CoA and its metabolites, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, leads to recurrent episodes of ketoacidosis.[4][5] These episodes are often triggered by catabolic stress, such as infections, fasting, or high protein intake.[4][6] Patients typically present between 6 and 24 months of age with symptoms including vomiting, dehydration, lethargy, and seizures.[4][7] While many patients have a favorable outcome with appropriate management, severe ketoacidotic crises can lead to coma and long-term neurological impairment.[4][8]

Quantitative Biomarkers

Diagnosis of beta-ketothiolase deficiency relies on the identification of characteristic metabolites in urine and blood.

BiomarkerSample TypeHealthy ControlsBeta-ketothiolase Deficiency Patients
2-Methyl-3-hydroxybutyric acidUrine0 - 4 mmol/mol creatinine[5]Markedly elevated[4][5][9]
2-Methylacetoacetic acidUrineNot typically detectedMarkedly elevated, especially during crises[4][9]
TiglylglycineUrineTypically low or undetectableOften elevated, but may be absent in some cases[4][10][11]
C5-OH acylcarnitineDried Blood Spot / PlasmaNormalMay be elevated[7][12][13]
C5:1 acylcarnitine (Tiglylcarnitine)Dried Blood Spot / PlasmaNormalMay be elevated[7][12][14]
Experimental Protocols

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Protocol Overview:

  • Sample Preparation: A urine sample, normalized to creatinine (B1669602) concentration, is used. An internal standard is added for quantification.

  • Extraction: Organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted organic acids are chemically modified (e.g., trimethylsilylation) to increase their volatility for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Protocol Overview:

  • Sample Preparation: A dried blood spot is punched out, or a plasma sample is used. An extraction solution containing isotopically labeled internal standards is added.

  • Extraction and Derivatization: Acylcarnitines are extracted and may be derivatized (e.g., butylation) to improve ionization efficiency.

  • MS/MS Analysis: The sample is introduced into the mass spectrometer, often by flow injection analysis. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify different acylcarnitine species.

This assay is typically performed in cultured skin fibroblasts or lymphocytes. The principle involves measuring the thiolytic cleavage of a substrate analog by the T2 enzyme. The activity is often determined by spectrophotometrically monitoring the disappearance of the substrate or the appearance of a product.

Protocol Overview:

  • DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.

  • PCR Amplification: The exons and flanking intronic regions of the ACAT1 gene are amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA fragments are sequenced, typically using next-generation sequencing (NGS) or Sanger sequencing.

  • Data Analysis: The patient's DNA sequence is compared to the reference sequence of the ACAT1 gene to identify any pathogenic variants. Deletion/duplication analysis may also be performed.[15][16]

Propionic Acidemia

Propionic acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC).[17] This biotin-dependent mitochondrial enzyme catalyzes the conversion of propionyl-CoA to (S)-methylmalonyl-CoA.[18] Mutations in either the PCCA or PCCB gene, which encode the alpha and beta subunits of PCC, respectively, can cause the disorder.[19][20]

Pathophysiology and Clinical Presentation

The deficiency of PCC leads to the accumulation of propionyl-CoA and its metabolic byproducts, including 3-hydroxypropionate, methylcitrate, and propionylglycine.[17][21][22][23] This accumulation results in life-threatening metabolic acidosis, hyperammonemia, and ketosis, particularly in the neonatal period.[17] Long-term complications can include neurological damage, developmental delay, cardiomyopathy, and renal failure.

Quantitative Biomarkers
BiomarkerSample TypeHealthy ControlsPropionic Acidemia Patients
Propionylcarnitine (B99956) (C3)Dried Blood Spot / PlasmaNormalMarkedly elevated
3-Hydroxypropionic acidUrineLow or undetectableElevated[17][21]
MethylcitrateUrineLow or undetectableMarkedly elevated[17][21][24]
TiglylglycineUrineLow or undetectableMay be elevated[17]
Experimental Protocols

The diagnostic methodologies for propionic acidemia are similar to those for beta-ketothiolase deficiency, with a focus on specific biomarkers.

Protocols are as described in sections 3.3.1 and 3.3.2, with a focus on quantifying 3-hydroxypropionate, methylcitrate, and propionylcarnitine (C3).

This assay is performed on extracts of cultured skin fibroblasts or lymphocytes.[20][25] The activity of PCC is measured by monitoring the incorporation of radiolabeled bicarbonate into a non-acid-volatile product in the presence of propionyl-CoA.[26][27]

The protocol is similar to that described in section 3.3.4, targeting the coding regions and splice sites of the PCCA and PCCB genes.

Methylmalonic Acidemia

Methylmalonic acidemia (MMA) encompasses a group of autosomal recessive disorders characterized by the accumulation of methylmalonic acid.[3] The most common form is caused by a deficiency of the enzyme methylmalonyl-CoA mutase (MUT), which converts (R)-methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate.[28] This reaction requires adenosylcobalamin, a derivative of vitamin B12, as a cofactor. Therefore, defects in cobalamin metabolism can also lead to MMA. This guide will focus on MUT deficiency, caused by mutations in the MUT gene.[29][30]

Pathophysiology and Clinical Presentation

The inability to convert methylmalonyl-CoA to succinyl-CoA results in the accumulation of methylmalonic acid in blood, urine, and cerebrospinal fluid.[3][8][31] The clinical presentation is similar to propionic acidemia, with episodes of metabolic decompensation, neurological damage, and progressive renal insufficiency.[3] The severity of the disease can vary, with some forms being responsive to vitamin B12 supplementation.

Quantitative Biomarkers
BiomarkerSample TypeHealthy ControlsMethylmalonic Acidemia Patients
Methylmalonic acid (MMA)Urine0.3 - 1.1 mmol/mol creatinine[8]100 - 600 mmol/mol creatinine (and higher)[3][8]
Methylmalonic acid (MMA)PlasmaNormalMarkedly elevated[32]
Propionylcarnitine (C3)Dried Blood Spot / PlasmaNormalElevated[33]
3-Hydroxypropionic acidUrineLow or undetectableMay be elevated[8]
MethylcitrateUrineLow or undetectableMay be elevated[8]
Experimental Protocols

Protocols for urinary organic acid analysis by GC-MS are as described in section 3.3.1. For plasma MMA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for accurate quantification.

This assay is typically performed in cultured skin fibroblasts.[28][34][35][36] The activity of MUT is determined by measuring the conversion of radiolabeled methylmalonyl-CoA to succinyl-CoA.

The protocol is similar to that described in section 3.3.4, targeting the coding regions and splice sites of the MUT gene.[15][30]

Diagnostic and Therapeutic Strategies: A Comparative Overview

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion or Abnormal Newborn Screen Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Urine_OA Urine Organic Acids (GC-MS) Biochemical_Testing->Urine_OA Plasma_AC Plasma Acylcarnitines (MS/MS) Biochemical_Testing->Plasma_AC Diagnosis Definitive Diagnosis Urine_OA->Diagnosis Plasma_AC->Diagnosis Enzyme_Assay Enzyme Assay (Fibroblasts/Lymphocytes) Genetic_Testing Genetic Testing (Gene Sequencing) Diagnosis->Enzyme_Assay Confirmation Diagnosis->Genetic_Testing Confirmation & Genotype

The diagnosis of these disorders has been revolutionized by newborn screening programs that utilize tandem mass spectrometry to detect elevated levels of specific acylcarnitines.[16][37][38][39] Confirmatory testing involves urinary organic acid analysis, followed by enzyme assays and genetic testing for a definitive diagnosis.

Treatment for these disorders primarily involves dietary management to restrict the intake of precursor amino acids (isoleucine, valine, methionine, and threonine) and odd-chain fatty acids. Carnitine supplementation is often used to facilitate the excretion of toxic acyl-CoA species. In severe cases, liver transplantation may be considered.

Future Directions in Research and Drug Development

Current research is focused on developing novel therapeutic approaches beyond dietary management. These include:

  • Gene Therapy: Introducing a functional copy of the defective gene to restore enzyme activity.

  • mRNA Therapy: Delivering messenger RNA encoding the correct enzyme to the cells.

  • Small Molecule Chaperones: Compounds that can help stabilize misfolded enzymes and restore some function.

  • Substrate Reduction Therapy: Inhibiting upstream enzymes to reduce the production of toxic metabolites.

A thorough understanding of the pathophysiology and the availability of robust biomarkers and analytical methods are crucial for the successful development and evaluation of these innovative therapies.

Conclusion

The inborn errors of metabolism associated with this compound represent a group of challenging genetic disorders. However, advancements in diagnostic technologies and a deeper understanding of their molecular basis have significantly improved patient outcomes. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working to further advance the diagnosis and treatment of these complex diseases. The provided data, protocols, and pathway visualizations are intended to serve as a valuable tool in these endeavors.

References

Methodological & Application

Application Note: Quantification of 2-Methyl-3-oxopropanoic Acid in Biological Matrices using a Derivatization-Based LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine.[1][2][3] Dysregulation of its metabolism can be indicative of certain inborn errors of metabolism, making its accurate quantification in biological fluids a crucial diagnostic and research tool.[2] Due to its polar nature and the presence of both a carboxylic acid and an aldehyde functional group, direct analysis by reverse-phase liquid chromatography-mass spectrometry (LC-MS/MS) is challenging, often resulting in poor retention and ionization efficiency.

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological matrices such as plasma and urine. The method employs a pre-analytical chemical derivatization step to enhance the chromatographic retention and mass spectrometric detection of the analyte.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization Derivatization (e.g., with O-Benzylhydroxylamine) Supernatant_Collection->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Derivatization->Extraction Dry_Down Evaporation to Dryness Extraction->Dry_Down Reconstitution Reconstitution in Injection Solvent Dry_Down->Reconstitution LC_Separation LC Separation (C18 Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Valine_Degradation_Pathway Valine Valine alpha_Keto_Isovalerate α-Ketoisovalerate Valine->alpha_Keto_Isovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Isovalerate->Isobutyryl_CoA BCKDH complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase beta_Hydroxyisobutyrate β-Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate Hydrolase Methylmalonate_Semialdehyde This compound (Methylmalonate Semialdehyde) beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde 3-hydroxyisobutyrate dehydrogenase Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde dehydrogenase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase

References

Application Note: Quantitative Analysis of Methylmalonate Semialdehyde using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methylmalonate semialdehyde (MMSA) in biological matrices using gas chromatography-mass spectrometry (GC-MS). MMSA is a key intermediate in the catabolism of valine and thymine, and its accurate quantification is crucial for studying various metabolic disorders.[1][2][3][4] Due to its inherent instability, a derivatization step is essential for reliable GC-MS analysis. This protocol describes a silylation-based derivatization method to enhance the volatility and stability of MMSA, followed by its separation and detection by GC-MS. The presented methodologies are designed to provide a comprehensive guide for researchers in academic and industrial settings.

Introduction

Methylmalonate semialdehyde (MMSA) is a critical metabolite in the degradation pathways of the amino acid valine and the pyrimidine (B1678525) base thymine.[4] The enzyme methylmalonate-semialdehyde dehydrogenase catalyzes the conversion of MMSA to propionyl-CoA, a key intermediate in the citric acid cycle.[1][2][3] Genetic deficiencies in this enzyme can lead to an accumulation of MMSA and related metabolites, resulting in metabolic disorders. Therefore, the accurate and precise measurement of MMSA in biological samples is of significant interest for diagnostic and research purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of MMSA by GC-MS is challenging due to its low volatility and thermal instability. To overcome these limitations, a derivatization step is employed to convert MMSA into a more volatile and thermally stable derivative. This application note provides a detailed protocol for the analysis of MMSA using a silylation derivatization approach with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by GC-MS analysis.

Signaling Pathway

The metabolic role of methylmalonate semialdehyde is situated within the catabolic pathways of valine and thymine. The following diagram illustrates the conversion of these precursors to MMSA and its subsequent metabolism.

Metabolic Pathway of Methylmalonate Semialdehyde Valine Valine Intermediates1 Multiple Steps Valine->Intermediates1 Thymine Thymine Intermediates2 Multiple Steps Thymine->Intermediates2 MMSA Methylmalonate Semialdehyde Intermediates1->MMSA Intermediates2->MMSA PropionylCoA Propionyl-CoA MMSA->PropionylCoA NAD+, CoA MMSDH Methylmalonate-Semialdehyde Dehydrogenase MMSDH->MMSA

Metabolic context of methylmalonate semialdehyde.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol is adapted from established methods for similar small organic acids.[5][6]

Reagents and Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d3-methylmalonic acid, due to commercial unavailability of labeled MMSA, a related compound is often used and corrected for)

  • Protein precipitation solution (e.g., ice-cold acetone (B3395972) or acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold protein precipitation solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

Derivatization

This silylation protocol is designed to convert the aldehyde and carboxylic acid functional groups of MMSA into their trimethylsilyl (B98337) (TMS) derivatives, making the molecule suitable for GC-MS analysis.[7][8][9]

Reagents and Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical starting parameters for the analysis of TMS-derivatized organic acids. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification of the MMSA derivative.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the MMSA-TMS derivative and the internal standard.

Data Presentation

Quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents expected performance characteristics for the GC-MS analysis of a silylated dicarboxylic acid like MMSA.

ParameterExpected ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve over the expected concentration range.
Limit of Detection (LOD) 10-50 nmol/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 30-150 nmol/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6][10]
Intra-day Precision (%CV) < 10%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements on different days.
Recovery (%) 85-115%The accuracy of the method, determined by spiking known concentrations of the analyte into a blank matrix.

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

GC-MS Analysis Workflow for MMSA cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Add_Reagents Add Derivatization Reagents (BSTFA, Pyridine) Evaporation->Add_Reagents Heating Heating (60-70°C) Add_Reagents->Heating GC_MS_Injection GC-MS Injection Heating->GC_MS_Injection Data_Acquisition Data Acquisition (Scan/SIM) GC_MS_Injection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Workflow for MMSA analysis by GC-MS.

Conclusion

This application note provides a detailed framework for the quantitative analysis of methylmalonate semialdehyde by GC-MS. The described protocol, which includes sample preparation, silylation-based derivatization, and optimized GC-MS parameters, offers a sensitive and reliable method for the determination of this important metabolic intermediate. This methodology can be readily implemented in clinical and research laboratories for the study of metabolic pathways and associated disorders.

References

Application Note: Derivatization of 2-Methyl-3-oxopropanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a key intermediate in various metabolic pathways.[1][2] Its analysis is crucial for metabolomics research and the diagnosis of metabolic disorders.[3][4] However, the direct analysis of this and other keto acids by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging.[3][5] The presence of both a polar carboxylic acid and a ketone functional group makes the molecule non-volatile and thermally labile, properties that are incompatible with standard GC-MS procedures.[3][5][6]

Chemical derivatization is a necessary step to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives.[5][7] This process not only makes the analyte suitable for GC separation but also improves chromatographic peak shape and enhances detection sensitivity.[5][8] The most common and effective strategy for keto acids is a two-step derivatization involving methoximation followed by silylation.[5][6][9][10]

Principle of Derivatization The derivatization process involves two sequential reactions targeting the two functional groups of this compound:

  • Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride (MeOx).[9][10] This reaction converts the ketone into a methoxime derivative. This initial step is critical to prevent tautomerization (the interconversion between keto and enol forms), which would otherwise lead to multiple derivative peaks for a single analyte and complicate the analysis.[5][9][10] It also stabilizes α-keto acids and prevents potential decarboxylation.[10]

  • Silylation: The acidic hydrogen of the carboxylic acid group (and any other active hydrogens) is replaced with a trimethylsilyl (B98337) (TMS) group.[7][10] This is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][11] Silylation significantly increases the volatility and thermal stability of the molecule, making it ideal for GC-MS analysis.[7][10]

Experimental Workflow and Protocols

The overall process from sample preparation to data analysis is outlined below. It is critical to perform these steps in an anhydrous environment, as water will react with and degrade the silylating reagents.[6][9][11]

Derivatization_Workflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization (Anhydrous) cluster_analysis Analysis start Biological Sample extraction Metabolite Extraction start->extraction drying Evaporation to Dryness (Lyophilization or N2 Stream) extraction->drying methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) drying->methoximation silylation Step 2: Silylation (MSTFA or BSTFA) methoximation->silylation gcms GC-MS Injection & Analysis silylation->gcms data Data Processing & Quantification gcms->data

Caption: General workflow for sample preparation, two-step derivatization, and GC-MS analysis.

Detailed Experimental Protocol

This protocol is based on established methods for metabolomic analysis.[9][10]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 2-ketovaleric acid)[5]

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with Teflon-lined caps[8]

  • Heating block or thermal shaker[5][9]

  • Nitrogen evaporator or centrifugal evaporator (SpeedVac)[11]

  • Vortex mixer

2. Reagent Preparation

  • Methoximation Reagent: Dissolve 20 mg of Methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Prepare this solution fresh daily.[11]

3. Sample Preparation

  • Extraction: For biological fluids, perform a protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample).[12] Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >12,000 x g) at 4°C for at least 10 minutes to pellet the precipitated proteins.[11]

  • Drying: Transfer a known volume of the supernatant to a clean reaction vial. Add the internal standard. Evaporate the sample to complete dryness using a centrifugal evaporator or a gentle stream of nitrogen.[5][11] Complete removal of water is crucial for the success of the silylation step.[6][11]

4. Derivatization Procedure

  • Methoximation:

    • Add 50 µL of the methoximation reagent (MeOx in pyridine) to the dried sample residue.[5]

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.[5]

    • Incubate the mixture in a thermal shaker or heating block at 37°C for 90 minutes.[9][10]

  • Silylation:

    • After the methoximation reaction, cool the vial to room temperature.

    • Add 80-100 µL of MSTFA (with 1% TMCS) to the vial.[11]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 37°C for 30 minutes.[9][10]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.[5]

Data Presentation and GC-MS Parameters

The following tables summarize the quantitative parameters of the protocol and typical instrument settings for analysis.

Table 1: Summary of Derivatization Protocol Parameters

ParameterValue/DescriptionRationale/Reference
Step 1: Methoximation
ReagentMethoxyamine HCl in Pyridine (20 mg/mL)Protects keto group, prevents tautomerization.[5][10]
Volume50 µLSufficient to dissolve sample and react with carbonyls.
Incubation Time90 minutesEnsures complete reaction for carbonyl groups.[9][10]
Incubation Temperature37 °CMild conditions to prevent analyte degradation.[9][10]
Step 2: Silylation
ReagentMSTFA + 1% TMCSHighly reactive silylating agent for acidic protons.[11]
Volume80 - 100 µLSufficient excess to derivatize analytes and MeOx reagent.[11]
Incubation Time30 minutesEnsures complete silylation of carboxyl and hydroxyl groups.[9][10]
Incubation Temperature37 °CMild conditions for efficient reaction.[9][10]

Table 2: Typical GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent[12]
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or similar[12]
Carrier GasHelium at 1.0 mL/min (constant flow)[12]
Injector Temperature250 °C[12]
Injection Volume1 µL
Injection ModeSplitless[12]
Oven Program
Initial Temperature60 °C, hold for 2 minutes[12]
Ramp 110 °C/min to 150 °C[12]
Ramp 220 °C/min to 250 °C, hold for 5 minutes[12]
Mass Spectrometer Agilent 5977A MSD or equivalent[12]
Ion Source Temp.230 °C[12]
Quadrupole Temp.150 °C[12]
Ionization ModeElectron Ionization (EI) at 70 eV[12]
Scan Rangem/z 50-550

Conclusion

The two-step methoximation and silylation protocol provides a robust and reliable method for the derivatization of this compound, making it amenable to GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enabling accurate quantification in complex biological matrices. Adherence to anhydrous conditions throughout the derivatization process is critical to ensure high yields and reproducible results.

References

Application Notes and Protocols for the Silylation of 3-oxo-2-methylpropanoate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-methylpropanoate is a beta-keto ester of interest in various chemical and pharmaceutical research areas. Its analysis by gas chromatography-mass spectrometry (GC-MS) is often hindered by its polarity and thermal lability, which can lead to poor peak shape and inaccurate quantification. Silylation is a common derivatization technique that addresses these challenges by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1][2][3] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic separation and detection.[1][2][4]

This document provides detailed application notes and protocols for the silylation of 3-oxo-2-methylpropanoate using common silylating reagents, primarily focusing on N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), for subsequent GC-MS analysis.

Silylation Reagents and Rationale

The most widely used silylating reagents for GC analysis are TMS-amides like BSTFA and MSTFA.[5][6] These reagents are highly reactive towards active hydrogens found in alcohols, phenols, carboxylic acids, and, importantly for this application, the enolizable ketone of 3-oxo-2-methylpropanoate.[7][8]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating reagent that reacts with a wide range of functional groups.[6] Its byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[9]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent silylating agents for analytical purposes.[8] MSTFA and its byproduct, N-methyltrifluoroacetamide, are even more volatile than those of BSTFA, making it an excellent choice for trace analysis.[8][10]

  • Catalysts (e.g., TMCS): The addition of a catalyst such as Trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating reagent, which is particularly useful for hindered functional groups or to ensure complete derivatization.[4][7]

The silylation of 3-oxo-2-methylpropanoate proceeds through the derivatization of its enol form. The presence of the keto and ester functionalities promotes the formation of the enol tautomer, which readily reacts with the silylating reagent to form a stable trimethylsilyl enol ether.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC-MS analysis of silylated organic acids and related compounds. While specific data for 3-oxo-2-methylpropanoate is not extensively published, these values provide a general benchmark for what can be expected from a validated method. Actual performance characteristics should be determined during method development and validation.

Table 1: Representative GC-MS Performance for TMS-Derivatized Analytes

ParameterRepresentative ValueSource(s)
Limit of Detection (LOD)1 - 50 ng/mL[11]
Limit of Quantification (LOQ)5 - 100 ng/mL[11]
Linearity (R²)> 0.99[11][12]
Recovery90 - 110%[11]
Precision (RSD%)< 15%[11]

Table 2: Comparison of Common Silylation Reagents

ReagentKey FeaturesByproduct VolatilityCommon ApplicationsSource(s)
BSTFA Highly reactive, good solvent properties.HighAlcohols, phenols, carboxylic acids, amines.[4][6][9]
MSTFA Most volatile TMS-amide, powerful donor.Very HighSteroids, amino acids, trace analysis.[1][8][10]
BSTFA + TMCS Increased reactivity for difficult-to-silylate compounds.HighHindered hydroxyls, amides.[4][9]
MSTFA + TMCS Very powerful, for complete and rapid derivatization.Very HighAmino acids, challenging analytes.[7][10]

Experimental Protocols

Safety Precautions: Silylating reagents are moisture-sensitive and can be corrosive. Handle them in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and wear appropriate personal protective equipment (gloves, safety glasses).[8]

Protocol 1: Silylation using MSTFA

This protocol is a general guideline and may require optimization for specific sample matrices and concentrations.[8]

Materials:

  • Sample containing 3-oxo-2-methylpropanoate

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Optional: TMCS (Trimethylchlorosilane) as a 1% component in MSTFA

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen. The presence of water will deactivate the silylating reagent.

  • Reconstitution: Add 100 µL of anhydrous solvent (e.g., pyridine) to the dried sample residue. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the reaction vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[7][10] The optimal time and temperature should be determined experimentally.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Silylation using BSTFA with TMCS as a Catalyst

Materials:

  • Sample containing 3-oxo-2-methylpropanoate

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating any aqueous solvent under a stream of dry nitrogen.

  • Reagent Preparation: Prepare a derivatizing solution of BSTFA + 1% TMCS.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous acetonitrile.

  • Derivatization: Add 100 µL of the BSTFA + 1% TMCS solution to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes.

  • Cooling: Let the reaction mixture cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the silylation and analysis of 3-oxo-2-methylpropanoate.

G Experimental Workflow for Silylation and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing 3-oxo-2-methylpropanoate dry Evaporate to Dryness (Nitrogen Stream) sample->dry reconstitute Reconstitute in Anhydrous Solvent (e.g., Pyridine) dry->reconstitute add_reagent Add Silylation Reagent (e.g., MSTFA + 1% TMCS) reconstitute->add_reagent react Vortex and Heat (e.g., 60°C for 30 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition and Processing detect->data

Caption: Workflow for silylation and GC-MS analysis.

G Silylation Reaction of 3-oxo-2-methylpropanoate keto 3-oxo-2-methylpropanoate (Keto Form) O CH3-C-CH(CH3)-COOCH3 enol 3-oxo-2-methylpropanoate (Enol Form) OH CH3-C=C(CH3)-COOCH3 keto->enol Tautomerization product TMS-Enol Ether Derivative O-Si(CH3)3 CH3-C=C(CH3)-COOCH3 enol->product + Silylating Reagent reagent {Silylating Reagent} | {e.g., MSTFA} byproduct Byproduct (e.g., N-Methyltrifluoroacetamide) product->byproduct Formation of

Caption: Silylation of 3-oxo-2-methylpropanoate via its enol form.

References

Protocol for the Quantification of 2-Methyl-3-oxopropanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[1] The quantification of this metabolite in urine is of significant interest for the diagnosis and monitoring of certain inborn errors of metabolism, particularly Methylmalonate Semialdehyde Dehydrogenase (MMSDH) deficiency (MIM 614105).[1][2] In this condition, a defect in the ALDH6A1 gene leads to the accumulation of this compound and other related metabolites.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of organic acids.[4][5]

Principle of the Method

The method involves the extraction of organic acids from urine, followed by chemical derivatization to increase the volatility of the target analyte for GC-MS analysis. Specifically, a two-step derivatization process involving methoximation followed by silylation is recommended. Methoximation protects the keto group of this compound, preventing tautomerization and the formation of multiple derivatives, while silylation of the carboxylic acid group increases its volatility. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific ions in the mass spectrometer.

Clinical Significance

Elevated urinary levels of this compound are indicative of a block in the valine and thymine catabolic pathways. In MMSDH deficiency, the accumulation of this and other metabolites, such as 3-hydroxyisobutyric acid and 3-aminoisobutyric acid, can be observed.[6][7] While the clinical presentation of MMSDH deficiency can be variable, ranging from asymptomatic to severe developmental delay, the analysis of urinary organic acids is a crucial diagnostic tool.[6]

Data Presentation

Quantitative reference ranges for this compound in the urine of healthy individuals are not well-established in the scientific literature. Therefore, it is recommended that each laboratory establishes its own reference intervals. The data in the table below is intended to provide a general overview of expected findings.

AnalyteHealthy Individuals (Reference Range)Methylmalonate Semialdehyde Dehydrogenase Deficiency
This compoundNot well-established (typically low or undetectable)Elevated
3-Hydroxyisobutyric acid< 13% of creatinine (B1669602)Elevated (e.g., 197.4% - 574% of creatinine)[1]
3-Hydroxypropionic acid< 1.95% of creatinineCan be elevated (e.g., 42% - 49.5% of creatinine)[1]
Beta-alanineVariableCan be elevated[7]

Note: The provided values for related metabolites in MMSDH deficiency are based on a case report and are for illustrative purposes.[1] Actual concentrations can vary significantly between patients.

Mandatory Visualizations

G cluster_pathway Valine and Thymine Catabolism Valine Valine HIBA (S)-3-Hydroxyisobutyric acid Valine->HIBA Thymine Thymine AIBA (R)-3-Aminoisobutyric acid Thymine->AIBA MMSA This compound (Methylmalonate Semialdehyde) HIBA->MMSA AIBA->MMSA PropionylCoA Propionyl-CoA MMSA->PropionylCoA Oxidative decarboxylation label_block Metabolic Block in MMSDH Deficiency MMSDH MMSDH (ALDH6A1) MMSDH->MMSA

Caption: Valine and Thymine catabolic pathway highlighting the metabolic block in MMSDH deficiency.

G cluster_workflow Experimental Workflow UrineSample 1. Urine Sample Collection (1-2 mL) InternalStandard 2. Addition of Internal Standard (e.g., Methylmalonic acid-d3) UrineSample->InternalStandard Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) InternalStandard->Extraction Drying 4. Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization1 5a. Methoximation (Methoxyamine HCl in Pyridine) Drying->Derivatization1 Derivatization2 5b. Silylation (BSTFA + 1% TMCS) Derivatization1->Derivatization2 GCMS 6. GC-MS Analysis Derivatization2->GCMS DataAnalysis 7. Data Analysis and Quantification GCMS->DataAnalysis

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Experimental Protocols

Materials and Reagents

  • This compound standard (or a suitable precursor for in-situ generation if commercially unavailable)

  • Methylmalonic acid-d3 (internal standard)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Urine collection cups

  • Glass centrifuge tubes with screw caps

  • Nitrogen evaporator

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Collection and Storage

Collect a random urine sample (first or second morning void is preferable) in a clean container. If not analyzed immediately, the sample should be stored at -20°C or lower to minimize degradation of metabolites.

Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 1.0 mL of the clear supernatant to a clean glass centrifuge tube.

  • Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 10 µL of a 1 mg/mL solution of methylmalonic acid-d3 in water).

  • Acidification: Acidify the urine sample to a pH of approximately 1 by adding 50 µL of 6M HCl.

  • Extraction: Add 4 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 4 mL of ethyl acetate. Combine the organic layers.

  • Drying of Extract: Add a small amount of anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water.

  • Evaporation: Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization

  • Methoximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Cap the tube tightly and vortex to dissolve the residue. Heat at 60°C for 30 minutes.

  • Silylation: Cool the sample to room temperature. Add 50 µL of BSTFA with 1% TMCS. Cap the tube and vortex. Heat at 60°C for 45 minutes.

  • Sample Transfer: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Transfer the sample to a GC vial with an insert.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (Example):

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMethoxyamine-TMSTo be determined empiricallyTo be determined empirically
Methylmalonic acid-d3 (IS)di-TMS265147, 220

Note: The specific ions for the methoxime-TMS derivative of this compound need to be determined by analyzing a derivatized standard of the compound and identifying characteristic fragment ions.

Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of this compound in a pooled normal urine matrix. Process these standards in the same manner as the unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

  • Normalization: Express the final concentration in µmol/mmol of creatinine to account for variations in urine dilution. Creatinine should be measured in a separate aliquot of the same urine sample using a standard clinical chemistry method.

Quality Control

Include at least two levels of quality control materials (low and high concentrations) in each analytical run to ensure the accuracy and precision of the assay. The results of the quality control samples should fall within pre-defined acceptance criteria.

References

Application Notes and Protocols for the Measurement of Methylmalonate Semialdehyde-Related Analytes in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate measurement of metabolites associated with the valine and thymine (B56734) catabolic pathways is crucial for researchers and clinicians investigating inborn errors of metabolism, such as methylmalonate semialdehyde dehydrogenase (MMSDH) deficiency. Methylmalonate semialdehyde (MMSA) is a key intermediate in these pathways; however, its inherent instability makes direct quantification in plasma challenging.[1] Consequently, analytical efforts have predominantly focused on the measurement of more stable downstream metabolites, particularly methylmalonic acid (MMA), which serves as a critical biomarker for diagnosing and monitoring these conditions. An elevation in MMA is a key indicator of disruptions in the pathway involving MMSA.[2][3][4][5]

This document provides detailed application notes and protocols for the quantification of MMA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this purpose.[3][6] Additionally, it outlines the metabolic context of MMSA and provides a workflow for the analytical procedure.

Metabolic Pathway of Methylmalonate Semialdehyde

MMSA is a central intermediate in the catabolism of the amino acid valine and the pyrimidine (B1678525) base thymine. The enzyme methylmalonate semialdehyde dehydrogenase (MMSDH), encoded by the ALDH6A1 gene, catalyzes the irreversible oxidative decarboxylation of MMSA to propionyl-CoA.[1][7][8] A deficiency in MMSDH leads to the accumulation of MMSA and its precursors, resulting in various metabolic abnormalities, including elevated levels of methylmalonic acid.[1][9]

MMSA_Pathway cluster_accumulation Accumulation in MMSDH Deficiency Valine Valine HIBA (S)-3-Hydroxyisobutyric acid (HIBA) Valine->HIBA Thymine Thymine AIBA (R)-3-Aminoisobutyric acid (AIBA) Thymine->AIBA sMMSA (S)-Methylmalonate semialdehyde HIBA->sMMSA rMMSA (R)-Methylmalonate semialdehyde AIBA->rMMSA MMSDH MMSDH (ALDH6A1) sMMSA->MMSDH MMA Methylmalonic Acid (MMA) sMMSA->MMA Alternative Metabolism rMMSA->MMSDH rMMSA->MMA PropionylCoA Propionyl-CoA MMSDH->PropionylCoA

Caption: Metabolic pathway of MMSA catabolism.

Quantitative Analysis of Methylmalonic Acid (MMA) in Plasma by LC-MS/MS

Given the challenges with direct MMSA measurement, this protocol details a robust and widely adopted LC-MS/MS method for the quantification of MMA in human plasma. The method involves protein precipitation, optional derivatization for enhanced sensitivity and chromatographic separation, and detection by tandem mass spectrometry.[3][6][10]

Experimental Protocol

1. Materials and Reagents

  • Methylmalonic acid (MMA) standard

  • Deuterated MMA internal standard (d3-MMA)[3][11]

  • Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)

  • Formic acid

  • Trichloroacetic acid or other protein precipitation agents[10]

  • Derivatization agents (optional, e.g., butanol/HCl or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA))[2][3][10]

  • Calibrators and quality control samples

2. Sample Preparation

  • Thaw plasma samples, calibrators, and controls on ice.

  • To 50-100 µL of plasma, add the d3-MMA internal standard solution.[6]

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., 200 µL of acetonitrile or methanol containing formic acid) to precipitate proteins.[6]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 5-10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean vial or 96-well plate for analysis.

3. Derivatization (Optional but Recommended for Improved Performance)

  • For butylation, the supernatant can be mixed with a solution of HCl in butanol and heated. This converts the carboxylic acids to their butyl esters, improving chromatographic retention and sensitivity.[2][3]

  • For amidization, the sample can be treated with EDC and TFEA to form an amide derivative, which can enhance the signal-to-noise ratio.[10]

  • After derivatization, the sample may require evaporation and reconstitution in the mobile phase.[3]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common. Isocratic elution can also be used.[2][4]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Heated electrospray ionization (HESI) in negative or positive ion mode, depending on the sample preparation and derivatization method.[6]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.[5][6]

    • Transitions: Specific precursor-to-product ion transitions for both MMA and d3-MMA are monitored. For example:

      • MMA (underivatized, negative mode): m/z 117 -> 73

      • d3-MMA (underivatized, negative mode): m/z 120 -> 76

5. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the MMA to the d3-MMA internal standard against the concentration of the calibrators.

  • The concentration of MMA in the unknown plasma samples is determined from this calibration curve.

Data Presentation: Quantitative Method Performance

The performance of LC-MS/MS methods for MMA quantification is characterized by several key parameters. The following table summarizes typical performance data from published methods.

ParameterTypical Performance RangeReference
Linearity Range42.4 - 2711.9 nmol/L[10]
Correlation Coefficient (R²)> 0.99[10]
Lower Limit of Quantification (LLOQ)~22.1 nmol/L[2]
Intraday Precision (%CV)2.4% - 6.7%[3][10]
Interday Precision (%CV)2.6% - 7.9%[2][10]
Recovery94% - 100.1%[2][10]
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol for MMA quantification in plasma samples.

MMA_Workflow start Start: Plasma Sample add_is Add Internal Standard (d3-MMA) start->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (Optional) supernatant->derivatize lcms LC-MS/MS Analysis (SRM/MRM Mode) supernatant->lcms derivatize->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant end End: MMA Concentration quant->end

Caption: Workflow for MMA quantification in plasma.

While the direct measurement of methylmalonate semialdehyde in plasma is hampered by its chemical instability, a robust and sensitive analytical framework exists for the quantification of methylmalonic acid. The detailed LC-MS/MS protocol provided here offers researchers, scientists, and drug development professionals a reliable method to investigate metabolic disorders related to the MMSA pathway. By accurately measuring MMA concentrations, it is possible to gain critical insights into the functional status of MMSA metabolism and diagnose conditions such as MMSDH deficiency. This approach, focusing on a stable and clinically relevant biomarker, is essential for advancing research and development in the field of rare metabolic diseases.

References

Application Note: Chiral Separation of 2-Methyl-3-oxopropanoic Acid Enantiomers via HPLC of Diastereomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-oxopropanoic acid is a chiral carboxylic acid of interest in various fields of chemical and pharmaceutical research. The stereochemistry of such molecules can significantly influence their biological activity, making the separation and analysis of individual enantiomers a critical step in research and development. This application note details a robust and reliable indirect method for the chiral separation of the enantiomers of this compound.

Principle of the Method

Direct separation of enantiomers can be challenging. An effective alternative is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[1][2][3] Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation using standard achiral chromatography.[1][3]

This protocol employs (R)-(+)-1-phenylethylamine as the chiral derivatizing agent to convert the racemic this compound into a pair of diastereomeric amides. These diastereomers are then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Standard laboratory glassware

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (chiral derivatizing agent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Protocols

Derivatization of this compound

This protocol describes the formation of diastereomeric amides from racemic this compound and (R)-(+)-1-phenylethylamine.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry vial, dissolve 10.2 mg (0.1 mmol) of racemic this compound in 2 mL of anhydrous dichloromethane.

    • Add 13.8 mg (0.12 mmol) of N-hydroxysuccinimide (NHS) and 23.0 mg (0.12 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Amide Formation:

    • To the activated acid solution, add 14.5 mg (0.12 mmol) of (R)-(+)-1-phenylethylamine.

    • Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

  • Work-up and Extraction:

    • After the reaction is complete, wash the organic layer sequentially with 2 mL of 1 M HCl, 2 mL of saturated NaHCO₃ solution, and 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under a gentle stream of nitrogen to obtain the diastereomeric amide mixture.

  • Sample Preparation for HPLC:

    • Reconstitute the dried residue in 1 mL of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Separation of Diastereomers

This protocol outlines the chromatographic conditions for the separation of the synthesized diastereomeric amides.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Data Presentation

The following table summarizes the expected retention times, peak areas, and resolution for the separation of the two diastereomeric amides.

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
Diastereomer 110.5550,000\multirow{2}{*}{> 1.5}
Diastereomer 212.2545,000

Note: The data presented are representative and may vary depending on the specific HPLC system and column used.

Visualization of Experimental Workflow

Chiral_Separation_Workflow cluster_0 Derivatization cluster_1 Separation & Analysis racemic_acid Racemic 2-Methyl-3- oxopropanoic acid activation Activation with EDC/NHS racemic_acid->activation Step 1 reaction Amide Formation activation->reaction cda (R)-(+)-1-Phenylethylamine cda->reaction Step 2 diastereomers Diastereomeric Amides reaction->diastereomers Step 3 hplc RP-HPLC (Achiral C18 Column) diastereomers->hplc separation Separated Diastereomers hplc->separation Step 4 quantification Quantification (UV Detection) separation->quantification Step 5

Caption: Workflow for the chiral separation of this compound.

Conclusion

This application note provides a detailed and effective protocol for the chiral separation of this compound enantiomers. The indirect method, involving derivatization with (R)-(+)-1-phenylethylamine followed by RP-HPLC on an achiral stationary phase, offers excellent resolution and is suitable for the accurate quantification of the individual enantiomers. This methodology is readily adaptable for use in research and quality control environments within the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Stable Isotope-Labeled 2-Methyl-3-oxopropanoic Acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates as tracers is central to MFA, allowing for the precise tracking of atoms through metabolic pathways. This document provides detailed application notes and protocols for the use of stable isotope-labeled 2-Methyl-3-oxopropanoic acid in MFA.

This compound, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the branched-chain amino acid valine and in propanoate metabolism. By introducing a stable isotope-labeled version of this molecule (e.g., ¹³C-labeled) into a cellular system, researchers can quantitatively track its metabolic fate, thereby elucidating the flux through these critical pathways. This can provide valuable insights into cellular physiology, disease states, and the mechanism of action of drugs targeting these pathways.

Core Principles

The fundamental principle behind using stable isotope-labeled this compound in MFA is to introduce it into a biological system and measure the incorporation of the isotope label into downstream metabolites. By analyzing the isotopic enrichment patterns using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through the metabolic network can be determined.

Applications in Research and Drug Development

  • Elucidating Valine Catabolism: Quantify the flux through the valine degradation pathway, which is implicated in various metabolic disorders, including maple syrup urine disease and certain cancers.

  • Investigating Propanoate Metabolism: Trace the metabolism of propionate, a short-chain fatty acid with important roles in gut health, energy metabolism, and signaling.

  • Identifying Drug Targets: Assess the impact of therapeutic compounds on valine and propanoate metabolism, aiding in the identification and validation of new drug targets.

  • Understanding Disease Pathophysiology: Investigate metabolic reprogramming in diseases such as cancer and inherited metabolic disorders where these pathways are often dysregulated.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using stable isotope-labeled this compound is outlined below.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Tracer Selection (e.g., [U-¹³C₄]-2-Methyl- 3-oxopropanoic acid) B Cell Culture and Acclimatization A->B C Labeling Experiment (Time Course) B->C D Metabolic Quenching (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Analytical Platform (LC-MS/MS or GC-MS) E->F G Isotopologue Distribution Analysis F->G H Metabolic Modeling G->H I Flux Calculation and Statistical Analysis H->I

Caption: General experimental workflow for MFA.

Metabolic Pathway of this compound

Understanding the metabolic network surrounding this compound is crucial for designing and interpreting MFA experiments. The following diagram illustrates its central role in valine catabolism and its connection to the TCA cycle.

G Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination BCAT BCAT KIV->Valine Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation BCKDH BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA MCH MCH Methylmalonate_Semialdehyde This compound (Methylmalonate Semialdehyde) Hydroxyisobutyryl_CoA->Methylmalonate_Semialdehyde HCDH HCDH Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH MMSDH Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC PCC Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MCM MCM TCA TCA Cycle Succinyl_CoA->TCA

Caption: Valine catabolism pathway.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Labeling medium (e.g., DMEM without valine and propionate)

  • Stable isotope-labeled this compound (e.g., [U-¹³C₄]-2-Methyl-3-oxopropanoic acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.

  • Acclimatization: Once confluent, aspirate the growth medium, wash the cells once with pre-warmed PBS. Add the labeling medium (without the tracer) and incubate for 1-2 hours to allow the cells to adapt.

  • Labeling: Prepare the labeling medium containing the desired concentration of stable isotope-labeled this compound (typically in the range of 10-100 µM, to be optimized).

  • Aspirate the acclimatization medium and add the pre-warmed labeling medium containing the tracer to the cells.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady-state. A minimum of three biological replicates should be prepared for each time point and condition.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching: To halt metabolic activity, place the 6-well plates on ice.

  • Quickly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Isotopologues

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., HILIC or reversed-phase C18)

  • Mobile phases (to be optimized based on the column and metabolites of interest)

  • Metabolite standards (for identification and quantification)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS system.

  • LC Separation: Inject the reconstituted samples onto the LC system. Develop a gradient elution method to achieve optimal separation of the target metabolites (e.g., propionyl-CoA, methylmalonyl-CoA, succinyl-CoA, and other TCA cycle intermediates).

  • MS/MS Detection: Operate the mass spectrometer in a suitable ionization mode (typically negative ion mode for carboxylic acids).

  • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect and quantify the different isotopologues of each metabolite. This involves selecting the appropriate precursor and product ion transitions for both the unlabeled (M+0) and labeled (M+n) forms of each metabolite.

  • Data Acquisition: Acquire data for all samples, including biological replicates and quality control samples.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format to facilitate interpretation and comparison between different experimental conditions. The following table provides a hypothetical example of the isotopic enrichment of key metabolites after labeling with [U-¹³C₄]-2-Methyl-3-oxopropanoic acid.

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment X
Propionyl-CoA M+05.2 ± 0.815.7 ± 1.5
M+394.8 ± 1.284.3 ± 2.1
Methylmalonyl-CoA M+08.1 ± 1.122.4 ± 2.3
M+491.9 ± 1.577.6 ± 2.8
Succinyl-CoA M+025.6 ± 2.545.1 ± 3.1
M+474.4 ± 3.154.9 ± 3.5
Malate M+065.3 ± 4.278.9 ± 4.5
M+434.7 ± 3.821.1 ± 2.9
Fumarate M+068.9 ± 4.581.2 ± 4.8
M+431.1 ± 3.518.8 ± 2.7

Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the isotopologue with 'n' ¹³C atoms incorporated from the tracer. This is a hypothetical dataset for illustrative purposes.

Data Analysis and Interpretation

The fractional enrichment data is used to calculate the metabolic fluxes. This typically involves the use of computational modeling software (e.g., INCA, Metran, or custom scripts in MATLAB or Python). The software uses the isotopic labeling data, along with any measured uptake and secretion rates, to solve a system of algebraic equations that describe the metabolic network, ultimately providing the flux values for the reactions of interest.

The interpretation of the flux map can reveal how a particular condition (e.g., drug treatment, genetic modification) alters the metabolic activity of the cell. For example, a decrease in the fractional enrichment of downstream metabolites in the "Treatment X" group in the table above would suggest an inhibition of the pathway leading to those metabolites.

Conclusion

The use of stable isotope-labeled this compound as a tracer in metabolic flux analysis offers a powerful approach to quantitatively investigate valine and propanoate metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments, enabling a deeper understanding of cellular metabolism in health and disease, and facilitating the development of novel therapeutic strategies. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, interpretable results.

Application Note: Structural Elucdiation of 2-Methyl-3-oxopropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-oxopropanoic acid, also known as methylmalonaldehydic acid, is a key intermediate in various metabolic pathways.[1][2] Its structural elucidation is crucial for understanding its biological role and for its potential application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules. This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of its chemical structure.

Structure:

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0Singlet-1H
-CHO9.5 - 9.8Singlet-1H
-CH-3.5 - 4.0Quartet~7.01H
-CH₃1.2 - 1.5Doublet~7.03H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)DEPT-135
-COOH175 - 185-
-CHO195 - 205CH
-CH-45 - 55CH
-CH₃10 - 20CH₃

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

    • Acquisition time: 4 s

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1 s

    • Relaxation delay: 2 s

  • DEPT-135:

    • Pulse sequence: dept135

    • Number of scans: 256

    • Spectral width: 240 ppm

    • Acquisition time: 1 s

    • Relaxation delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 8 per increment

    • Spectral width: 16 ppm in both dimensions

    • Number of increments: 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.2

    • Number of scans: 8 per increment

    • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

    • Number of increments: 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf

    • Number of scans: 16 per increment

    • Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

    • Number of increments: 256

    • Long-range coupling delay (D6): Optimized for 8 Hz

Data Analysis and Interpretation

  • ¹H NMR: The proton spectrum will show four distinct signals corresponding to the carboxylic acid proton, the aldehydic proton, the methine proton, and the methyl protons. The splitting pattern (multiplicity) and integration values will confirm the number of adjacent protons and the relative number of protons in each environment.

  • ¹³C NMR and DEPT-135: The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon atoms. The DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the methine and methyl carbons.

  • COSY: This experiment will show a correlation between the methine proton (-CH-) and the methyl protons (-CH₃), confirming their three-bond coupling.

  • HSQC: This spectrum will show direct one-bond correlations between protons and the carbons they are attached to. This will allow for the unambiguous assignment of the -CH- and -CH₃ signals in both the ¹H and ¹³C spectra.

  • HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.[3][4] Key expected correlations include:

    • The methyl protons (-CH₃) to the methine carbon (-CH-) and the carboxylic carbon (-COOH).

    • The methine proton (-CH-) to the methyl carbon (-CH₃), the aldehydic carbon (-CHO), and the carboxylic carbon (-COOH).

    • The aldehydic proton (-CHO) to the methine carbon (-CH-).

Visualization of NMR Structural Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination H1_NMR ¹H NMR (Proton Environments & Multiplicity) Fragment_Assembly Fragment Assembly H1_NMR->Fragment_Assembly C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Fragment_Assembly DEPT135 DEPT-135 (Carbon Types) DEPT135->Fragment_Assembly COSY COSY (¹H-¹H Correlations) COSY->Fragment_Assembly HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragment_Assembly HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Fragment_Assembly Structure_Validation Structure Validation Fragment_Assembly->Structure_Validation Final_Structure Final Structure of This compound Structure_Validation->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Visualization of Key 2D NMR Correlations

Caption: Key COSY and HMBC correlations for this compound.

References

Development of an enzymatic assay for methylmalonate semialdehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylmalonate semialdehyde (MMSA) is a critical intermediate in the catabolism of valine and thymine.[1][2] The enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH), encoded by the ALDH6A1 gene, catalyzes the oxidative decarboxylation of MMSA to propionyl-CoA.[3][4] Deficiency in MMSDH activity leads to a rare autosomal recessive disorder known as methylmalonate semialdehyde dehydrogenase deficiency (MMSDHD), characterized by the accumulation of various metabolites, including 3-hydroxyisobutyric acid and methylmalonic acid, which can lead to a range of neurological and developmental issues.[1][3][5] Therefore, a reliable and quantitative assay for MMSA is essential for studying the enzyme kinetics of MMSDH, screening for potential inhibitors or activators, and for diagnostic purposes in the context of inborn errors of metabolism. These application notes provide a detailed protocol for a continuous spectrophotometric enzymatic assay for MMSA.

Principle of the Assay

The enzymatic assay for methylmalonate semialdehyde is based on the activity of methylmalonate-semialdehyde dehydrogenase (MMSDH). In the presence of Coenzyme A (CoA) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), MMSDH catalyzes the conversion of MMSA to propionyl-CoA.[2] This reaction involves the concomitant reduction of NAD+ to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the MMSDH enzyme activity and, under appropriate conditions, to the concentration of MMSA.

Signaling Pathway: MMSA Metabolism

MMSA_Metabolism cluster_reaction Valine Valine MMSA Methylmalonate Semialdehyde (MMSA) Valine->MMSA Thymine Thymine Thymine->MMSA PropionylCoA Propionyl-CoA MMSA->PropionylCoA MMSDH MMSDH (ALDH6A1) MMSDH->PropionylCoA NAD NAD+ NADH NADH + H+ NAD->NADH CoA CoA CoA->PropionylCoA

Caption: Enzymatic conversion of MMSA to Propionyl-CoA by MMSDH.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Methylmalonate Semialdehyde (MMSA)Custom SynthesisN/A-70°C
Methylmalonate-semialdehyde dehydrogenase (MMSDH)Rat Liver Prep.N/A-70°C
Coenzyme A (CoA) lithium saltSigma-AldrichC3019-20°C
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN70044°C
Sodium PyrophosphateSigma-AldrichP8010Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD06324°C
Hydrochloric Acid (HCl)Fisher ScientificA144Room Temperature
Potassium Hydroxide (KOH)Sigma-AldrichP5958Room Temperature
96-well UV-transparent microplateCorning3635Room Temperature

Experimental Protocols

1. Preparation of Reagents

  • 1 M Sodium Pyrophosphate Buffer (pH 8.0): Dissolve 44.61 g of sodium pyrophosphate decahydrate (B1171855) in 80 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 100 mL. Store at room temperature.

  • 100 mM Dithiothreitol (DTT): Dissolve 15.4 mg of DTT in 1 mL of deionized water. Prepare fresh daily.

  • 100 mM NAD+ Stock Solution: Dissolve 66.3 mg of NAD+ in 1 mL of deionized water. Store at -20°C in aliquots.

  • 50 mM CoA Stock Solution: Dissolve 40.7 mg of CoA lithium salt in 1 mL of deionized water. Store at -20°C in aliquots.

  • Preparation of Methylmalonate Semialdehyde (MMSA): MMSA is not commercially available and needs to be synthesized. A common method involves the hydrolysis of the ethyl ester diethyl acetal (B89532) of methylmalonate semialdehyde.[6] Briefly, the hydrolysis is carried out with sulfuric acid, followed by neutralization with KOH. The final product should be stored in small aliquots at -70°C.[6] The concentration of the prepared MMSA solution should be determined by enzymatic titration with MMSDH.

  • MMSDH Enzyme Preparation: Purify MMSDH from rat liver as described previously.[2] The purified enzyme should be dialyzed against a suitable buffer and stored in aliquots at -70°C.[6] The protein concentration should be determined using a standard method (e.g., Bradford assay).

2. Enzymatic Assay Protocol

The following protocol is for a single reaction in a 96-well microplate format (200 µL final volume).

Experimental Workflow

Assay_Workflow A Prepare Assay Cocktail (Pyrophosphate Buffer, DTT, NAD+, CoA) B Add MMSA to wells A->B C Pre-incubate at 30°C for 5 min B->C D Initiate reaction by adding MMSDH enzyme C->D E Immediately measure absorbance at 340 nm (Kinetic mode, every 30 sec for 10 min) D->E F Calculate the rate of NADH formation (ΔAbs/min) E->F G Determine enzyme activity or MMSA concentration F->G Logical_Relationships A Enzyme Concentration D Linear Reaction Rate A->D B Substrate Concentration (MMSA, NAD+, CoA) B->D C Assay Conditions (pH, Temperature, Time) C->D E Accurate & Reproducible Results D->E

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for 2-Methyl-3-oxopropanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with 2-Methyl-3-oxopropanoic acid. Below, you will find targeted FAQs and troubleshooting guides to help you diagnose the root cause of peak asymmetry and implement effective solutions to achieve optimal, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it formally identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side of the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2] This distortion can compromise the accuracy of peak integration, reduce resolution from nearby peaks, and lead to poor reproducibility.[1]

Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?

A2: The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3] For this compound, an acidic compound with a predicted pKa of approximately 3.98, the main causes are:[4]

  • Secondary Silanol (B1196071) Interactions: The carboxyl group of your analyte can interact with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18).[3][5] These secondary polar interactions are a different retention mechanism from the primary hydrophobic interaction, causing some molecules to lag behind and create a tail.

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both the ionized (deprotonated) and un-ionized (protonated) forms of the acid will be present.[6] The two forms have different retention characteristics, leading to a broadened, tailing peak.

Q3: How does mobile phase pH specifically impact the peak shape of this compound?

A3: Mobile phase pH is critical for controlling the ionization state of acidic analytes. To achieve a sharp, symmetrical peak for this compound, you must ensure it is in a single, un-ionized form. This is accomplished by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[7] For a pKa of ~3.98, a mobile phase pH of 2.0-2.5 is recommended.[1][4] At this low pH, the carboxylic acid functional group is fully protonated (-COOH), minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[1]

Q4: Can my sample injection solvent or concentration cause peak tailing?

A4: Yes, both can significantly impact peak shape.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause band broadening and peak distortion.[1][2] The sample doesn't properly "focus" at the head of the column. It is always best to dissolve the sample in the initial mobile phase.[1]

  • Column Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to poor peak shape, including tailing.[2][7][8] If you suspect this is the issue, try diluting your sample or reducing the injection volume.[2][8]

Q5: When should I suspect a column problem is the cause of tailing?

A5: You should suspect a column-related issue if you observe the following:

  • The peak tailing affects all peaks in the chromatogram, not just the analyte of interest.[9]

  • The problem appears suddenly after installing a new column or guard column.[9]

  • You observe a gradual increase in backpressure along with the peak tailing.[2]

  • The tailing is persistent even after optimizing the mobile phase and sample conditions. Common column problems include a partially blocked inlet frit, the formation of a void at the column inlet, or general column degradation from contamination.[2][8][9]

Troubleshooting Guides & Protocols

Systematic Troubleshooting Workflow

The first step in troubleshooting is to determine if the issue is specific to your analyte or affects the entire system. The following workflow provides a logical path to diagnose the problem.

G start Peak Tailing Observed (Tf > 1.2) check_scope Does tailing affect ALL peaks? start->check_scope all_peaks YES check_scope->all_peaks one_peak NO check_scope->one_peak system_issues Suspect System or General Column Problem all_peaks->system_issues check_frit Check for Blocked Frit or Column Void system_issues->check_frit flush_col Action: Reverse-flush column (if permissible) or replace frit. check_frit->flush_col check_dead_vol Check for Extra-Column (Dead) Volume flush_col->check_dead_vol fix_dead_vol Action: Use narrower ID tubing, ensure proper fittings. check_dead_vol->fix_dead_vol replace_col Final Action: Replace Column fix_dead_vol->replace_col analyte_issues Suspect Analyte-Specific Interaction one_peak->analyte_issues check_ph Is Mobile Phase pH ~2 units below pKa (~3.98)? analyte_issues->check_ph adjust_ph Action: Adjust pH to 2.0-2.5 using acid/buffer. check_ph->adjust_ph No check_overload Check for Column Overload check_ph->check_overload Yes adjust_sample Action: Dilute sample or reduce injection volume. check_overload->adjust_sample check_solvent Is sample solvent stronger than mobile phase? adjust_sample->check_solvent check_solvent->replace_col No adjust_solvent Action: Dissolve sample in mobile phase. check_solvent->adjust_solvent Yes

A logical workflow for troubleshooting HPLC peak tailing.
Analyte-Stationary Phase Interactions

Understanding the chemistry on the column is key to solving peak tailing for acidic compounds. The goal is to suppress any secondary interactions by controlling the ionization state of both the analyte and the stationary phase surface.

G cluster_0 Scenario A: Incorrect pH (e.g., pH > 4) cluster_1 Scenario B: Correct pH (e.g., pH < 2.5) a_analyte Analyte-COO⁻ (Ionized) a_tailing Peak Tailing (Secondary Ionic Interaction) a_analyte->a_tailing interacts with a_silanol Si-O⁻ (Ionized Silanol) a_silanol->a_tailing a_result Symmetrical Peak (Primary Hydrophobic Interaction) b_analyte Analyte-COOH (Un-ionized) b_result Symmetrical Peak (Primary Hydrophobic Interaction) b_analyte->b_result desired interaction b_silanol Si-OH (Protonated Silanol)

Effect of mobile phase pH on analyte and silanol interactions.
Data Summary: Recommended HPLC Parameters

For initial method development or optimization to prevent peak tailing for this compound, refer to the following parameters.

ParameterRecommendationRationale
Column Type High-purity, end-capped C18 or C8Minimizes available residual silanols, reducing secondary interactions.[3][8]
Mobile Phase pH 2.0 - 2.5Ensures the acidic analyte (pKa ~3.98) is fully protonated (un-ionized).[1][2]
pH Modifier/Buffer 0.05-0.1% Formic Acid, 0.05% TFA, or a 10-50 mM phosphate (B84403)/acetate bufferProvides stable pH control to prevent on-column ionization shifts.[2][7][10]
Sample Solvent Initial Mobile Phase CompositionPrevents peak distortion caused by injecting a solvent stronger than the mobile phase.[1][2]
Injection Volume As low as practicalAvoids column overload, which can cause peak distortion.[2]
Guard Column Use a guard column with identical packing materialProtects the analytical column from contamination and frit blockage.[11]

Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To prepare a mobile phase at the correct pH to ensure this compound is in a single, un-ionized state.

Methodology:

  • Preparation of Aqueous Component (Option A: Formic Acid):

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid (final concentration 0.1%).

    • Mix thoroughly. This solution will have a pH of approximately 2.5.

  • Preparation of Aqueous Component (Option B: Phosphate Buffer):

    • Prepare a 25 mM stock solution of potassium phosphate monobasic (KH₂PO₄).

    • Adjust the pH of the solution to 2.5 using phosphoric acid.

  • Mobile Phase Preparation:

    • Filter the prepared aqueous component through a 0.22 µm filter.

    • Prepare your desired mobile phase composition by mixing the filtered aqueous component with the organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Degas the final mobile phase using sonication or vacuum degassing before use.[7]

  • System Equilibration:

    • Equilibrate the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing due to frit blockage or active site exposure.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet from the detector and direct it to a waste container.[1]

  • Reverse Direction (Optional but Recommended): Check the column manufacturer's instructions to confirm if reverse flushing is permitted.[3] If so, reverse the column direction to more effectively flush particulates from the inlet frit.

  • Flushing Sequence: Run a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each. A typical universal sequence for a reversed-phase column is:

    • Your mobile phase (without buffer salts)

    • 100% HPLC-grade water (to remove salts)

    • Isopropanol

    • Hexane (for very non-polar contaminants)

    • Isopropanol

    • 100% Acetonitrile or Methanol (strong solvent)

  • Re-equilibration:

    • Return the column to the correct flow direction.

    • Flush with your mobile phase (starting with a high organic composition if using a gradient) until the backpressure stabilizes.

    • Reconnect the column to the detector and equilibrate the entire system until a stable baseline is achieved.

References

Technical Support Center: Analysis of 2-Methyl-3-oxopropanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Methyl-3-oxopropanoic acid in urine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in urine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound in urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] The urine matrix is complex and highly variable, containing salts, urea, creatinine (B1669602), and other endogenous compounds that can interfere with the analysis.[3][4]

Q2: What are the most common signs of matrix effects in my LC-MS/MS data for this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different urine samples.

  • Inaccurate spike recovery results, where the measured concentration of a known amount of spiked analyte is significantly different from the expected concentration.[5]

  • Non-linear calibration curves when using matrix-matched standards.

  • Inconsistent internal standard response across samples.

  • Significant differences in analyte response when comparing standards prepared in solvent versus those prepared in a urine matrix.

Q3: How can I mitigate matrix effects when analyzing this compound in urine?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Dilution: A simple and effective method is to dilute the urine sample, which reduces the concentration of interfering matrix components.[6][7] A 1:10 dilution is often a good starting point.[7]

  • Sample Preparation: Employing extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[4][8]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the preferred choice as it co-elutes and experiences similar matrix effects as the analyte, thus providing accurate correction.[1][9]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[10][11]

  • Matrix-Matched Calibrators: Preparing calibration standards in a pooled urine matrix that is similar to the study samples can help to compensate for consistent matrix effects.

Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound in urine?

A4: The choice between SPE and LLE depends on the specific requirements of your assay.

  • SPE can offer cleaner extracts and higher throughput, especially with 96-well plate formats. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective for retaining a polar compound like this compound while removing a broad range of interferences.[4]

  • LLE can also be effective and is often simpler to develop. For an acidic analyte like this compound, acidifying the urine and using a polar organic solvent like ethyl acetate (B1210297) can provide good recovery.[8]

Q5: What type of internal standard is best for the analysis of this compound?

A5: A stable isotope-labeled (SIL) internal standard of this compound (e.g., containing 13C or 2H) is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1][9]

Troubleshooting Guides

Issue 1: Low Analyte Response and Poor Sensitivity
Possible Cause Troubleshooting Step
Ion Suppression 1. Post-column infusion experiment: Infuse a standard solution of this compound post-column while injecting an extracted blank urine sample. A dip in the baseline at the analyte's retention time confirms ion suppression.[9] 2. Dilute the sample: Analyze a 1:10 or higher dilution of the urine sample to reduce the concentration of interfering matrix components.[7] 3. Improve sample cleanup: Implement or optimize an SPE or LLE protocol to remove matrix interferences.[4][8] 4. Optimize chromatography: Modify the gradient or change the column chemistry to better separate the analyte from the suppression zone.
Poor Extraction Recovery 1. Evaluate extraction efficiency: Spike a known concentration of the analyte into a blank urine sample before and after the extraction process and compare the responses. 2. Optimize SPE/LLE parameters: For SPE, test different sorbents, wash solutions, and elution solvents. For LLE, adjust the pH of the urine and test different extraction solvents.[8]
Issue 2: High Variability in Results Between Samples
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[9] 2. Normalize to creatinine: Urine concentrations can vary based on hydration. Normalizing the analyte concentration to the creatinine concentration can reduce this variability.[3]
Inconsistent Sample Preparation 1. Automate sample preparation: If possible, use automated liquid handlers to improve the precision of pipetting and extraction steps. 2. Ensure complete mixing: Vortex all samples thoroughly at each step of the preparation process.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of organic acids in urine using different sample preparation methods. These are general values, and in-house validation is essential to determine the specific performance for this compound.

ParameterDilute-and-Shoot (1:10)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery (%) Not Applicable60 - 90%75 - 95%
Relative Standard Deviation (RSD, %) for Matrix Effect 15 - 40%10 - 25%5 - 15%
Limit of Quantification (LOQ) ModerateLow to ModerateLow
Throughput HighLow to ModerateHigh (with automation)

Experimental Protocols

Protocol 1: Dilute-and-Shoot Method

This is the simplest method but is most susceptible to matrix effects.

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

  • Add 900 µL of the internal standard working solution (prepared in initial mobile phase).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers improved cleanup compared to the dilute-and-shoot approach.[8]

  • Thaw and centrifuge urine samples as described in Protocol 1.

  • Pipette 500 µL of the urine supernatant into a glass tube.

  • Add the internal standard solution.

  • Acidify the urine to pH 2-3 by adding 50 µL of 1M HCl.

  • Add 2 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the most thorough sample cleanup. A mixed-mode anion exchange SPE cartridge is recommended.

  • Thaw and centrifuge urine samples as described in Protocol 1.

  • Pipette 500 µL of the urine supernatant into a tube and add the internal standard.

  • Condition the SPE cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge.

  • Equilibrate the SPE cartridge: Pass 1 mL of 0.1 M HCl through the cartridge.

  • Load the sample: Load the prepared urine sample onto the conditioned cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of deionized water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elute the analyte: Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase, as described in the LLE protocol.

Visualizations

Workflow_for_Urine_Analysis cluster_pre Sample Preparation cluster_analysis Analysis Urine Urine Sample Dilute Dilute-and-Shoot Urine->Dilute LLE Liquid-Liquid Extraction Urine->LLE SPE Solid-Phase Extraction Urine->SPE Reconstituted Reconstituted Sample in Vial Dilute->Reconstituted LLE->Reconstituted SPE->Reconstituted LCMS LC-MS/MS System Reconstituted->LCMS Data Raw Data LCMS->Data

Caption: General workflow for the analysis of this compound in urine.

Troubleshooting_Matrix_Effects action_node action_node end_node end_node start Inaccurate or Variable Results? q_is Using SIL-IS? start->q_is a_add_is Incorporate a Stable Isotope-Labeled Internal Standard q_is->a_add_is No q_cleanup Sufficient Sample Cleanup? q_is->q_cleanup Yes a_add_is->q_cleanup a_dilute Increase Sample Dilution q_cleanup->a_dilute No q_chrom Good Chromatographic Separation? q_cleanup->q_chrom Yes a_spe Implement/Optimize SPE or LLE a_dilute->a_spe a_spe->q_chrom a_chrom Optimize LC Method (Gradient, Column) q_chrom->a_chrom No end_ok Analysis Optimized q_chrom->end_ok Yes a_chrom->end_ok

Caption: Decision tree for troubleshooting matrix effects in urine analysis.

References

Minimizing ion suppression for 3-oxo-2-methylpropanoate in LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-oxo-2-methylpropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of 3-oxo-2-methylpropanoate, a small, polar organic acid.

Q1: My signal for 3-oxo-2-methylpropanoate is low and inconsistent. How do I know if ion suppression is the cause?

A: Low and variable signal intensity is a classic symptom of ion suppression, where other components in your sample matrix interfere with the ionization of your target analyte.[1][2] The most definitive way to diagnose ion suppression is by performing a post-column infusion experiment .

This technique helps you visualize the exact retention times where matrix components are causing suppression.[3][4] You infuse a constant flow of a 3-oxo-2-methylpropanoate standard into the MS detector after the analytical column while injecting a blank matrix sample. A dip in the otherwise stable signal baseline directly corresponds to a region of ion suppression caused by co-eluting matrix components.[3][5]

Q2: I've confirmed ion suppression is occurring. What is the most effective way to eliminate it?

A: The most effective strategy is to improve your sample preparation protocol to remove interfering matrix components before analysis.[6][7][8] The choice of technique depends on your sample matrix (e.g., plasma, urine).

  • Protein Precipitation (PPT): A simple method, but often the least effective, as it can leave behind significant amounts of phospholipids (B1166683) and other interferences.[8]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A double LLE procedure can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting your analyte.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended.[7][9] For a polar, acidic analyte like 3-oxo-2-methylpropanoate, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can dramatically reduce matrix components.[8]

The following diagram illustrates a decision-making workflow for selecting a sample preparation method.

cluster_0 Sample Preparation Workflow Start Identify Sample Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) + Fast, Simple - High Matrix Effects Start->PPT High Throughput Needed? LLE Liquid-Liquid Extraction (LLE) + Better Cleanup than PPT - Can have low recovery for polar analytes Start->LLE Moderate Cleanup Acceptable? SPE Solid-Phase Extraction (SPE) + Cleanest Extracts + High Recovery Start->SPE Maximum Cleanup Required? Result Proceed to LC-MS/MS Analysis PPT->Result LLE->Result SPE->Result Optimal for Minimizing Ion Suppression

Caption: Decision workflow for sample preparation.
Q3: Can I overcome ion suppression by changing my chromatography?

A: Yes, chromatographic optimization is a powerful tool. The goal is to separate the elution of 3-oxo-2-methylpropanoate from the ion-suppressing region you identified with the post-column infusion experiment.[10]

  • Switch Column Chemistry: As a small polar organic acid, 3-oxo-2-methylpropanoate may have poor retention on traditional C18 columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate polar compounds.[11] Mixed-mode columns are also an excellent option.[12]

  • Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention of your analyte and interfering compounds. For an organic acid, using a mobile phase with a lower pH (e.g., pH 2.9) can improve peak shape.[12]

  • Adjust Gradient: Lengthening the elution gradient can increase the separation between your analyte and matrix components.[8]

Q4: My sample preparation and chromatography are optimized, but I still see some suppression. What else can I do?

A: If residual matrix effects persist, compensation strategies and MS source adjustments are the next steps.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[13] By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even when the absolute signal intensity varies.[7]

  • Try a Different Ionization Source: Electrospray ionization (ESI) is very common but can be susceptible to suppression.[14] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to matrix effects, especially for less polar, lower molecular weight compounds, and is a viable alternative to test.[15]

  • Optimize Source Parameters: Regularly tune and calibrate your mass spectrometer.[1] Experiment with source voltages and temperatures, as these can influence ionization efficiency.[15]

  • Dilute Your Sample: A simple approach is to dilute the final extract. This reduces the concentration of all components, including interfering ones.[13][16] However, this may compromise your ability to detect low levels of the analyte.[13]

The following diagram provides a systematic troubleshooting guide.

cluster_1 Ion Suppression Troubleshooting Workflow Start Problem: Low / Inconsistent Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression ImproveSamplePrep Improve Sample Prep (SPE > LLE > PPT) CheckSuppression->ImproveSamplePrep Suppression Detected ChangeSource Test Alternative Ionization (e.g., APCI) CheckSuppression->ChangeSource No Obvious Suppression Zone OptimizeLC Optimize Chromatography (HILIC, pH, Gradient) ImproveSamplePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeLC->UseIS Suppression Still Present End Result: Accurate Quantification UseIS->End ChangeSource->UseIS

Caption: Systematic workflow for troubleshooting ion suppression.

Quantitative Data Summaries

The following tables present illustrative data comparing different methods for minimizing ion suppression.

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Final Signal Intensity (cps)
Protein Precipitation95-75%50,000
Liquid-Liquid Extraction88-40%120,000
Solid-Phase Extraction (SPE) 92 -8% 205,000

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. A negative value indicates suppression.

Table 2: Effect of Chromatographic Column Choice

Column TypeAnalyte Retention Time (min)Overlap with Suppression ZonePeak Tailing Factor
Standard C181.8Yes1.9
HILIC 4.2 No 1.1

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-junction.

  • Syringe pump.

  • Standard solution of 3-oxo-2-methylpropanoate (e.g., 100 ng/mL in mobile phase).

  • Prepared blank matrix sample (extracted using your current protocol, but from a matrix known to not contain the analyte).

Procedure:

  • System Setup: Install a T-junction between the analytical column outlet and the MS inlet.

  • Infusion Line: Connect a syringe pump containing the analyte standard solution to one arm of the T-junction.

  • LC Line: Connect the analytical column outlet to the other arm of the T-junction.

  • Equilibration: Begin the LC method flow without an injection. Start the syringe pump at a low, stable flow rate (e.g., 10 µL/min) to introduce the standard into the MS.[17]

  • Establish Baseline: Monitor the signal for 3-oxo-2-methylpropanoate. Once a stable, flat baseline is achieved, you are ready to inject.

  • Injection: Inject the extracted blank matrix sample onto the column and begin the LC gradient.

  • Data Analysis: Monitor the baseline of the infused analyte throughout the chromatographic run. Any significant drop in the signal intensity indicates a zone of ion suppression.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To effectively remove proteins and phospholipids from a plasma matrix to reduce ion suppression.

Materials:

  • Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridges.

  • Methanol (MeOH), Acetonitrile (ACN).

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH).

  • Formic Acid (FA).

  • Plasma sample containing 3-oxo-2-methylpropanoate.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 1% formic acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH. Centrifuge and collect the supernatant.

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash 2: Add 1 mL of ACN to remove less polar interferences like phospholipids.

  • Elution: Elute the 3-oxo-2-methylpropanoate with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic analyte, releasing it from the anion exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Derivatization of 2-Methyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Methyl-3-oxopropanoic acid for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound.

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is crucial for several reasons:

  • Increased Volatility: this compound is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar carboxyl and keto groups into less polar, more volatile derivatives.[1][2]

  • Enhanced Thermal Stability: As a β-keto acid, this compound is prone to decarboxylation (loss of CO2) at the elevated temperatures used in GC injectors and columns. Derivatization protects these functional groups, increasing thermal stability and preventing degradation during analysis.

  • Improved Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and minimizing tailing on common non-polar or semi-polar GC columns.[1][2]

Q2: What is the most common and recommended derivatization method for this compound?

A2: A two-step methoximation followed by silylation is the most widely used and robust method for β-keto acids like this compound.[1][2]

  • Step 1: Methoximation: This step protects the ketone group by converting it into an oxime using a reagent like methoxyamine hydrochloride (MeOx). This prevents tautomerization (interconversion of isomers) which could otherwise lead to multiple derivative peaks for a single analyte.[1][2]

  • Step 2: Silylation: This step targets the acidic proton of the carboxylic acid group, replacing it with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step greatly increases the volatility of the molecule.[1][2]

Q3: I am seeing no peak or a very small peak for my derivatized analyte. What are the likely causes?

A3: This is a common issue that can stem from several factors in the sample preparation and derivatization process.

  • Presence of Moisture: Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, rendering it ineffective for derivatizing your analyte. Ensure all glassware is oven-dried and cooled in a desiccator, use anhydrous solvents, and completely dry your sample extract before adding derivatization reagents.[1][2]

  • Incomplete Derivatization: The reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal reaction time, or inadequate temperature. It is recommended to use a molar excess of the derivatization reagent and to optimize the reaction conditions.[3]

  • Analyte Degradation: Due to its instability, this compound can degrade before or during derivatization, especially if exposed to heat or non-neutral pH for extended periods. Process samples promptly and consider storing extracts at -80°C if immediate derivatization is not possible.

  • Sample Loss During Evaporation: If you are drying your sample under a stream of nitrogen, be careful not to be too aggressive, which could cause the sample to be lost as an aerosol.

Q4: My chromatogram shows a tailing peak for the derivatized analyte. How can I improve the peak shape?

A4: Peak tailing for derivatized organic acids is often a sign of incomplete derivatization or active sites in the GC system.

  • Incomplete Silylation: If the carboxylic acid group is not fully derivatized, the remaining polar site can interact with active sites (free silanol (B1196071) groups) on the GC column or liner, causing peak tailing. Re-optimize your silylation procedure to ensure a complete reaction.

  • Active Sites in the GC System: Even with complete derivatization, active sites in the injector liner or on the column can cause peak tailing. Use a deactivated (silanized) liner and a high-quality, well-conditioned GC column. Regularly replace the liner and septum.

Q5: I am observing multiple peaks for what should be a single derivatized analyte. What is happening?

A5: The presence of multiple peaks can be due to several factors:

  • Tautomerization: If the initial methoximation step is incomplete or skipped, the keto-enol tautomerism of the β-keto acid can result in the formation of multiple silylated derivatives, each producing a different peak. Ensure the methoximation step is carried out to completion.[1][2]

  • Incomplete Derivatization: Partial derivatization, where only one of the functional groups is derivatized, can lead to multiple peaks. Optimize the reaction conditions to favor the formation of the fully derivatized product.

  • Formation of Artifacts: Side reactions with the derivatization reagents or components of the sample matrix can lead to unexpected peaks. Running a reagent blank (all reagents and solvents without the sample) can help identify peaks originating from the reagents themselves.[4]

Data Presentation

The following tables summarize typical reagents and reaction conditions for the derivatization of keto acids. Note that specific quantitative data for this compound is limited in the literature; therefore, the data presented is based on general protocols for this class of compounds.

Table 1: Comparison of Common Silylating Reagents

FeatureBSTFA (+TMCS)MSTFA
Silylating Strength Very strong, enhanced by TMCS catalyst.[5]Considered one of the strongest and most versatile.[5]
Reactivity Highly reactive with a broad range of functional groups.[5]Generally considered more reactive than BSTFA for many compounds.[5]
By-products Less volatile by-products compared to MSTFA.More volatile by-products, leading to less chromatographic interference.[6]
Suitability Effective for sterically hindered compounds.[7]Often favored for its high reactivity and cleaner chromatograms.[5]

Table 2: Typical Derivatization Conditions for Keto Acids

StepReagentTypical ConditionsPurpose
Methoximation Methoxyamine hydrochloride (MeOx) in Pyridine (e.g., 20 mg/mL)30-90 minutes at 30-80°C[8][9]Protects the keto group and prevents tautomerization.[1][2]
Silylation MSTFA or BSTFA (often with 1% TMCS)30-60 minutes at 60-80°C[9][10]Derivatizes the carboxylic acid group to increase volatility.[1][2]

Experimental Protocols

Detailed Protocol: Two-Step Methoximation and Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Materials:

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvents (e.g., pyridine, acetonitrile)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. If the sample is in an aqueous solution, it must be lyophilized or dried under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[1][2]

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[9]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 30 minutes.[8]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

    • It is advisable to analyze the samples as soon as possible after derivatization, although TMS derivatives are generally stable for a reasonable period if stored properly in a tightly sealed vial.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample dried_sample Dried Sample Extract sample->dried_sample Lyophilization or Nitrogen Evaporation methoximation Methoximation (MeOx in Pyridine) dried_sample->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation Cool to RT derivatized_sample Derivatized Sample silylation->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data Data Acquisition and Processing gcms->data

Caption: A generalized experimental workflow for the derivatization and analysis of this compound.

Troubleshooting Logic for Low/No Analyte Peak

troubleshooting_workflow cluster_investigation Potential Causes & Solutions start Low or No Peak Detected moisture Moisture Present? start->moisture incomplete_rxn Incomplete Reaction? moisture->incomplete_rxn No solution_moisture Solution: - Use anhydrous solvents - Thoroughly dry sample - Check glassware moisture->solution_moisture Yes degradation Analyte Degradation? incomplete_rxn->degradation No solution_rxn Solution: - Increase reagent excess - Optimize time/temp - Check reagent quality incomplete_rxn->solution_rxn Yes solution_degradation Solution: - Process samples quickly - Avoid excessive heat - Store extracts at -80°C degradation->solution_degradation Yes end Re-analyze Sample degradation->end No solution_moisture->end solution_rxn->end solution_degradation->end

Caption: A logical troubleshooting flowchart for diagnosing the cause of a low or absent analyte peak.

References

Stability of 2-Methyl-3-oxopropanoic acid under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

This compound is a β-keto acid, a class of compounds known for their inherent instability. The primary degradation pathway is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[1] This reaction is often accelerated by heat.[2]

Q2: How does pH influence the stability of this compound?

The stability of β-keto acids is generally pH-dependent. The decarboxylation reaction can proceed through both the protonated carboxylic acid and the deprotonated carboxylate anion. Theoretical studies on similar β-keto acids suggest that the carboxylate anion has a lower activation barrier for decarboxylation compared to the protonated acid.[3] Therefore, the rate of degradation is expected to change with pH as the equilibrium between the acidic and basic forms of the molecule shifts. For some β-keto acids, stability has been observed to be greater at lower pH values.

Q3: What are the expected degradation products of this compound?

The decarboxylation of this compound is expected to yield propanal and carbon dioxide. The reaction proceeds through an enol intermediate which then tautomerizes to the more stable aldehyde.

Q4: How should I store solutions of this compound to minimize degradation?

Due to the inherent instability of β-keto acids, it is crucial to store stock solutions and samples at ultra-low temperatures, such as -80°C, to minimize degradation.[1] For short-term storage during experimental procedures, keeping samples on ice is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., decreasing concentration over time) Degradation of this compound in solution.Prepare fresh solutions immediately before use. If storage is necessary, store at -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure the pH of the solution is controlled and appropriate for the desired stability.
Low recovery from biological matrices The compound may have degraded during the extraction process. The pH of the extraction solvent may be promoting degradation.Optimize the extraction method to be as rapid as possible and perform all steps at low temperatures. Adjust the pH of the extraction buffer to a range where the compound is most stable (typically acidic conditions for β-keto acids).
Appearance of unexpected peaks in chromatograms These are likely degradation products.Identify the degradation products by techniques such as LC-MS/MS to confirm the degradation pathway. This can help in understanding the stability profile of the compound.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffers:

    • pH 3.0: 0.1 M Citrate buffer

    • pH 5.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffer (PBS)

    • pH 9.0: 0.1 M Borate buffer

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and store it at -80°C.

  • On the day of the experiment, dilute the stock solution into each of the pH buffers to a final concentration of 10 µg/mL.

  • Divide each buffered solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at a controlled temperature (e.g., 25°C or 37°C).

  • At each time point, immediately analyze the corresponding aliquot by HPLC or UPLC-MS to quantify the remaining amount of this compound.

  • The initial time point (t=0) should be analyzed immediately after preparation to serve as the 100% reference.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each pH condition.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.

Protocol 2: Quantification of this compound by HPLC

1. Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

3. HPLC Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25°C

  • Detection wavelength: 210 nm

4. Standard Curve Preparation:

  • Prepare a series of dilutions of the this compound stock solution in the initial mobile phase composition to create standards with concentrations ranging from 0.1 to 50 µg/mL.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

Quantitative Data Summary

The following table should be populated with your experimental data from Protocol 1. The values provided are for illustrative purposes only.

pH Temperature (°C) Rate Constant (k, hr⁻¹) Half-life (t½, hours)
3.025e.g., 0.01e.g., 69.3
5.025e.g., 0.05e.g., 13.9
7.425e.g., 0.15e.g., 4.6
9.025e.g., 0.30e.g., 2.3

Visualizations

Caption: Decarboxylation pathway of this compound.

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute Stock into Buffers (Final Conc. 10 µg/mL) prep_stock->dilute prep_buffers Prepare pH Buffers (pH 3, 5, 7.4, 9) prep_buffers->dilute aliquot Aliquot for Time Points (0, 1, 2, 4, 8, 24h) dilute->aliquot incubate Incubate at Controlled Temp. (e.g., 25°C) aliquot->incubate analyze HPLC Analysis at Each Time Point incubate->analyze data_analysis Data Analysis (Kinetics and Half-life) analyze->data_analysis

Caption: Workflow for pH-dependent stability assessment.

References

Proper storage and handling of 2-Methyl-3-oxopropanoic acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of 2-Methyl-3-oxopropanoic acid standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound standard upon receipt?

A1: Upon receipt, the solid standard should be stored in a tightly sealed container at or below -20°C, protected from light and moisture. For long-term storage, -80°C is recommended to minimize degradation.[1] The compound is hygroscopic and susceptible to degradation, so minimizing exposure to ambient conditions is critical.[2]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is a beta-keto acid and an aldehyde, making it susceptible to two primary degradation pathways:

  • Decarboxylation: As a beta-keto acid, it is prone to losing carbon dioxide (CO2), especially when heated, to form a more stable ketone.[1][3]

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, particularly in the presence of oxygen (auto-oxidation).[4][5][6]

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on temperature, pH, and the solvent used. Stock solutions should be prepared fresh daily if possible. If storage is necessary, they should be stored at -80°C in tightly sealed vials with minimal headspace.[1] The stability is pH-dependent; neutral to slightly alkaline conditions may help stabilize the compound by keeping it in its deprotonated (carboxylate) form, which is less prone to decarboxylation.[1]

Q4: What solvent should I use to prepare my stock and working standard solutions?

A4: It is best to dissolve the standard in the mobile phase you will be using for your analysis to ensure compatibility. Use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants.[7] If a stock solution in a different solvent is required, ensure it is miscible with your mobile phase.

Q5: My analytical results are inconsistent. Could the standard be the problem?

A5: Yes, inconsistent results, such as drifting retention times or variable peak areas, can be due to the degradation of the standard.[8][9] It is crucial to follow proper storage and handling procedures. If you suspect the standard has degraded, it is recommended to use a fresh, unopened standard to prepare new solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: No peak or a very small peak is observed for the standard.

Possible Cause Troubleshooting Step
Standard Degradation Prepare a fresh stock solution from a new vial of the solid standard. Ensure proper storage conditions were maintained for the original standard.
Incorrect Preparation Verify all calculations and dilutions. Ensure the correct solvent was used and that the standard was fully dissolved.[10]
Instrument Issue Confirm that the analytical instrument is functioning correctly by injecting a known stable compound. Check for leaks or blockages in the system.[9]

Issue 2: The peak for my standard is tailing or fronting.

Possible Cause Troubleshooting Step
Interaction with Active Sites The acidic nature of the compound can lead to interactions with the stationary phase. Try adding a small amount of a modifier to the mobile phase (e.g., trifluoroacetic acid for reversed-phase chromatography) to improve peak shape.
Column Overload Inject a lower concentration of the standard to see if the peak shape improves.[11]
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and thus its interaction with the column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound.

Issue 3: I see extra peaks in my chromatogram when I inject the standard.

Possible Cause Troubleshooting Step
Standard Degradation The extra peaks could be degradation products (e.g., the decarboxylated ketone). Prepare a fresh standard solution.
Contaminated Solvent or Glassware Use only high-purity solvents and ensure all glassware is scrupulously clean.[7][10]
Carryover Run a blank injection (mobile phase only) to check for carryover from previous injections. Clean the injector and autosampler if necessary.

Data Presentation

Table 1: Recommended Storage and Handling of this compound Standards

Form Storage Temperature Storage Conditions Handling Precautions
Solid Long-term: -80°CShort-term: -20°CTightly sealed container, protected from light and moisture.Allow the container to warm to room temperature before opening to prevent condensation. Handle in a dry, inert atmosphere (e.g., in a glovebox) if possible.
Stock Solution -80°CTightly sealed vial with minimal headspace.Prepare fresh daily if possible. If stored, use within a short, validated period. Avoid repeated freeze-thaw cycles.
Working Solution 2-8°C (in autosampler)Use within the same day of preparation.Keep in a cooled autosampler tray if available to minimize degradation during the analytical run.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening.

  • Weighing: Accurately weigh approximately 10 mg of the solid standard into a clean, dry weighing vessel using a calibrated analytical balance.[10] Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Solubilization: Add a small amount of the desired solvent (e.g., mobile phase or a compatible solvent) to the flask and gently swirl to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, add more solvent to the flask until the bottom of the meniscus is level with the calibration mark.[10]

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, preparation date, and your initials.[10] If not for immediate use, transfer to a tightly sealed vial and store at -80°C.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Analytical Results (e.g., shifting retention times, variable peak areas) check_standard Is the standard solution freshly prepared? start->check_standard prepare_fresh Prepare a fresh standard solution from solid stock. check_standard->prepare_fresh No check_solid Was the solid standard stored correctly? (e.g., -20°C or below, sealed) check_standard->check_solid Yes reanalyze Re-analyze the fresh standard. prepare_fresh->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Issue Fixed check_instrument Investigate instrument parameters. (e.g., mobile phase, column, temperature) reanalyze->check_instrument Issue Persists check_solid->reanalyze Yes new_vial Use a new, unopened vial of the standard. Prepare a fresh solution. check_solid->new_vial No / Unsure new_vial->reanalyze contact_support Consult instrument manufacturer's troubleshooting guide or support. check_instrument->contact_support

Caption: Troubleshooting workflow for inconsistent analytical results with this compound standards.

References

Selection of internal standards for 2-Methyl-3-oxopropanoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting an appropriate internal standard (IS) for the accurate quantification of 2-Methyl-3-oxopropanoic acid. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying this compound?

A1: The gold standard for any quantitative mass spectrometry-based analysis is a stable, isotopically labeled (SIL) version of the analyte. For this compound, this would be a deuterium (B1214612) (D) or Carbon-13 (¹³C) labeled analog, such as This compound-d₃ or This compound-¹³C₄ .

  • Why it's ideal: A SIL-IS has nearly identical chemical and physical properties to the target analyte.[1][2] It co-elutes during chromatography and experiences the same extraction efficiency, derivatization yield, and ionization suppression or enhancement in the mass spectrometer. This allows it to accurately correct for variations at every step of the analytical process.

  • Challenge: These compounds are often not commercially available and may require custom synthesis.

Q2: If a stable isotope-labeled standard is unavailable, what are the best alternative internal standards?

A2: When a SIL-IS is not feasible, the next best option is a structural analog. This is a compound that is chemically similar to the analyte but is not naturally present in the sample and can be chromatographically resolved. The choice of analog depends heavily on the analytical method employed (GC-MS or LC-MS).

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The analyte's two functional groups—a carboxylic acid and an aldehyde—necessitate a two-step derivatization (e.g., oximation followed by silylation) to increase volatility.[1][3] A suitable IS should have similar functional groups to react in the same manner.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): If derivatization is used (e.g., with 3-nitrophenylhydrazine (B1228671) (3-NPH) to target the carboxylic acid), the IS must also contain a carboxylic acid group.[4][5] If analyzing the native compound, the IS should have similar polarity and ionization efficiency.

Q3: How do I select the most appropriate structural analog for my experiment?

A3: The selection process involves evaluating several factors to find a compound that mimics the behavior of this compound as closely as possible. The logical workflow below can guide your decision.

G start Start: Select an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) Standard Available? start->is_sil_available use_sil Use the SIL Standard. This is the optimal choice. is_sil_available->use_sil Yes find_analog Identify Potential Structural Analogs is_sil_available->find_analog No end End use_sil->end gc_or_lc Select Analytical Method find_analog->gc_or_lc gc_criteria For GC-MS: - Contains keto/aldehyde and carboxyl groups - Undergoes same derivatization - Not present in sample gc_or_lc->gc_criteria GC-MS lc_criteria For LC-MS/MS: - Contains carboxyl group (if derivatizing) - Similar polarity and pKa - Not present in sample gc_or_lc->lc_criteria LC-MS/MS evaluate Evaluate Candidates: - Commercial availability - Purity - Stability gc_criteria->evaluate lc_criteria->evaluate test Test Top Candidate: Spike into sample matrix and assess recovery, linearity, and reproducibility. evaluate->test finalize Finalize IS Selection test->finalize finalize->end

Caption: Workflow for selecting an internal standard.

The table below summarizes potential candidates for easy comparison.

Internal Standard CandidateRationale for UseRecommended TechniqueProsCons
Isotopically Labeled this compound Ideal IS; identical chemical behavior.[2]GC-MS & LC-MS/MSMost accurate correction for all experimental variations.Often requires custom synthesis; expensive.
d₃-Methylmalonic acid Isotopically labeled dicarboxylic acid.GC-MSCommercially available; corrects for silylation of the acid group.Does not have a keto group to correct for oximation step.
2-Oxocaproic acid Structural analog with both keto and carboxylic acid groups.GC-MSMimics the dual functionality of the analyte and will undergo both derivatization steps.May have different extraction recovery and chromatographic behavior.
Heptadecanoic acid (C17:0) Odd-chain fatty acid, not typically present in biological samples.[6]GC-MSStable and commercially available.Lacks a keto group; only corrects for silylation and extraction of a simple acid.
2-Isobutoxyacetic acid Structurally similar, commercially available acid.LC-MS/MSHas been successfully used as an IS for short-chain fatty acid analysis.[7]Different polarity and ionization efficiency compared to the analyte.

Experimental Protocols

Q4: Can you provide a standard protocol for the quantification of this compound by GC-MS?

A4: Yes. This protocol involves a liquid-liquid extraction followed by a two-step derivatization process to make the analyte volatile for GC-MS analysis.[1][3]

G sample_prep 1. Sample Preparation - Take 100 µL of sample (e.g., plasma). - Add chosen Internal Standard. extraction 2. Liquid-Liquid Extraction - Add 400 µL Ethyl Acetate. - Vortex vigorously and centrifuge. - Transfer organic layer to a new vial. sample_prep->extraction dry_down 3. Evaporation - Evaporate the solvent to complete dryness under a stream of nitrogen. extraction->dry_down oximation 4. Derivatization: Oximation - Add 50 µL of 20 mg/mL Methoxyamine HCl in Pyridine. - Incubate at 60°C for 60 minutes. dry_down->oximation silylation 5. Derivatization: Silylation - Add 80 µL of MSTFA + 1% TMCS. - Incubate at 60°C for 30 minutes. oximation->silylation analysis 6. GC-MS Analysis - Inject 1 µL of the derivatized sample. silylation->analysis G sample_prep 1. Sample Preparation - Take 50 µL of sample (e.g., plasma). - Add chosen Internal Standard. precipitation 2. Protein Precipitation - Add 200 µL of cold Acetonitrile. - Vortex and centrifuge at high speed. - Collect the supernatant. sample_prep->precipitation derivatization 3. Derivatization with 3-NPH - To 40 µL of supernatant, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC-Pyridine solution. - Incubate at 40°C for 30 minutes. precipitation->derivatization dilution 4. Dilution - Dilute the reaction mixture with 800 µL of 50:50 Acetonitrile:Water. derivatization->dilution analysis 5. LC-MS/MS Analysis - Inject 5 µL of the diluted sample. dilution->analysis

References

Addressing poor recovery of methylmalonate semialdehyde during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of methylmalonate semialdehyde (MMSA) during sample preparation.

Troubleshooting Guide

Poor recovery of methylmalonate semialdehyde is a common issue, primarily due to its inherent instability. This guide provides a structured approach to identify and resolve potential problems in your experimental workflow.

Issue: Low or No Detectable MMSA Signal

Possible Cause 1: Degradation of MMSA

Methylmalonate semialdehyde is an unstable compound, which can lead to its degradation during sample preparation and analysis.[1]

  • Recommendation: Instead of working with MMSA directly, consider synthesizing its more stable diethyl acetal (B89532) precursor. This precursor can be hydrolyzed immediately before the enzymatic assay or analytical run.[1]

Possible Cause 2: Suboptimal pH Conditions

The stability and enzymatic conversion of MMSA can be pH-dependent. The optimal pH for the mitochondrial matrix space, where MMSA is metabolized, is around 8.0.[2]

  • Recommendation: Ensure that the pH of your buffers and sample solutions is maintained within the optimal range for MMSA stability and any enzymatic reactions. For assays involving the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH), a pH of around 8.0 is recommended.[2]

Possible Cause 3: Inefficient Extraction

The method used to extract MMSA from the sample matrix may not be efficient, leading to low recovery.

  • Recommendation: While specific extraction protocols for MMSA are not well-documented in the provided results, principles from the extraction of the related compound, methylmalonic acid (MMA), can be adapted. This includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Possible Cause 4: Lack of Derivatization for GC-MS Analysis

Due to its polarity and potential for instability at high temperatures, underivatized MMSA is not suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization is a necessary step to increase volatility and thermal stability.[3][4]

  • Recommendation: Implement a derivatization step in your workflow. Common methods for related analytes like MMA include silylation (e.g., using BSTFA) or esterification.[5] Methoximation prior to silylation can protect aldehyde and keto groups, preventing byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of methylmalonate semialdehyde so low?

A1: The primary reason for poor MMSA recovery is its inherent chemical instability.[1] It can easily degrade during sample collection, storage, and preparation. To address this, it is highly recommended to use a more stable precursor, the diethyl acetal of methylmalonate semialdehyde, which is hydrolyzed just prior to analysis.[1]

Q2: How can I prepare a more stable form of MMSA for my experiments?

A2: You can synthesize the ethyl ester diethyl acetal of methylmalonate semialdehyde. This compound is more stable for storage and handling. Immediately before your experiment, the acetal can be hydrolyzed to generate MMSA.[1][2]

Q3: What is the general protocol for the hydrolysis of the MMSA diethyl acetal?

A3: A general procedure for the hydrolysis involves heating the ethyl ester diethyl acetal of MMSA with sulfuric acid (H₂SO₄) at 50°C for 4 hours. Following hydrolysis, the solution should be carefully neutralized on ice with potassium hydroxide (B78521) (KOH) and the pH adjusted to 6.4 with potassium bicarbonate (KH₂CO₃). The resulting solution should be cold-filtered and can be stored in aliquots at -70°C.[2]

Q4: Is derivatization necessary for the analysis of MMSA?

A4: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of MMSA.[3][4] For LC-MS/MS analysis, derivatization may not always be required but can improve chromatographic separation and sensitivity.

Q5: What are some common derivatization techniques that could be applied to MMSA?

A5: While specific protocols for MMSA are not detailed, methods used for the related compound methylmalonic acid (MMA) can be adapted. These include:

  • Silylation: Using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[5]

  • Esterification: For example, forming dibutyl esters.

  • Pentafluorobenzyl (PFB) Bromide Derivatization: This has been used for MMA analysis and can be highly specific.[6]

A two-step derivatization involving methoximation followed by silylation can be particularly effective for compounds with aldehyde or keto groups, like MMSA, as it stabilizes these functional groups and reduces the formation of multiple derivatives.[3]

Experimental Protocols

Protocol 1: Preparation of Methylmalonate Semialdehyde from its Diethyl Acetal

This protocol is based on the hydrolysis of the ethyl ester diethyl acetal of methylmalonate semialdehyde.[2]

  • Hydrolysis: Combine the ethyl ester diethyl acetal of methylmalonate semialdehyde with sulfuric acid (H₂SO₄).

  • Incubate the mixture at 50°C for 4 hours.

  • Neutralization: Place the reaction vessel on ice and cautiously neutralize the solution with 6 N potassium hydroxide (KOH).

  • Adjust the pH to 6.4 with 1 M potassium bicarbonate (KH₂CO₃).

  • Filtration: Cold-filter the solution through Whatman No. 1 filter paper.

  • Storage: Store the resulting methylmalonate semialdehyde solution in small aliquots at -70°C.

Data Presentation

Table 1: Troubleshooting Summary for Poor MMSA Recovery

Issue Potential Cause Recommended Solution Reference
Low/No MMSA SignalInherent instability of MMSAUse the more stable diethyl acetal precursor and hydrolyze before use.[1]
Suboptimal pHMaintain pH around 8.0, especially for enzymatic assays.[2]
Poor GC-MS performanceLack of volatility and thermal stabilityImplement a derivatization step (e.g., silylation).
Formation of multiple peaks in GC-MSIsomerization and byproductsUse a two-step derivatization: methoximation followed by silylation.

Visualizations

MMSA_Troubleshooting_Workflow cluster_prep Sample Preparation start Start: Poor MMSA Recovery check_stability Is MMSA degrading? start->check_stability use_precursor Action: Use diethyl acetal precursor and hydrolyze before use. check_stability->use_precursor Yes check_derivatization Using GC-MS? check_stability->check_derivatization No use_precursor->check_derivatization derivatize Action: Perform derivatization (e.g., silylation). check_derivatization->derivatize Yes analysis Proceed to Analysis check_derivatization->analysis No (LC-MS) derivatize->analysis

Caption: Troubleshooting workflow for poor MMSA recovery.

MMSA_Derivatization_Pathway MMSA Methylmalonate Semialdehyde (MMSA) (Unstable, Polar) Methoximation Step 1: Methoximation (Protects aldehyde/keto groups) MMSA->Methoximation Silylation Step 2: Silylation (e.g., with BSTFA) (Increases volatility, thermal stability) Methoximation->Silylation Derivatized_MMSA Derivatized MMSA (Stable, Volatile) Silylation->Derivatized_MMSA GCMS_Analysis GC-MS Analysis Derivatized_MMSA->GCMS_Analysis

Caption: Recommended derivatization pathway for MMSA analysis by GC-MS.

References

Overcoming challenges in quantifying low levels of 2-Methyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the quantification of low levels of 2-Methyl-3-oxopropanoic acid (also known as methylmalonate semialdehyde).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify at low levels?

A1: this compound is a dicarbonyl compound that serves as a key intermediate in the metabolic breakdown of the amino acid valine and the pyrimidine (B1678525) thymine.[1][2] Quantifying it at low levels presents several challenges due to its inherent physicochemical properties:

  • High Polarity: The presence of both a carboxylic acid and an aldehyde functional group makes the molecule highly polar.[3] This leads to poor retention on conventional reversed-phase liquid chromatography columns.[3]

  • Low Volatility: Its polarity and low molecular weight result in low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) without chemical modification.[3]

  • Reactivity: The aldehyde group is reactive and can exist in equilibrium with its enol tautomer, potentially leading to multiple derivative products and complicating analysis.[4]

  • Low Ionization Efficiency: The molecule may exhibit poor ionization efficiency in a mass spectrometer source, leading to low sensitivity.[3]

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS offers high chromatographic resolution and is a gold standard for organic acid analysis. However, it mandatorily requires a derivatization step to make this compound volatile and thermally stable.[5][6]

  • LC-MS/MS provides high sensitivity and specificity and can be adapted for high-throughput analysis.[5] While direct injection is sometimes possible for organic acids, derivatization is often employed to enhance retention, peak shape, and sensitivity for challenging analytes like this one.

Q3: What is derivatization and why is it essential for GC-MS analysis of this compound?

A3: Derivatization is the process of chemically modifying a compound to improve its analytical properties.[2] For GC-MS, polar functional groups (like carboxylic acids and aldehydes) are converted into less polar, more volatile, and more thermally stable derivatives.[3][4] This is crucial for this compound to be successfully vaporized and travel through the GC column without degradation.[4] Common techniques include silylation and/or esterification.

Q4: What are the common derivatization strategies for this compound?

A4: Given its two functional groups, a multi-step or potent single-reagent approach is needed:

  • Silylation: This is a very common method that targets active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), will derivatize both the carboxylic acid and the enol form of the aldehyde group.[6]

  • Methoximation followed by Silylation: To prevent the formation of multiple silylated derivatives from tautomers, the keto/aldehyde group is first "locked" into a stable oxime using methoxyamine hydrochloride (MeOx).[4] This is followed by silylation of the carboxylic acid group. This two-step process is particularly important for stabilizing α-keto acids.[4]

  • Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like BF3 in methanol. This would typically need to be combined with another derivatization step for the aldehyde group for complete volatilization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Signal in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Poor Retention The high polarity of the analyte causes it to elute with the solvent front on standard C18 columns.[3] Solution: 1) Consider a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC). 2) Implement a derivatization strategy (e.g., using 3-Nitrophenylhydrazine, 3-NPH) to increase hydrophobicity and improve retention.
Suboptimal Ionization The analyte may not ionize efficiently under the chosen source conditions.[3] Solution: 1) Optimize electrospray ionization (ESI) source parameters (capillary voltage, gas flows, temperature). 2) Experiment with both positive and negative ionization modes. For carboxylic acids, negative ion mode is often more sensitive.[3] 3) Ensure the mobile phase pH is appropriate to promote ionization; adding volatile acids like formic acid can help.
Matrix Effects Co-eluting compounds from the sample matrix (e.g., salts, lipids from plasma) can suppress the ionization of the target analyte.[3] Solution: 1) Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] 2) Dilute the sample to reduce the concentration of interfering components.[3] 3) Use a stable isotope-labeled internal standard to compensate for matrix-induced suppression.
Problem 2: Poor Peak Shape or Multiple Peaks in GC-MS Analysis
Potential Cause Troubleshooting Steps
Incomplete Derivatization Insufficient reagent, time, or temperature, or the presence of moisture, can lead to incomplete reaction, resulting in no or small peaks and tailing. Solution: 1) Ensure the sample is completely dry before adding derivatization reagents; lyophilize or dry under a stream of nitrogen.[5] 2) Optimize the reaction by adjusting reagent volume, temperature (e.g., 60-80°C), and time (e.g., 30-90 min).[4][6] 3) Use a catalyst like TMCS or pyridine (B92270) if not already included.[6]
Formation of Tautomers The keto-enol tautomerism of the aldehyde group can lead to the formation of multiple silylated derivatives, resulting in split or multiple peaks for a single analyte.[4] Solution: Implement a two-step derivatization. First, use methoxyamine hydrochloride to stabilize the aldehyde group as an oxime, then proceed with silylation of the carboxylic acid group.[4]
Analyte Degradation High temperatures in the GC inlet can cause degradation of unstable derivatives. Solution: 1) Optimize the inlet temperature to ensure vaporization without causing breakdown. 2) Confirm that the derivatization has successfully increased the thermal stability of the analyte.
Contaminated System Active sites in the GC inlet liner or column can cause peak tailing. Solution: 1) Use a fresh, deactivated inlet liner. 2) Condition the GC column according to the manufacturer's instructions.

Quantitative Data Summary

Direct quantitative data for this compound is not widely published. The following table provides limits of quantification (LOQ) for structurally similar short-chain organic and keto acids, which can serve as benchmarks for method development.

CompoundAnalytical MethodMatrixLimit of Quantification (LOQ)Reference
Butyric AcidLC-MS/MS (with 3-NPH derivatization)Serum~200 ng/mL
Isobutyric AcidLC-MS/MS (with 3-NPH derivatization)Serum~200 ng/mL
Valeric AcidLC-MS/MS (with 3-NPH derivatization)Serum~15 ng/mL
Various Organic AcidsGC-MS (with silylation)Microbial Samples3 - 272 ng/mL

Table reflects data for similar compounds and should be used as a general guideline.

Diagrams and Workflows

Experimental & Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) PP Protein Precipitation (e.g., cold Acetone) Sample->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute Supernatant->Reconstitute Deriv Derivatization (e.g., Methoximation + Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification & Analysis GCMS->Data Deriv_LC Optional Derivatization (e.g., 3-NPH) Reconstitute->Deriv_LC LCMS LC-MS/MS Analysis Reconstitute->LCMS Direct Injection Deriv_LC->LCMS LCMS->Data

General workflow for quantifying this compound.
Troubleshooting Logic

G Start Low / No / Poor Peak CheckMethod GC-MS or LC-MS/MS? Start->CheckMethod CheckDeriv Derivatization Issue? CheckMethod->CheckDeriv GC-MS CheckLC Chromatography Issue? CheckMethod->CheckLC LC-MS/MS Moisture Sample was NOT dry CheckDeriv->Moisture Yes Tautomers Multiple peaks observed CheckDeriv->Tautomers No, but... FixMoisture Action: Ensure complete drying before derivatization Moisture->FixMoisture FixTautomers Action: Use two-step Methoximation + Silylation Tautomers->FixTautomers Retention Peak at solvent front CheckLC->Retention Yes Matrix Ion Suppression? CheckLC->Matrix No, but... FixRetention Action: Use HILIC column or derivatize (3-NPH) Retention->FixRetention FixMatrix Action: Improve sample cleanup (SPE) or dilute sample Matrix->FixMatrix Yes

A logical workflow for troubleshooting common quantification issues.
Metabolic Pathway

G Valine Valine HIBA (S)-3-Hydroxyisobutyric acid Valine->HIBA multiple steps Thymine Thymine AIBA (R)-Aminoisobutyric acid Thymine->AIBA multiple steps Analyte This compound (Methylmalonate Semialdehyde) HIBA->Analyte 3-hydroxyisobutyrate dehydrogenase AIBA->Analyte deamination PropionylCoA Propionyl-CoA Analyte->PropionylCoA MMSDH (ALDH6A1) + NAD+ + CoA MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA multiple steps TCA TCA Cycle SuccinylCoA->TCA

Catabolic pathway involving this compound.

Detailed Experimental Protocols

Protocol 1: GC-MS Quantification with Methoximation and Silylation

This protocol is adapted from established methods for organic acid analysis requiring derivatization.[4]

  • Sample Preparation & Protein Precipitation:

    • To 100 µL of serum/plasma in a microcentrifuge tube, add 400 µL of pre-chilled (-20°C) acetone (B3395972) or acetonitrile.[5]

    • Vortex vigorously for 1 minute to precipitate proteins.[5]

    • Incubate at -20°C for 30 minutes to enhance precipitation.[5]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

    • Carefully transfer the supernatant to a new tube.[5]

  • Drying:

    • Completely evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step is critical as derivatization reagents are moisture-sensitive.[5]

  • Step 1: Methoximation:

    • Add 50 µL of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Seal the tube tightly, vortex, and incubate at 37°C for 90 minutes in a thermal shaker.[4] This step stabilizes the aldehyde group.[4]

  • Step 2: Silylation:

    • To the same tube, add 80 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS.

    • Seal the tube, vortex, and incubate at 37-60°C for 30-60 minutes.[4]

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.[5]

  • GC-MS Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Program: Initial 70°C for 2 min, ramp at 3-10°C/min to 200°C, then ramp at 20°C/min to 320°C, hold for 10 min.[6]

    • Ionization: Electron Impact (EI) at 70 eV.

Protocol 2: LC-MS/MS Quantification with 3-NPH Derivatization

This protocol enhances sensitivity and chromatographic retention for short-chain organic acids.

  • Sample Preparation & Protein Precipitation:

    • Follow Step 1 as described in the GC-MS protocol.

  • Derivatization with 3-Nitrophenylhydrazine (3-NPH):

    • Evaporate the supernatant from the protein precipitation step to dryness.

    • Reconstitute the dried extract in 50 µL of Water:Acetonitrile (50:50).

    • Add 20 µL of 3-NPH reagent solution and 20 µL of a carbodiimide (B86325) condensing agent (e.g., EDC). The use of a condensing agent facilitates the reaction under mild conditions.

    • Vortex for 30 seconds and incubate at room temperature (23°C) for 15-30 minutes.[5]

    • The derivatized sample is ready for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, <3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient starting at low %B (e.g., 10%) and ramping up to elute the derivatized, more hydrophobic analyte.

    • Flow Rate: 0.4 mL/min.

    • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For 3-NPH derivatives, a characteristic product ion at m/z 137 is often monitored. Ionization is typically performed using ESI in negative or positive mode, depending on the derivative.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Methyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde. The performance of the LC-MS/MS method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and an Enzymatic Assay. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific research needs by providing supporting experimental data and detailed methodologies.

Introduction to this compound Analysis

This compound is a dicarbonyl compound that serves as an intermediate in the metabolism of valine and propanoate.[1][2] Accurate and reliable quantification of this metabolite in biological matrices is crucial for studying various metabolic pathways and in the diagnosis and monitoring of certain metabolic disorders. Due to its polar nature and relatively low molecular weight, the analysis of this compound presents unique analytical challenges. LC-MS/MS has emerged as a powerful technique for such applications due to its high sensitivity and selectivity.[3]

Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample throughput, and the complexity of the procedure. The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for a structurally similar analyte, methylmalonic acid, which serves as a surrogate for this guide, and compares it with GC-MS and Enzymatic Assay methods.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MS MethodGC-MS MethodEnzymatic Assay
Linearity (r²) > 0.998[4]> 0.99[5]Typically linear over a narrower range
Limit of Detection (LOD) 15 nmol/L[4]~50 nmol/L[5]Method-dependent, generally higher
Limit of Quantification (LOQ) 33 nmol/L[4]~100 nmol/L (estimated)Method-dependent, generally higher
Intra-day Precision (%CV) 0.7 - 7.5%[4]< 10%< 15%
Inter-day Precision (%CV) 0.7 - 7.5%[4]4.9 - 7.9%[5]< 15%
Accuracy (% Bias) -12.7%[4]No significant bias reported[5]Within ±20%
Sample Volume 100 µL[4]275 µL[5]50 - 200 µL
Throughput High (≤160 samples/run)[5]Low (36 samples/run)[5]Medium to High (plate-based)
Derivatization Required NoYesNo

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving reliable and comparable results. Below are the outlined methodologies for the LC-MS/MS, GC-MS, and Enzymatic Assay techniques.

LC-MS/MS Method Protocol

This protocol is based on established methods for similar small organic acids, such as methylmalonic acid.[2][4]

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound).

  • Add 400 µL of chilled acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 11,500 RPM for 5 minutes.[4]

  • Transfer the supernatant to a clean vial for analysis.

b) Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: Isocratic elution with 20% A and 80% B.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Injection Volume: 5 µL.[4]

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical):

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) - To be determined by infusion of a standard.

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z) - To be determined by infusion of a standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Result Final Concentration Quantify->Result

LC-MS/MS Experimental Workflow for this compound Analysis.
GC-MS Method Protocol

GC-MS analysis of polar organic acids like this compound requires derivatization to increase volatility.[6]

a) Sample Preparation and Derivatization

  • Perform protein precipitation as described for the LC-MS/MS method.

  • Dry the supernatant under a stream of nitrogen.

  • Add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue.[6]

  • Heat the mixture to facilitate the derivatization reaction.

  • The sample is now ready for GC-MS analysis.

b) GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., SH-WAX).[7]

  • Carrier Gas: Helium.[7]

  • Injection Mode: Split.[7]

  • Temperature Program: An optimized temperature gradient to separate the analyte from other components.

Enzymatic Assay Protocol

This is a generalized protocol based on the principle of measuring a product of an enzymatic reaction involving a keto acid.

a) Principle An enzyme that specifically reacts with this compound is utilized. The reaction produces a detectable product, such as NADH or a colored compound, which can be measured spectrophotometrically.

b) Assay Procedure

  • Prepare a reaction buffer containing the necessary co-factors for the enzyme.

  • Add the deproteinized sample to the reaction buffer.

  • Initiate the reaction by adding the specific enzyme.

  • Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve.

Validation Parameters: A Logical Relationship

The validation of an analytical method ensures its reliability for its intended purpose. The core parameters are interconnected, each contributing to the overall confidence in the generated data.

Validation_Parameters cluster_core Core Method Performance cluster_range Working Range cluster_specificity Specificity & Robustness Accuracy Accuracy (Closeness to true value) ValidatedMethod Reliable & Validated Method Accuracy->ValidatedMethod Precision Precision (Reproducibility) Precision->ValidatedMethod Linearity Linearity (Proportionality) Linearity->Accuracy LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->Precision LOQ->LOD Selectivity Selectivity (No interference) Selectivity->Accuracy MatrixEffect Matrix Effect (Sample influence) MatrixEffect->Accuracy Stability Stability (Analyte integrity) Stability->Accuracy Stability->Precision

Logical Relationship of Key Bioanalytical Method Validation Parameters.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • LC-MS/MS offers the highest sensitivity, selectivity, and throughput, making it the gold standard for quantitative bioanalysis, especially for clinical and research applications requiring the measurement of low endogenous levels.[4][5]

  • GC-MS is a viable alternative, providing good sensitivity and selectivity, but the requirement for derivatization adds complexity and time to the sample preparation workflow.[5][6]

  • Enzymatic Assays can be a cost-effective and high-throughput option for screening purposes, but they may lack the specificity and sensitivity of mass spectrometry-based methods and are highly dependent on the availability of a specific enzyme.

This guide provides the necessary framework for researchers to compare these methods and select the one that best fits their analytical needs for the quantification of this compound.

References

A Comparative Guide to the Analysis of Methylmalonate Semialdehyde: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders, the accurate quantification of reactive intermediates like methylmalonate semialdehyde (MMSA) is of paramount importance. MMSA is a key metabolite in the degradation pathway of valine and thymine, and its accumulation is associated with certain inborn errors of metabolism. The choice of analytical technique is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of MMSA, supported by established experimental principles for related analytes.

While direct comparative studies on methylmalonate semialdehyde are limited in published literature, this guide draws upon extensive data for the closely related and more commonly measured biomarker, methylmalonic acid (MMA), as well as general principles for the analysis of aldehydes.

Introduction to Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[1] It offers high chromatographic resolution and is often considered a gold standard for the analysis of small molecules.[2] However, for non-volatile molecules like MMSA, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[3][4] This process adds to the sample preparation time but can significantly improve chromatographic performance and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique capable of analyzing a wide range of molecules, including those that are non-volatile or thermally labile, often without the need for derivatization.[1][5] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it particularly suitable for complex biological matrices.[1][6] LC-MS/MS is now often preferred for measurements of related compounds like MMA due to its high throughput and simpler sample preparation.[7][8]

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements such as sensitivity, linearity, and the nature of the sample matrix. The following table summarizes key performance parameters for both methods, based on typical data for similar organic acids and aldehydes.

ParameterGC-MSLC-MS/MS
Sample Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Derivatization Mandatory for MMSAOften not required, but can be used to enhance sensitivity
Sample Preparation More complex and time-consuming (extraction, derivatization)[3]Simpler, often "dilute-and-shoot" or protein precipitation[8]
Limit of Detection (LOD) Typically in the low to mid nmol/L range[9]Can achieve low nmol/L to pmol/L range[6][8]
Limit of Quantification (LOQ) Generally in the mid to high nmol/L range[9]Can be as low as 33 nmol/L for related analytes[8]
Linearity (r²) Typically >0.99[9]Typically >0.998[8]
Precision (%RSD) <10%[9]<15%[8][10]
Accuracy/Recovery (%) Typically in the range of 80-120%[9]Typically in the range of 80-120%[11][12]
Throughput Lower, limited by longer run times and sample preparation[8]Higher, with analytical run times as short as a few minutes[8]
Matrix Effects Generally less susceptibleCan be a significant issue requiring careful method development

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily due to the derivatization requirement for GC-MS.

Analytical_Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample Collection (Plasma, Urine, etc.) GC_Spike Spike with Internal Standard GC_Sample->GC_Spike GC_Extract Liquid-Liquid or Solid-Phase Extraction GC_Spike->GC_Extract GC_Deriv Derivatization (e.g., Silylation) GC_Extract->GC_Deriv GC_Inject GC-MS Injection GC_Deriv->GC_Inject GC_Data Data Acquisition & Analysis GC_Inject->GC_Data LC_Sample Sample Collection (Plasma, Urine, etc.) LC_Spike Spike with Internal Standard LC_Sample->LC_Spike LC_Precip Protein Precipitation LC_Spike->LC_Precip LC_Inject LC-MS/MS Injection LC_Precip->LC_Inject LC_Data Data Acquisition & Analysis LC_Inject->LC_Data

Figure 1. General experimental workflows for MMSA analysis.

Detailed Experimental Protocols

Reproducible and reliable results are contingent upon detailed and well-defined methodologies. Below are representative experimental protocols for MMSA analysis using both GC-MS and LC-MS/MS, adapted from methods for similar analytes.

GC-MS Protocol (with Derivatization)

This protocol is based on established methods for organic acids, which require derivatization to increase volatility.[2][9] For MMSA, a two-step derivatization involving methoximation followed by silylation is recommended to stabilize the aldehyde group and derivatize the carboxyl group.[13]

  • Sample Preparation & Extraction:

    • To 100 µL of the sample (e.g., plasma, urine), add a deuterated internal standard for MMSA.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the aldehyde group.[13]

    • Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate.[2][9] This step will derivatize the carboxylic acid group.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Selected Ion Monitoring (SIM) for specific ions of the derivatized MMSA and internal standard to ensure high sensitivity and selectivity.[2]

LC-MS/MS Protocol

This protocol is based on methods developed for the analysis of MMA and other small organic acids, which often involve a simple protein precipitation step.[8]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., serum, plasma), add a deuterated internal standard for MMSA.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.[8]

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for injection. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with a high aqueous phase to retain the polar MMSA.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.[8]

    • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of MMSA and its internal standard to ensure high selectivity and sensitivity.[8]

Logical Comparison of Techniques

The selection of an analytical method is a multi-faceted decision that involves considering the analyte's properties, the sample matrix, and the desired performance characteristics.

Logical_Comparison cluster_gcms GC-MS Considerations cluster_lcms LC-MS/MS Considerations Analyte MMSA Properties (Non-volatile, Reactive Aldehyde) GCMS_Req Requires Volatility Analyte->GCMS_Req LCMS_Req Requires Solubility in Mobile Phase Analyte->LCMS_Req Deriv Derivatization is Mandatory GCMS_Req->Deriv GCMS_Pros Pros: - High Resolution - Robust Libraries - Less Matrix Effect Deriv->GCMS_Pros GCMS_Cons Cons: - Laborious Sample Prep - Longer Runtimes - Potential for Analyte Loss Deriv->GCMS_Cons NoDeriv Derivatization is Optional LCMS_Req->NoDeriv LCMS_Pros Pros: - High Throughput - High Sensitivity - Simple Sample Prep NoDeriv->LCMS_Pros LCMS_Cons Cons: - Potential for Matrix Effects - Ion Suppression/Enhancement - Isomer Separation can be challenging NoDeriv->LCMS_Cons

Figure 2. Decision-making factors for MMSA analysis method selection.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of the quantitative analysis of methylmalonate semialdehyde.

  • GC-MS , while requiring a more laborious and time-consuming derivatization step, remains a highly reliable and robust method, particularly beneficial in matrices where co-eluting interferences are a concern.[3] Its high separation efficiency and the availability of extensive mass spectral libraries are significant advantages.[3]

  • LC-MS/MS offers superior throughput and sensitivity, with significantly simpler sample preparation.[7][8] This makes it the preferred method for large-scale clinical studies and high-throughput screening. However, careful method development is required to mitigate potential matrix effects and ensure accurate quantification.

Ultimately, the choice between GC-MS and LC-MS/MS for MMSA analysis should be guided by the specific requirements of the study, including sample throughput needs, required sensitivity, available instrumentation, and the complexity of the sample matrix. For many modern applications, the advantages in speed and sensitivity position LC-MS/MS as the more favorable technique.[7]

References

Comparative Guide to Analytical Methods for 3-Oxo-2-Methylpropanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-oxo-2-methylpropanoate, also known as methylmalonate semialdehyde (MMSA), is critical for metabolic studies, particularly in the context of valine catabolism.[1] The choice of analytical method is paramount for obtaining reliable data. This guide provides a comparative overview of common analytical techniques for the quantification of 3-oxo-2-methylpropanoate, supported by experimental data and detailed protocols for key methodologies.

Comparison of Analytical Methods

The quantification of 3-oxo-2-methylpropanoate, a reactive aldehyde, presents unique analytical challenges. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the compound's polarity and potential instability, derivatization is often a necessary step, especially for GC-MS, to improve chromatographic behavior and detection sensitivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and widely used method for the analysis of volatile and semi-volatile compounds.[3][4] For a polar analyte like 3-oxo-2-methylpropanoate, derivatization is essential to convert it into a more volatile and thermally stable compound.[5] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[6] GC-MS offers excellent chromatographic separation and is highly valued for its ability to separate complex mixtures.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[7][8] LC-MS/MS can often analyze polar compounds directly without derivatization, simplifying sample preparation.[9] The technique separates compounds using liquid chromatography before detection by a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity.[10]

  • Enzymatic Assays: These methods measure the activity of an enzyme for which 3-oxo-2-methylpropanoate is a substrate, such as methylmalonate-semialdehyde dehydrogenase (MMSDH).[11] While highly specific, these assays are typically used to measure enzyme kinetics rather than for direct quantification of the analyte in complex samples. They can be adapted for substrate quantification but may be less robust for high-throughput screening compared to chromatographic methods.

Data Presentation: Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for GC-MS and LC-MS/MS methods based on the analysis of structurally similar small organic acids and aldehydes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reference
Linearity (R²) > 0.999> 0.99[12]
Limit of Detection (LOD) 0.1 - 1.0 µg/kg15 nmol/L[7][12]
Limit of Quantification (LOQ) 0.5 - 3.6 µg/kg33 nmol/L[7][12]
Precision (%RSD) 1.0 - 9.3%0.7 - 7.5%[7][12]
Accuracy (% Recovery) 97 - 105%87.3% (Bias: -12.7%)[7][12]

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful validation and implementation of any analytical method.

Protocol 1: GC-MS with Silylation Derivatization

This protocol is a generalized method for the analysis of small organic acids and aldehydes, adaptable for 3-oxo-2-methylpropanoate.

  • Sample Preparation (Extraction):

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • For solid samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Add a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[6]

  • GC-MS Conditions:

    • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase at 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Scan mode (e.g., m/z 40-500) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis using specific fragment ions of the derivatized analyte.

Protocol 2: LC-MS/MS

This protocol provides a general framework for the direct analysis of small polar molecules in biological fluids.

  • Sample Preparation (Extraction):

    • Perform a protein precipitation by adding three volumes of cold methanol or acetonitrile containing an internal standard to one volume of the sample (e.g., serum or plasma).[7]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 11,500 RPM) for five minutes.[7]

    • Filter the supernatant through a 0.2 µm filter into an autosampler vial.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 1.8 µm particle size) is commonly used.[7]

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Gradient: An isocratic elution with 20% Mobile Phase A and 80% Mobile Phase B can be a starting point, but a gradient elution may be necessary to resolve isomers and matrix components.[7]

    • Column Temperature: 45°C.[7]

    • Injection Volume: 5 µL.[7]

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for 3-oxo-2-methylpropanoate and the internal standard must be determined through infusion and optimization experiments.

Visualization of Experimental Workflow

A clear understanding of the analytical workflow is crucial for planning and execution. The following diagram illustrates a typical workflow for the quantification of 3-oxo-2-methylpropanoate using a chromatography-mass spectrometry-based method.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (Protein Precipitation / LLE / SPE) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Derivatization Derivatization (e.g., Silylation for GC-MS) (Optional for LC-MS) Extraction->Derivatization Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS Detection) Chromatography->MassSpec Integration Peak Integration & Identification MassSpec->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Data Validation & Reporting Quantification->Validation

References

A Researcher's Guide to Derivatization Reagents for 2-Methyl-3-oxopropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Methyl-3-oxopropanoic acid, a key challenge lies in its effective detection due to its polarity and potential instability. Derivatization, a process of chemical modification, is a critical step to enhance the analyte's properties for robust and sensitive quantification by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of common derivatization reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.

Quantitative Performance Comparison

The choice of derivatization reagent significantly impacts the sensitivity, and reliability of this compound analysis. The following table summarizes the performance of key derivatization strategies. Data is extrapolated from studies on similar keto-containing compounds due to the limited availability of direct head-to-head comparisons for this compound.

Derivatization ReagentAnalytical TechniqueTarget Functional GroupTypical Signal EnhancementLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Girard's Reagent T (GT) LC-MS/MSKetone>100-fold[1]fmol range reported for other carbonyls[2]Introduces a permanent positive charge, significantly improving ESI+ ionization.[1][2]Can form E/Z isomers which may complicate chromatography.[3]
Girard's Reagent P (GP) LC-MS/MSKetone>100-fold[1]Picogram level detection for ketosteroids.[1]Similar to GT, enhances ESI+ signal; derivatives can be purified by solid-phase extraction.[1]Reaction conditions may require optimization for different keto acids.
O-benzylhydroxylamine (OBX) LC-MS/MSKetoneSignificant enhancementNot specifiedReacts with keto groups to improve chromatographic properties and ionization efficiency.[4]Potential for matrix effects in complex samples.
Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) GC-MS (ECD, NCI)KetoneHigh (especially for ECD/NCI)6-100 pptV for various carbonyls[5]Forms stable derivatives with excellent chromatographic properties and high sensitivity for electron capture or negative chemical ionization detection.[6][7]Can form two isomers (syn and anti), potentially complicating chromatography.[8]
Two-Step: Methoxyamination + Silylation (e.g., MSTFA) GC-MSKetone & Carboxylic AcidHighNot specifiedProtects the ketone group from enolization and derivatizes the carboxylic acid for increased volatility and thermal stability.[1][9][10]Two-step process is more time-consuming; silylating agents are moisture-sensitive.[11]

Experimental Workflows and Logical Relationships

A general workflow for the derivatization of this compound for analysis is depicted below. This process involves sample preparation, the derivatization reaction itself, and subsequent analysis by either GC-MS or LC-MS.

General Derivatization Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of this compound Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Reaction Solvent Drying->Reconstitution AddReagent Add Derivatization Reagent Reconstitution->AddReagent Reaction Incubate (Heat may be required) AddReagent->Reaction Quench Quench Reaction (optional) Reaction->Quench Drying_post Evaporation to Dryness Quench->Drying_post Reconstitution_final Reconstitute in Injection Solvent Drying_post->Reconstitution_final GCMS GC-MS Analysis Reconstitution_final->GCMS LCMS LC-MS Analysis Reconstitution_final->LCMS

Caption: General workflow for derivatization of this compound.

The chemical reactions of this compound with the different derivatization reagents are illustrated in the diagram below. Each reagent targets the carbonyl (keto) group, and in the case of silylation, the carboxylic acid group is also derivatized.

Derivatization Reactions of this compound cluster_reagents Derivatization Reagents cluster_products Derivatives Analyte This compound GirardT Girard's Reagent T Analyte->GirardT + Acetic Acid PFBHA PFBHA Analyte->PFBHA + Heat MeOX Methoxyamine (MeOX) Analyte->MeOX + Pyridine (B92270) GT_Product Positively Charged Hydrazone GirardT->GT_Product PFBHA_Product PFB-Oxime PFBHA->PFBHA_Product MeOX_Product Methoxime MeOX->MeOX_Product MSTFA MSTFA TMS_Product TMS-ester & Methoxime MSTFA->TMS_Product MeOX_Product->MSTFA + Heat

Caption: Derivatization reactions of this compound.

Experimental Protocols

Detailed methodologies for the key derivatization procedures are provided below. These protocols are based on established methods for similar analytes and should be optimized for your specific application.

Protocol 1: Derivatization with Girard's Reagent T for LC-MS Analysis

This protocol is adapted from methods used for the derivatization of carbonyl-containing compounds.[2][3]

Materials:

  • This compound standard or dried sample extract

  • Girard's Reagent T (GT)

  • Methanol

  • Glacial Acetic Acid

  • Water, LC-MS grade

  • Vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is free of interfering substances. If starting from a biological matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile (B52724) followed by solid-phase extraction) and evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the dried sample or standard in 100 µL of a 10:90 (v/v) acetic acid:methanol solution.

  • Derivatization Reaction: Add 20 µL of a 1 mg/mL Girard's Reagent T solution in water. Vortex briefly.

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with an appropriate volume of the initial mobile phase for LC-MS analysis.

  • Analysis: Inject an aliquot of the diluted sample into the LC-MS system. The positively charged derivative is well-suited for positive mode electrospray ionization (ESI+).

Protocol 2: Derivatization with Pentafluorobenzyl Hydroxylamine (PFBHA) for GC-MS Analysis

This protocol is based on methods for the derivatization of carbonyl compounds for GC-MS analysis.[6][8]

Materials:

  • This compound standard or dried sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine, anhydrous

  • Ethyl acetate (B1210297), GC grade

  • Vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can interfere with the reaction.

  • Derivatization Reaction: Add 50 µL of a 20 mg/mL PFBHA solution in anhydrous pyridine to the dried sample.

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 200 µL of ethyl acetate and 200 µL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Sample Transfer: Carefully transfer the upper organic layer (ethyl acetate) containing the PFBHA-oxime derivative to a new vial.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system. This derivative is highly sensitive to electron capture detection (ECD) and can also be analyzed by mass spectrometry in negative chemical ionization (NCI) mode.

Protocol 3: Two-Step Methoxyamination and Silylation for GC-MS Analysis

This is a robust method for the comprehensive analysis of metabolites, including keto acids.[9][10][11]

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MeOX)

  • Pyridine, anhydrous

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Vials with PTFE-lined caps

Procedure:

  • Sample Preparation: The sample must be completely anhydrous.

  • Step 1: Methoxyamination:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 90 minutes with agitation. This step protects the keto group and prevents the formation of multiple tautomers.[10]

  • Step 2: Silylation:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 37°C for 30 minutes with agitation. This reaction derivatizes the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Conclusion

The selection of an appropriate derivatization reagent for this compound is contingent on the analytical instrumentation available and the specific requirements of the study. For high-sensitivity LC-MS analysis, Girard's reagents offer excellent ionization enhancement. For GC-MS applications, PFBHA provides high sensitivity, particularly with ECD or NCI detectors, while the two-step methoxyamination and silylation method offers a comprehensive and robust approach for analyzing the keto acid alongside other metabolites. Researchers are encouraged to optimize the chosen protocol for their specific sample matrix and instrumentation to achieve the best analytical performance.

References

Distinguishing Isomers in Mass Spectrometry: A Comparative Guide to 2-Methyl-3-oxopropanoic Acid and Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolomics and drug development, the accurate identification of small molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in their atomic arrangement, present a significant analytical challenge. This guide provides a detailed comparison of two such isomers, 2-methyl-3-oxopropanoic acid and succinic acid, and outlines a mass spectrometry-based approach to distinguish them. While both compounds have a nominal mass of 118 g/mol as their neutral counterparts, their distinct fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) allow for their unambiguous identification.

Differentiating Fragmentation Pathways

The key to distinguishing between this compound and succinic acid lies in the analysis of their product ion spectra generated by MS/MS analysis of their deprotonated molecules.

Succinic Acid:

Succinic acid readily loses a proton in negative ion electrospray ionization (ESI) to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 117. Upon CID, this ion undergoes two primary fragmentation pathways:

  • Loss of water (H₂O): A neutral loss of 18 Da results in a product ion at m/z 99.

  • Loss of carbon dioxide (CO₂): A more favorable fragmentation involves the loss of 44 Da, producing a prominent product ion at m/z 73.[1] This transition (117 → 73) is often used for targeted quantification in multiple reaction monitoring (MRM) assays.[1]

This compound:

As an isomer of succinic acid, this compound also forms a deprotonated precursor ion [M-H]⁻ at m/z 117. However, its β-keto acid structure is expected to lead to a different fragmentation cascade under CID. Based on the known fragmentation patterns of β-keto acids, the following pathways are predicted:

  • Decarboxylation (loss of CO₂): Similar to succinic acid, a loss of carbon dioxide (44 Da) is a likely fragmentation, which would produce a product ion at m/z 73.

  • Loss of the aldehyde group (CHO): A characteristic fragmentation for this molecule would be the neutral loss of the aldehyde group (29 Da), resulting in a unique product ion at m/z 88.

  • Loss of a methyl group (CH₃): Cleavage of the methyl group would result in a neutral loss of 15 Da and a product ion at m/z 102.

The presence of a unique and abundant fragment at m/z 88 for this compound would be a key diagnostic feature to differentiate it from succinic acid, which does not produce a fragment at this m/z.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of the two isomers in negative ion ESI-MS/MS.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Proposed Neutral Loss 1Product Ion 2 (m/z)Proposed Neutral Loss 2Unique Diagnostic Ion (m/z)
Succinic Acid 11799H₂O (18 Da)73CO₂ (44 Da)-
This compound 11788CHO (29 Da)73CO₂ (44 Da)88

Experimental Protocol

This protocol outlines a general method for distinguishing between the two isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare standard solutions of succinic acid and, if available, this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 µg/mL.

  • For biological samples, perform a protein precipitation step using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation. Dilute the supernatant as needed.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating these polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from low to high organic content will be necessary to retain and elute these analytes. A typical gradient might start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Full scan MS to identify the precursor ion at m/z 117, followed by product ion scans (MS/MS) of m/z 117.

  • Collision Gas: Argon.

  • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve optimal fragmentation for both compounds. A collision energy ramp can also be utilized.

  • Data Analysis: Analyze the resulting product ion spectra for the characteristic fragments of each isomer as detailed in the quantitative data summary table.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the distinct fragmentation pathways of succinic acid and the predicted pathways for this compound.

Succinic_Acid_Fragmentation Succinic Acid [M-H]⁻ Succinic Acid [M-H]⁻ m/z 117 Fragment 1 [M-H-H₂O]⁻ m/z 99 Succinic Acid [M-H]⁻->Fragment 1 - H₂O Fragment 2 [M-H-CO₂]⁻ m/z 73 Succinic Acid [M-H]⁻->Fragment 2 - CO₂

Caption: Fragmentation pathway of succinic acid.

2-Methyl-3-oxopropanoic_Acid_Fragmentation Precursor This compound [M-H]⁻ m/z 117 Fragment_CHO [M-H-CHO]⁻ m/z 88 Precursor->Fragment_CHO - CHO Fragment_CO2 [M-H-CO₂]⁻ m/z 73 Precursor->Fragment_CO2 - CO₂

Caption: Predicted fragmentation of this compound.

Conclusion

The structural differences between this compound and succinic acid, though subtle, lead to distinct and predictable fragmentation patterns in tandem mass spectrometry. By carefully analyzing the product ion spectra, particularly in the negative ion mode, researchers can confidently distinguish between these two isomers. The presence of a unique product ion at m/z 88 for this compound serves as a definitive marker for its identification. This guide provides the necessary data and a foundational experimental protocol to enable accurate and reliable differentiation of these compounds in complex biological and chemical matrices.

References

Comparative Analysis of 2-Methyl-3-oxopropanoic Acid Across Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the comparative analysis of 2-Methyl-3-oxopropanoic acid levels in various biological matrices has been published to serve as a vital resource for researchers, scientists, and drug development professionals. This guide provides a thorough examination of the quantitative data, experimental protocols, and metabolic pathways associated with this key intermediate of valine metabolism.

This compound, also known as methylmalonate semialdehyde, is a critical metabolite in the catabolism of the branched-chain amino acid valine. Altered levels of this compound can be indicative of certain inborn errors of metabolism, such as propionic acidemia and 3-hydroxyisobutyrate (B1249102) dehydrogenase deficiency. Understanding its distribution and concentration in different biological fluids and tissues is paramount for diagnostic and therapeutic advancements.

Quantitative Data Summary

While direct comparative studies quantifying this compound across multiple biological matrices from the same cohort are limited, this guide compiles available reference data for organic acids in healthy individuals to provide a representative overview. The following table summarizes typical concentration ranges found in urine, plasma, and cerebrospinal fluid (CSF). It is important to note that these values can vary based on analytical methodology, and individual laboratory reference ranges should be established.

Biological MatrixAnalyteTypical Concentration Range (in healthy individuals)Notes
Urine Organic Acids (general)Highly variable, typically in the range of mmol/mol creatinine. Specific values for this compound are not consistently reported in healthy individuals but are elevated in certain metabolic disorders.Urine is the most common matrix for organic acid analysis due to higher concentrations and simpler sample preparation.
Plasma/Serum Organic Acids (general)Generally in the low µmol/L range.Plasma levels reflect the real-time systemic concentration of metabolites.
Cerebrospinal Fluid (CSF) Organic Acids (general)Typically lower than in plasma, often in the nmol/L to low µmol/L range.CSF analysis provides insights into metabolic processes within the central nervous system.
Tissue Homogenates Not availableData on the concentration of this compound in specific tissues is not readily available in the literature.-

Metabolic Context: The Valine Catabolism Pathway

This compound is a key intermediate in the mitochondrial catabolism of valine. The pathway involves a series of enzymatic reactions that ultimately convert valine into succinyl-CoA, which can then enter the citric acid cycle for energy production.

Valine_Catabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Beta_Hydroxyisobutyryl_CoA Beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->Beta_Hydroxyisobutyryl_CoA ECHS1 Beta_Hydroxyisobutyrate Beta_Hydroxyisobutyrate Beta_Hydroxyisobutyryl_CoA->Beta_Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde This compound (Methylmalonate Semialdehyde) Beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBADH Propionyl_CoA Propionyl_CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA MUT TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Fig. 1: Simplified diagram of the valine catabolism pathway.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. Below are detailed, adaptable protocols for the analysis of short-chain keto acids like this compound in biological matrices.

Sample Preparation Workflow

The initial processing of biological samples is critical for accurate analysis and varies depending on the matrix.

Sample_Preparation cluster_plasma Plasma / Serum / CSF cluster_urine Urine cluster_tissue Tissue Plasma_Sample Plasma/Serum/CSF Sample Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant1->Extraction Urine_Sample Urine Sample Centrifugation2 Centrifugation (to remove particulates) Urine_Sample->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Extraction Tissue_Sample Tissue Sample Homogenization Homogenization (in appropriate buffer) Tissue_Sample->Homogenization Protein_Precipitation2 Protein Precipitation Homogenization->Protein_Precipitation2 Centrifugation3 Centrifugation Protein_Precipitation2->Centrifugation3 Supernatant3 Collect Supernatant Centrifugation3->Supernatant3 Supernatant3->Extraction Derivatization Derivatization (e.g., silylation for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Fig. 2: General workflow for biological sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For organic acids like this compound, a derivatization step is necessary to increase their volatility.

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to a known volume of the prepared sample supernatant.

  • Extraction: The sample is acidified (e.g., with HCl) and the organic acids are extracted into an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.

  • Drying: The pooled organic extracts are dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to convert the non-volatile organic acids into volatile derivatives. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

    • Carrier Gas: Helium is used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is applied to separate the different components of the sample.

    • Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation and without the need for derivatization.

  • Internal Standard Addition: An appropriate internal standard is added to the prepared sample supernatant.

  • Dilution: The sample may be diluted with the initial mobile phase to reduce matrix effects.

  • LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system.

    • Column: A reversed-phase C18 column is typically used for the separation of organic acids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is commonly employed.

    • Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation, providing a high degree of selectivity and sensitivity.

This guide serves as a foundational resource for the comparative analysis of this compound. The provided data, pathways, and protocols are intended to aid researchers in designing and executing their studies in the fields of metabolomics, clinical diagnostics, and drug development.

2-Methyl-3-oxopropanoic acid versus other biomarkers for propionic acidemia.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Biomarkers for Propionic Acidemia: Spotlight on 2-Methyl-3-oxopropanoic Acid and its Congeners

A Comparative Guide for Researchers and Drug Development Professionals

Propionic acidemia (PA) is an autosomal recessive metabolic disorder stemming from the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzymatic defect leads to the accumulation of propionyl-CoA and other toxic metabolites, necessitating reliable biomarkers for accurate diagnosis, monitoring, and the development of effective therapeutic interventions. While propionylcarnitine (B99956) (C3) is a primary screening marker, other organic acids, including 2-methylcitric acid and potentially this compound, play crucial roles in the biochemical landscape of PA.[3] This guide provides an objective comparison of these biomarkers, supported by available data and detailed experimental methodologies.

It is important to note a point of clarification regarding nomenclature. While the query specified "this compound," the scientific literature more prominently features "2-methylcitric acid" as a key diagnostic and monitoring biomarker for propionic acidemia.[3][4] Additionally, "2-methyl-3-oxovaleric acid" has been identified as a characteristic urinary metabolite in PA.[5][6] This guide will address these related compounds to provide a comprehensive overview.

Quantitative Biomarker Comparison

The following table summarizes the performance of key biomarkers for propionic acidemia based on available literature. Direct quantitative comparisons for this compound are not widely reported; therefore, data for the closely related and diagnostically significant 2-methylcitric acid and 2-methyl-3-oxovaleric acid are presented.

BiomarkerSample TypePatient PopulationConcentration Range (Patients)Concentration Range (Healthy Controls)Key AdvantagesKey Limitations
Propionylcarnitine (C3) Dried Blood Spot, PlasmaNewborns, PA PatientsSignificantly elevatedLow levelsPrimary marker for newborn screening; sensitive.[3]Can be elevated in other conditions (e.g., methylmalonic acidemia); influenced by carnitine supplementation.[7]
2-Methylcitric Acid Urine, PlasmaPA PatientsSignificantly elevatedUndetectable or very low levelsHighly specific for disorders of propionate (B1217596) metabolism; correlates with disease severity.[3][4]May not be as sensitive as C3 for initial screening.
2-Methyl-3-oxovaleric Acid UrinePA PatientsDemonstrably present in considerable amounts[5]Not typically detectedConsidered of diagnostic value, particularly in the analysis of urinary organic acids as methyl esters.[5]Less characterized than 2-methylcitric acid; quantitative data is limited.
3-Hydroxypropionic Acid Urine, PlasmaPA PatientsElevatedLow levelsA key diagnostic marker found in urine organic acid analysis.[3]Not suitable for use as a singular biomarker to measure clinical status.
Glycine Plasma, UrinePA PatientsElevatedNormal rangeHistorically used as a marker (ketotic hyperglycinemia); reflects metabolic derangement.[3]Non-specific; can be elevated in various other conditions.

Biochemical Pathways and Biomarker Origins

In propionic acidemia, the deficiency of propionyl-CoA carboxylase (PCC) disrupts the normal metabolic pathway that converts propionyl-CoA to methylmalonyl-CoA.[2] This blockage leads to the accumulation of propionyl-CoA, which is then shunted into alternative metabolic routes, resulting in the production of various biomarkers.

Propionic Acidemia Metabolic Pathway Metabolic Pathway in Propionic Acidemia sub Isoleucine, Valine, Threonine, Methionine, Odd-chain Fatty Acids pc Propionyl-CoA sub->pc c3 Propionylcarnitine (C3) pc->c3 Conjugation mc 2-Methylcitric Acid pc->mc Condensation mova 2-Methyl-3-oxovaleric Acid pc->mova Condensation of two Propionyl-CoA hpa 3-Hydroxypropionic Acid pc->hpa Alternative Oxidation pcc Propionyl-CoA Carboxylase (Deficient in PA) pc->pcc Normal Pathway mmc D-Methylmalonyl-CoA sc Succinyl-CoA mmc->sc tca TCA Cycle sc->tca pcc->mmc pcc->mmc   X carnitine Carnitine carnitine->c3 oxaloacetate Oxaloacetate oxaloacetate->mc

Caption: Metabolic consequences of propionyl-CoA carboxylase deficiency in propionic acidemia.

Experimental Protocols

Accurate quantification of these biomarkers is essential for clinical diagnosis and research. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) for organic acids and tandem mass spectrometry (MS/MS) for acylcarnitines.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general framework for the analysis of organic acids, including 2-methylcitric acid and 2-methyl-3-oxovaleric acid, in urine.

1. Sample Preparation and Extraction:

  • Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C until analysis.[8]

  • Thaw the urine sample and centrifuge to remove any particulate matter.

  • Acidify a known volume of urine (often normalized to creatinine (B1669602) concentration) with hydrochloric acid.[8]

  • Add an internal standard (e.g., a stable isotope-labeled organic acid) to each sample.

  • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.[9]

  • Evaporate the organic extract to dryness under a stream of nitrogen.[8]

2. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility of the organic acids. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[8][10]

  • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.[10]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[10]

  • Use a temperature program to separate the different organic acids based on their boiling points and interactions with the column.

  • The eluting compounds are introduced into a mass spectrometer, which ionizes and fragments them.

  • Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification by comparison to spectral libraries. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.[11]

Protocol 2: Acylcarnitine Profiling in Dried Blood Spots by Tandem MS

This protocol outlines the analysis of acylcarnitines, including propionylcarnitine (C3), from dried blood spots.

1. Sample Preparation:

  • Punch a small disc (e.g., 3 mm) from a dried blood spot sample.

  • Place the disc into a well of a microtiter plate.

  • Add a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines.[12]

  • Agitate the plate to ensure efficient extraction of the acylcarnitines from the blood spot.

2. Derivatization (Butylation):

  • Evaporate the methanol (B129727) extract to dryness.

  • Add a butanolic-HCl solution to the dried residue and incubate to form butyl esters of the acylcarnitines. This derivatization improves ionization efficiency.[13]

  • Evaporate the butanolic-HCl and reconstitute the sample in a mobile phase suitable for MS/MS analysis.

3. Tandem MS Analysis:

  • Introduce the sample into the mass spectrometer via flow injection or liquid chromatography.

  • Use electrospray ionization (ESI) in the positive ion mode.

  • Perform a precursor ion scan for m/z 85, which is a characteristic fragment ion of carnitine and its esters. This allows for the specific detection of all acylcarnitines in the sample.[13]

  • Quantify individual acylcarnitines by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Experimental Workflow Comparison

The diagnostic workflow for propionic acidemia typically involves a two-tiered approach, starting with newborn screening and followed by confirmatory testing.

Diagnostic Workflow Diagnostic Workflow for Propionic Acidemia start Newborn Screening (Dried Blood Spot) tier1 Tier 1: Acylcarnitine Analysis (Tandem MS) start->tier1 c3_result Elevated Propionylcarnitine (C3)? tier1->c3_result tier2 Tier 2: Confirmatory Testing c3_result->tier2 Yes no_pa Not Propionic Acidemia c3_result->no_pa No urine_oa Urine Organic Acid Analysis (GC-MS) tier2->urine_oa plasma_ac Plasma Acylcarnitine Profile tier2->plasma_ac genetic Genetic Testing (PCCA, PCCB genes) tier2->genetic diagnosis Diagnosis of Propionic Acidemia urine_oa->diagnosis Elevated 2-methylcitric acid, 3-hydroxypropionic acid plasma_ac->diagnosis Confirms elevated C3 genetic->diagnosis Pathogenic variants identified

Caption: A typical tiered diagnostic workflow for propionic acidemia.

Conclusion

The diagnosis and management of propionic acidemia rely on a panel of biomarkers rather than a single analyte. Propionylcarnitine (C3) serves as an excellent initial screening marker due to its sensitivity, while 2-methylcitric acid is a highly specific confirmatory and monitoring biomarker that reflects the underlying metabolic dysfunction. While this compound itself is not a widely reported biomarker, related compounds like 2-methyl-3-oxovaleric acid are of diagnostic interest and warrant further investigation to fully elucidate their clinical utility. For drug development and clinical trials, a comprehensive understanding of the relative performance and biochemical origins of these biomarkers is crucial for assessing therapeutic efficacy and monitoring patient response. Continued research into novel biomarkers and the refinement of analytical methodologies will further enhance the management of this complex inborn error of metabolism.[14][15]

References

A Proposed Framework for Inter-laboratory Comparison of 2-Methyl-3-oxopropanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a formal inter-laboratory comparison study for the measurement of 2-methyl-3-oxopropanoic acid has not been published in peer-reviewed literature. This guide, therefore, presents a proposed framework and surrogate data based on established analytical methodologies for similar keto acids. The objective is to provide researchers, scientists, and drug development professionals with a robust starting point for establishing such a comparison to ensure data accuracy, reproducibility, and comparability across different laboratories.

Introduction

This compound, also known as methylmalonate semialdehyde, is a metabolite involved in the degradation pathways of valine and pyrimidines.[1][2][3] Accurate quantification of this compound in biological matrices is essential for studying various metabolic disorders and for the development of targeted therapeutic interventions. An inter-laboratory comparison is crucial for validating the reliability of analytical methods used across different research sites. This guide outlines a proposed study design, detailed experimental protocols for common analytical techniques, and a framework for data presentation and interpretation.

Proposed Inter-laboratory Study Design

The primary objective of this proposed study is to assess the precision, accuracy, and comparability of analytical results for this compound quantification among participating laboratories.

Study Coordinator: A central laboratory would be responsible for the preparation, validation, and distribution of standardized test materials. This coordinator would also collect and statistically analyze the data submitted by participating laboratories and generate a final report.

Participating Laboratories: A minimum of five laboratories with experience in quantitative metabolite analysis would be recruited to ensure statistical significance.

Test Materials:

  • Human Plasma Pools: Three separate pools of human plasma (low, medium, and high concentrations) would be spiked with a certified reference material of this compound.

  • Aqueous Calibration Standards: A set of calibration standards of this compound in a buffered aqueous solution would be provided to each laboratory to minimize variability from standard preparation.

Study Protocol:

  • Participating laboratories will receive the blinded test materials and a detailed protocol for sample handling, storage, and data reporting.

  • Each laboratory will analyze the samples using their in-house, validated method (preferably GC-MS or LC-MS/MS).

  • Quantitative results, along with relevant quality control data (e.g., peak areas, internal standard response), will be submitted to the study coordinator.

  • The coordinator will perform a statistical analysis to determine inter- and intra-laboratory variability, calculate Z-scores for performance assessment, and compare the performance of different analytical methods.

Data Presentation: A Comparative Analysis of Analytical Methodologies

The following table summarizes the anticipated performance characteristics for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. These are generalized values based on the analysis of similar keto acids, and actual performance may vary.

ParameterGC-MS MethodLC-MS/MS Method
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Derivatization Required (e.g., silylation or methoximation followed by silylation)May not be required, but can improve sensitivity
Linear Range (example) 0.1 - 50 µM0.05 - 25 µM
Limit of Quantification (LOQ) ~0.1 µM~0.05 µM
Accuracy (% Bias) < 15%< 15%
Precision (%RSD) < 15%< 15%
Sample Preparation More complex, requires derivatization and extractionSimpler, often direct injection after protein precipitation
Throughput Lower due to longer run times and derivatizationHigher due to faster chromatography

Experimental Protocols

The following are detailed methodologies for the quantification of this compound in human plasma, adaptable by participating laboratories.

4.1. Sample Preparation: Protein Precipitation (Applicable to both GC-MS and LC-MS/MS)

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing (derivatization for GC-MS or direct injection/derivatization for LC-MS/MS).

4.2. GC-MS Protocol

Due to the low volatility of this compound, a two-step derivatization process is typically required.

  • Drying: Evaporate the supernatant from the protein precipitation step to dryness under a stream of nitrogen.

  • Derivatization: Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes. This step stabilizes the keto group.

  • Derivatization: Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes. This step increases the volatility of the molecule.

  • GC-MS Parameters (Illustrative):

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

4.3. LC-MS/MS Protocol

  • Sample Preparation: The supernatant from the protein precipitation step can often be directly injected after dilution with the initial mobile phase.

  • LC-MS/MS Parameters (Illustrative):

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation & Reporting Coordinator Study Coordinator PrepSamples Prepare & Validate Test Materials (Plasma Pools & Standards) Coordinator->PrepSamples Distribute Distribute Blinded Samples to Labs PrepSamples->Distribute Lab1 Participating Lab 1 LabN Participating Lab N Analysis1 Analyze Samples (In-house Method) Lab1->Analysis1 AnalysisN Analyze Samples (In-house Method) LabN->AnalysisN Report1 Submit Results Analysis1->Report1 ReportN Submit Results AnalysisN->ReportN Collect Collect & Compile All Data Stats Statistical Analysis (Variability, Z-scores) Collect->Stats FinalReport Generate Final Comparison Report Stats->FinalReport

Caption: Proposed workflow for an inter-laboratory comparison study.

G Valine Valine aKIV alpha-Ketoisovalerate Valine->aKIV BCAT aKG alpha-Ketoglutarate Glu Glutamate aKG->Glu IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH CoASH_NAD CoA, NAD+ CO2_NADH CO2, NADH CoASH_NAD->CO2_NADH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBD FAD FAD FADH2 FADH2 FAD->FADH2 bHydroxyisobutyrylCoA beta-Hydroxyisobutyryl-CoA MethacrylylCoA->bHydroxyisobutyrylCoA ECHS1 H2O H2O bHydroxyisobutyrate beta-Hydroxyisobutyrate bHydroxyisobutyrylCoA->bHydroxyisobutyrate HIBCH CoA CoA Target This compound (Methylmalonate Semialdehyde) bHydroxyisobutyrate->Target HIBADH NAD NAD+ NADH NADH NAD->NADH PropionylCoA Propionyl-CoA Target->PropionylCoA ALDH6A1

Caption: Simplified valine degradation pathway leading to this compound.

References

A Comparative Guide to the Quantification of Methylmalonate Semialdehyde: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of methylmalonate semialdehyde (MMSA) is crucial for researchers and clinicians studying metabolic pathways and related disorders. MMSA is a key intermediate in the catabolism of valine and thymine (B56734).[1][2][3][4] However, its inherent instability presents significant analytical challenges.[3] This guide provides a comparative overview of available methods for the direct and indirect assessment of MMSA, with a focus on their underlying principles, experimental protocols, and potential performance.

Metabolic Pathway of Methylmalonate Semialdehyde

MMSA is formed from two primary metabolic routes. The breakdown of the amino acid valine produces (S)-methylmalonic semialdehyde, while the catabolism of the pyrimidine (B1678525) base thymine yields (R)-methylmalonic semialdehyde.[3][4] Both enantiomers are substrates for the mitochondrial enzyme methylmalonate semialdehyde dehydrogenase (MMSDH), which catalyzes their oxidative decarboxylation to propionyl-CoA.[1][3][4] This reaction is a critical step in integrating these catabolic pathways into central carbon metabolism.

MMSA_Pathway Valine Valine S_MMSA (S)-Methylmalonate Semialdehyde Valine->S_MMSA multiple steps Thymine Thymine R_MMSA (R)-Methylmalonate Semialdehyde Thymine->R_MMSA multiple steps MMSDH MMSDH (ALDH6A1) S_MMSA->MMSDH R_MMSA->MMSDH PropionylCoA Propionyl-CoA MMSDH->PropionylCoA + NAD+ + CoA - NADH - CO2

Caption: Metabolic pathways leading to and from methylmalonate semialdehyde.

Comparison of Quantification Methods

Due to the instability of MMSA, direct quantification methods are not well-established in the literature. The primary approaches involve indirect measurement through enzyme activity assays or potential application of chromatographic techniques adapted from similar small molecules.

MethodPrincipleSample TypeThroughputPotential AdvantagesPotential Disadvantages
Enzymatic Assay Indirectly quantifies MMSA by measuring the activity of MMSDH. The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.[1]Cell lysates, purified enzyme preparationsModerateFunctional assessment of the metabolic pathway.Indirect; requires synthesis of MMSA substrate; susceptible to interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Requires derivatization to increase MMSA volatility and stability.[5][6]Biological fluids (urine, plasma), tissue extractsLow to ModerateHigh sensitivity and specificity.Requires derivatization; potential for thermal degradation of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by highly specific mass-based detection. May require derivatization to improve ionization and chromatographic retention.[7][8]Biological fluids (urine, plasma), tissue extractsHighHigh sensitivity, specificity, and throughput; suitable for unstable molecules.Potential for ion suppression from matrix components; may require derivatization.

Experimental Protocols

Synthesis of Methylmalonate Semialdehyde

As MMSA is unstable, it is typically prepared immediately before use from its more stable diethyl acetal (B89532) form.[1][3]

Materials:

  • Ethyl ester diethyl acetal of methylmalonate semialdehyde

  • Sulfuric acid (H₂SO₄)

  • Potassium hydroxide (B78521) (KOH)

  • Potassium bicarbonate (KH₂CO₃)

  • Whatman No. 1 filter paper

Procedure:

  • The ethyl ester diethyl acetal of MMSA is synthesized according to established organic chemistry protocols.

  • Hydrolysis of the precursor is carried out by heating at 50°C for 4 hours with H₂SO₄.[1]

  • The resulting MMSA solution is then carefully neutralized on ice with 6 N KOH.

  • The pH is adjusted to 6.4 with 1 M KH₂CO₃.

  • The solution is cold-filtered through Whatman No. 1 filter paper.

  • The final MMSA solution is stored in small aliquots at -70°C.[1]

Enzymatic Assay for MMSDH Activity

This method indirectly assesses MMSA by measuring the activity of the enzyme that consumes it.

Materials:

  • Sodium pyrophosphate buffer (30 mM, pH 8.0)

  • Dithiothreitol (DTT, 2 mM)

  • NAD+ (2 mM)

  • Coenzyme A (CoA, 0.5 mM)

  • Freshly prepared MMSA solution (0.5 mM)

  • Enzyme sample (e.g., mitochondrial extract, purified MMSDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing sodium pyrophosphate buffer, DTT, NAD+, and CoA.

  • Add the enzyme sample to a cuvette containing the reaction cocktail.

  • Initiate the reaction by adding the MMSA solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.[1]

  • Enzyme activity is calculated from the rate of NADH formation using the Beer-Lambert law.

Hypothetical GC-MS Protocol for MMSA Quantification

This protocol is adapted from general methods for analyzing small aldehydes and organic acids.[5][6]

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Two-Step Derivatization: 1. Methoximation 2. Silylation Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection

Caption: General workflow for GC-MS analysis of methylmalonate semialdehyde.

Procedure:

  • Extraction: Extract MMSA from the biological matrix using a suitable technique like liquid-liquid extraction with an organic solvent or solid-phase extraction.

  • Derivatization:

    • Methoximation: To protect the aldehyde group, react the dried extract with methoxyamine hydrochloride. This step is crucial to prevent enolization and degradation.[5]

    • Silylation: Derivatize the carboxyl group and any other active hydrogens using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase volatility.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms) for separation.

    • Employ a temperature gradient to elute the derivatized MMSA.

    • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions of the derivatized MMSA.

Hypothetical LC-MS/MS Protocol for MMSA Quantification

This protocol is based on established methods for quantifying methylmalonic acid (MMA), a structurally similar dicarboxylic acid.[7][8]

Procedure:

  • Sample Preparation:

    • Add an internal standard (e.g., stable isotope-labeled MMSA) to the sample.

    • Perform protein precipitation with a solvent like acetonitrile (B52724) or trichloroacetic acid.[8]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Derivatization (Optional but Recommended):

    • While direct analysis might be possible, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. A common approach for carboxylic acids is butylation or amidation.[8][9] For MMSA, this would also derivatize the carboxyl group.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid like formic acid to improve peak shape.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. This involves selecting a specific precursor ion for MMSA and monitoring a characteristic product ion.

Conclusion

The quantification of methylmalonate semialdehyde is analytically challenging due to its instability. While direct, validated methods with comprehensive performance data are scarce in the literature, researchers have viable options. Indirect quantification through MMSDH enzyme activity assays provides a functional assessment of the metabolic pathway. For direct quantification, adapting established GC-MS and LC-MS/MS protocols for similar small, polar molecules offers a promising approach. LC-MS/MS, in particular, is likely to provide the best combination of sensitivity, specificity, and throughput, making it the most suitable platform for researchers and drug development professionals investigating the role of MMSA in health and disease. Development and validation of such methods would be a valuable contribution to the field.

References

Evaluating the linearity and sensitivity of 2-Methyl-3-oxopropanoic acid assays.

Author: BenchChem Technical Support Team. Date: December 2025

A notable challenge in metabolomics and clinical chemistry is the direct quantification of reactive intermediates. 2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a key metabolite in the degradation pathway of valine and thymine. Due to its reactive aldehyde group, direct and robust quantification of this compound in biological matrices is not well-established in scientific literature. Researchers often resort to measuring related, more stable biomarkers such as methylmalonic acid (MMA) to assess the metabolic pathway.

This guide provides a comparative overview of available analytical methods relevant to the study of this compound. We will detail a common spectrophotometric enzymatic assay that uses this compound as a substrate to measure the activity of methylmalonate-semialdehyde dehydrogenase (MMSDH). While this method indicates the presence and metabolic potential of the analyte, it is not designed for its direct quantification in biological samples.

For the purpose of quantitative analysis of this metabolic pathway, we will focus on the well-established and validated methods for the downstream, stable metabolite, methylmalonic acid (MMA). This guide will compare the linearity and sensitivity of two common platforms for MMA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Spectrophotometric Assay for Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity

This enzymatic assay is an indirect method that evaluates the activity of the enzyme responsible for the metabolism of this compound. The rate of NAD+ reduction to NADH, measured by the change in absorbance at 340 nm, is proportional to the enzyme's activity when the substrate, this compound, is not limiting.

Experimental Protocol

The activity of MMSDH is determined by monitoring the increase in absorbance at 340 nm resulting from the formation of NADH.[1]

Reagents:

  • 30 mM Sodium pyrophosphate buffer, pH 8.0

  • 2 mM Dithiothreitol (DTT)

  • 2 mM NAD+

  • 0.5 mM Coenzyme A (CoA)

  • 0.5 mM this compound (methylmalonate semialdehyde)

  • Purified or semi-purified Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) enzyme preparation

Procedure:

  • Prepare a reaction cocktail containing sodium pyrophosphate buffer, DTT, NAD+, and CoA.

  • Add the MMSDH enzyme preparation to the reaction cocktail.

  • Initiate the reaction by adding this compound.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH formation is calculated from the linear portion of the reaction curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

MMSDH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement Buffer Pyrophosphate Buffer Cocktail Prepare Reaction Cocktail Buffer->Cocktail DTT DTT DTT->Cocktail NAD NAD+ NAD->Cocktail CoA CoA CoA->Cocktail MMSA 2-Methyl-3-oxo- propanoic acid Initiate Initiate with Substrate MMSA->Initiate AddEnzyme Add MMSDH Enzyme Cocktail->AddEnzyme AddEnzyme->Initiate Spectro Measure Absorbance at 340 nm Initiate->Spectro Analysis Calculate Rate of NADH Formation Spectro->Analysis

Workflow for the spectrophotometric assay of MMSDH activity.

Quantitative Assays for Methylmalonic Acid (MMA)

Given the challenges in directly measuring this compound, quantifying the downstream and more stable metabolite, methylmalonic acid (MMA), is the standard approach to assess pathway dysregulation. Here, we compare two widely used mass spectrometry-based methods for MMA quantification.

Comparison of Linearity and Sensitivity for MMA Assays
ParameterGC-MSLC-MS/MS (Method 1)[2]LC-MS/MS (Method 2)[3]LC-MS/MS (Method 3)[4]LC-MS/MS (Method 4)[5]
Linearity (Range) Up to 9.0 µmol/L[6]33 - 4227 nmol/L30 - 1000 nmol/LNot explicitly stated, but linear over 25-2500 nmol/L[7]10 - 500 ng/mL
Correlation Coefficient (r or r²) > 0.99[8]r² = 0.998r > 0.995r = 0.99r² > 0.999
Limit of Detection (LOD) 0.025 µmol/L (25 nmol/L)[6]15 nmol/LNot explicitly stated22.1 nmol/LNot explicitly stated
Limit of Quantification (LOQ) 0.1 µmol/L (100 nmol/L)[6]33 nmol/L30 nmol/LNot explicitly stated10 ng/mL
Experimental Protocols for MMA Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods for MMA typically require derivatization to make the analyte volatile.

Sample Preparation:

  • Extraction: MMA is extracted from the sample (e.g., serum, plasma, urine) using an organic solvent or solid-phase extraction.

  • Derivatization: The extracted MMA is derivatized, commonly using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

  • Reconstitution: The derivatized sample is dried and reconstituted in a suitable solvent for injection.

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC.

  • Separation: Separation is achieved on a capillary column (e.g., DB-5ms).

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of MMA-TMS derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extract Extraction Sample->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis of Methylmalonic Acid (MMA).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods for MMA are generally faster and may not require derivatization, although some protocols do include it to improve chromatographic retention and sensitivity.[4]

Sample Preparation (without derivatization):

  • Protein Precipitation: Proteins in the sample (e.g., serum, plasma) are precipitated using a solvent like methanol (B129727) or acetonitrile.[2][3]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing MMA is transferred for injection.

LC-MS/MS Analysis:

  • Injection: The supernatant is directly injected into the LC system.

  • Separation: Chromatographic separation is performed on a C18 or similar reversed-phase column.[2] Isocratic or gradient elution is used to separate MMA from its isobaric isomer, succinic acid.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[2]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject LC Injection Collect->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for LC-MS/MS analysis of Methylmalonic Acid (MMA).

Conclusion

Direct quantitative analysis of this compound is hampered by its inherent reactivity. The spectrophotometric assay of MMSDH activity provides a means to study the metabolic capacity related to this analyte. However, for robust, quantitative assessment of this metabolic pathway, particularly in clinical and research settings, the measurement of the stable downstream metabolite, methylmalonic acid, is the preferred method.

Both GC-MS and LC-MS/MS provide excellent sensitivity and linearity for MMA quantification. LC-MS/MS methods often have the advantage of simpler and faster sample preparation, avoiding the need for derivatization, and are becoming more common in clinical laboratories.[8] The choice between these methods will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. The data presented in this guide should assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-3-oxopropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of chemical waste is paramount for laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 2-Methyl-3-oxopropanoic acid (CAS Number: 6236-08-4). Researchers, scientists, and professionals in drug development should adhere to these guidelines to minimize risks and ensure compliance with regulations.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. This information is critical for a comprehensive understanding of the substance and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Molecular Formula C4H6O3LookChem[1]
Molecular Weight 102.09 g/mol LookChem[1]
Appearance SolidPubChem[2]
Melting Point 165-166 °CLookChem[1]
Boiling Point 216.5 °C at 760 mmHgLookChem[1]
Flash Point 99 °CLookChem[1]
Density 1.175 g/cm³LookChem[1]
Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related oxopropanoic acid derivatives, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-contaminated solid this compound in a clearly labeled, sealed container.

    • The container should be made of a material compatible with the acid.

    • Label the container as "Hazardous Waste: this compound, CAS 6236-08-4".

  • Contaminated Materials:

    • Any materials (e.g., filter paper, absorbent pads, disposable labware) contaminated with this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Liquid Solutions:

    • Aqueous or solvent-based solutions of this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with incompatible waste streams.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[4]

  • Do NOT:

    • Dispose of this compound down the drain.[3]

    • Mix with incompatible chemicals, especially strong oxidizing agents.[4]

    • Dispose of in regular trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start 2-Methyl-3-oxopropanoic Acid Waste Generated is_solid Solid or Contaminated Solid? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No collect_solid Collect in Labeled, Sealed Container is_solid->collect_solid Yes collect_liquid Collect in Labeled, Sealed Liquid Waste Container is_liquid->collect_liquid Yes store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste ehs_contact Contact EHS for Pickup store_waste->ehs_contact final_disposal Disposal by Licensed Waste Management Facility ehs_contact->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-3-oxopropanoic acid. The information is structured to provide procedural, step-by-step guidance for safe operations and disposal.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory tract irritation.[1][2] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (mg scale) in a fume hood Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a fume hood
Handling larger quantities (gram scale or greater) Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coat; consider a chemical-resistant apronUse a NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood or if ventilation is inadequate
Preparing solutions Chemical safety gogglesChemical-resistant glovesLaboratory coat and chemical-resistant apronHandle in a fume hood
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge

Operational Plan: Safe Handling Protocol

This step-by-step protocol is designed to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary PPE as outlined in the table above.

    • Have spill cleanup materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.

  • Handling the Compound:

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood.[3]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools if the compound is a flammable solid or liquid.[6]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound.[1]

    • Clean the work area and any equipment used.

    • Dispose of contaminated PPE and waste materials according to the disposal plan.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

  • Waste Collection:

    • Collect all waste materials (e.g., excess reagent, contaminated consumables) in a clearly labeled, sealed, and compatible waste container.

  • Neutralization of Small Spills and Residues:

    • For small spills, cautiously neutralize the acidic material with a suitable base, such as sodium bicarbonate or a 5-10% sodium carbonate solution.[7]

    • Be aware that neutralization will likely produce gas (CO2), so perform this in a well-ventilated area and add the neutralizing agent slowly.[7]

    • Test the pH of the neutralized solution to ensure it is between 5.5 and 9.0 before disposal down the drain with copious amounts of water, if permitted by your local EHS office.[7]

  • Bulk Waste Disposal:

    • For larger quantities of waste, do not attempt to neutralize in the lab.

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

Emergency Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Lab Contact EHS/Emergency Services large_spill->evacuate_large contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize cleanup Collect Residue into Waste Container neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-oxopropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.